(4-Amino-3-methylphenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-amino-3-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-7(5-10)2-3-8(6)9/h2-4,10H,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNQRSHWDUNLFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363804 | |
| Record name | (4-amino-3-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88990-57-2 | |
| Record name | (4-amino-3-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 88990-57-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Guide to the Spectroscopic Characterization of (4-Amino-3-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of the spectroscopic properties of the organic compound (4-Amino-3-methylphenyl)methanol (CAS No: 88990-57-2, Molecular Formula: C₈H₁₁NO)[1]. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of the analytical techniques used to characterize this molecule. While complete, experimentally verified spectroscopic data for this specific compound is not widely available in public repositories, this guide will leverage predictive data and established principles of spectroscopic analysis to provide a thorough characterization. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of this compound.
Introduction: The Significance of this compound
This compound is a substituted aromatic compound containing both an amine and a primary alcohol functional group. Such bifunctional molecules are of significant interest in medicinal chemistry and materials science due to their potential as building blocks for more complex molecular architectures. The precise arrangement of the amino, methyl, and hydroxymethyl groups on the benzene ring dictates the compound's chemical reactivity, physical properties, and biological activity. Therefore, unambiguous structural confirmation through spectroscopic methods is a critical step in its synthesis and application.
This guide will provide a framework for understanding the expected spectroscopic data for this compound, enabling researchers to identify and characterize this compound with confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns of ¹H and ¹³C nuclei, a detailed picture of the molecular structure can be assembled.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the methyl protons, the amino protons, and the hydroxyl proton. The exact chemical shifts will be influenced by the electronic effects of the substituents on the aromatic ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₃ | ~2.2 | Singlet | 3H |
| -NH₂ | Variable (broad) | Singlet | 2H |
| -CH₂OH | ~4.5 | Singlet | 2H |
| Ar-H (position 2) | ~7.0 | Singlet | 1H |
| Ar-H (position 5) | ~6.7 | Doublet | 1H |
| Ar-H (position 6) | ~6.8 | Doublet | 1H |
| -OH | Variable (broad) | Singlet | 1H |
Causality of Experimental Choices: The choice of a deuterated solvent, such as CDCl₃ or DMSO-d₆, is crucial to avoid overwhelming the spectrum with solvent signals[2]. The addition of a small amount of D₂O can be used to identify the -NH₂ and -OH protons, as these will exchange with deuterium and their signals will disappear from the spectrum[3].
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the number of unique carbon environments in the molecule. Due to the substitution pattern, all eight carbon atoms in this compound are expected to be chemically non-equivalent, resulting in eight distinct signals.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| -CH₃ | ~17 |
| -CH₂OH | ~64 |
| Ar-C (position 3) | ~125 |
| Ar-C (position 5) | ~115 |
| Ar-C (position 6) | ~128 |
| Ar-C (position 2) | ~129 |
| Ar-C (position 1) | ~135 |
| Ar-C (position 4) | ~145 |
Expertise & Experience: The chemical shifts in ¹³C NMR are highly dependent on the electronic environment of each carbon atom. Carbons attached to electronegative atoms like oxygen and nitrogen are deshielded and appear at higher chemical shifts (downfield)[4]. Aromatic carbons typically resonate in the 110-160 ppm range[1].
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring NMR spectra involves dissolving a small amount of the purified compound in a suitable deuterated solvent and placing it in a strong magnetic field.
Workflow for NMR Analysis:
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectrum
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the O-H, N-H, C-H, C-N, C-O, and aromatic C=C bonds.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (alcohol) | Stretching | 3200-3600 | Strong, Broad |
| N-H (amine) | Stretching | 3300-3500 | Medium (two bands for primary amine) |
| C-H (aromatic) | Stretching | 3000-3100 | Medium |
| C-H (aliphatic) | Stretching | 2850-3000 | Medium |
| C=C (aromatic) | Stretching | 1450-1600 | Medium to Weak |
| C-O (alcohol) | Stretching | 1000-1260 | Strong |
| C-N (amine) | Stretching | 1020-1340 | Medium |
| N-H (amine) | Bending | 1550-1650 | Medium |
Trustworthiness: The presence of a broad absorption in the 3200-3600 cm⁻¹ region is a strong indicator of an O-H group, while the appearance of two distinct peaks in the 3300-3500 cm⁻¹ range is characteristic of a primary amine (-NH₂)[3][5][6]. The C-O stretching band for a primary alcohol is typically strong and appears in the 1000-1260 cm⁻¹ range[7].
Experimental Protocol for FT-IR Spectroscopy
For a solid sample like this compound, a common method for obtaining an IR spectrum is using a Potassium Bromide (KBr) pellet or the Attenuated Total Reflectance (ATR) technique.
Workflow for FT-IR Analysis (KBr Pellet Method):
Caption: Workflow for FT-IR sample preparation and analysis using the KBr pellet method.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can offer insights into its structure through fragmentation patterns.
Predicted Mass Spectrum
For this compound, Electron Ionization (EI) is a common ionization technique. The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (137.18 g/mol )[1].
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Ion Structure | Predicted Fragmentation Pathway |
| 137 | [C₈H₁₁NO]⁺ | Molecular Ion (M⁺) |
| 120 | [C₈H₁₀N]⁺ | Loss of OH radical (M⁺ - 17) |
| 106 | [C₇H₈N]⁺ | Loss of CH₂OH radical (M⁺ - 31) |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement and loss of NH₂) |
| 77 | [C₆H₅]⁺ | Phenyl cation (loss of CH₂OH and NH₂) |
Authoritative Grounding: The fragmentation of benzyl alcohol derivatives in EI-MS is well-documented. A common fragmentation pathway involves the loss of the hydroxyl group to form a stable benzylic cation. Further fragmentation of the aromatic ring can also occur. PubChemLite provides predicted collision cross-section data for various adducts of this compound, which can be useful for more advanced mass spectrometry techniques[8].
Experimental Protocol for Mass Spectrometry
A typical EI-MS experiment involves introducing a small amount of the volatile sample into the ion source of the mass spectrometer.
Workflow for Mass Spectrometry Analysis:
Caption: Generalized workflow for Electron Ionization Mass Spectrometry (EI-MS).
Conclusion
The structural elucidation of this compound relies on the synergistic application of NMR, IR, and MS techniques. While experimentally obtained spectra are the gold standard for confirmation, this guide provides a robust predictive framework for the expected spectroscopic data. By understanding the principles behind each technique and the characteristic spectral features of the functional groups present in the molecule, researchers can confidently identify and characterize this compound in their synthetic and developmental endeavors.
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Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
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How to Identify Alcohols and Amines in the IR Spectrum. Dummies. [Link]
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Physical and chemical properties of 4-Amino-3-methylbenzyl alcohol
An In-Depth Technical Guide to 4-Amino-3-methylbenzyl alcohol
Introduction and Scope
4-Amino-3-methylbenzyl alcohol is a substituted aromatic compound distinguished by the presence of an amino, a methyl, and a primary alcohol functional group on a benzene ring. This unique trifunctional arrangement makes it a highly valuable and versatile building block in modern organic synthesis. Its structure allows for selective chemical modifications, rendering it an important intermediate in the development of complex molecules, particularly within the pharmaceutical and specialty chemical industries.[1] Researchers have successfully utilized this compound as a key starting material for synthesizing a range of biologically active molecules, including those targeting neurological disorders.[1][2]
This guide provides a comprehensive technical overview of 4-Amino-3-methylbenzyl alcohol, designed for researchers, scientists, and drug development professionals. It delves into its core physical and chemical properties, synthesis methodologies, reactivity profile, and key applications, while emphasizing safety and handling protocols. The information is structured to provide not just data, but also the scientific rationale behind its use and analysis.
Compound Identification and Core Properties
Precise identification and understanding the fundamental properties of a chemical are the bedrock of any successful research endeavor. The key identifiers and physicochemical properties of 4-Amino-3-methylbenzyl alcohol are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | (4-Amino-3-methylphenyl)methanol | [2] |
| CAS Number | 78400-41-2 | |
| Molecular Formula | C₈H₁₁NO | [1][3] |
| Molecular Weight | 137.18 g/mol | [1][3] |
| Appearance | White to tan solid/powder to crystal | [1][4] |
| Melting Point | 105-111 °C | [1] |
| Boiling Point | 297.5 °C at 760 mmHg (Predicted) | [5] |
| Solubility | Soluble in Methanol | [4] |
| InChI Key | BCQKYGYTOHXGLL-UHFFFAOYSA-N | [2][5] |
| Canonical SMILES | CC1=CC(CO)=C(C=C1)N | [2][5] |
Synthesis and Mechanistic Insights
The most common and industrially scalable synthesis of aromatic amines like 4-Amino-3-methylbenzyl alcohol involves the reduction of the corresponding nitro-substituted precursor. This transformation is a cornerstone of aromatic chemistry.
Typical Synthesis Route: Reduction of 4-Nitro-3-methylbenzyl alcohol
A well-established method involves the catalytic hydrogenation of 4-nitro-3-methylbenzyl alcohol. While various reducing systems can be employed, a common laboratory and industrial method uses hydrazine hydrate in the presence of a catalyst like Raney nickel.
-
Mechanism: Raney nickel serves as a heterogeneous catalyst. It adsorbs both the hydrazine and the nitro compound onto its highly active surface. Hydrazine hydrate acts as the hydrogen donor, decomposing on the catalyst surface to produce diimide (N₂H₂) and ultimately hydrogen, which then reduces the nitro group (-NO₂) in a stepwise fashion through nitroso (-NO) and hydroxylamino (-NHOH) intermediates to the final primary amine (-NH₂).
-
Experimental Causality:
-
Solvent Choice: An alcohol like isopropanol or ethanol is typically used as it effectively dissolves the starting material and is relatively inert to the reaction conditions.[6]
-
Catalyst: Raney nickel is chosen for its high surface area and proven efficacy in nitro group reductions. It is, however, pyrophoric and must be handled with care.[7]
-
Hydrogen Source: Hydrazine hydrate is a convenient and potent hydrogen source that avoids the need for high-pressure hydrogen gas, making the procedure more accessible for standard laboratory setups.[6]
-
Workup: The post-reaction workup involves filtering the solid catalyst followed by extraction. Washing with a brine solution helps to remove residual water and inorganic impurities from the organic phase.[6]
-
Chemical Reactivity and Stability
The reactivity of 4-Amino-3-methylbenzyl alcohol is governed by its three functional groups: the primary amino group, the primary alcohol, and the activated aromatic ring.
-
Amino Group (-NH₂): As a primary aromatic amine, this group is nucleophilic. It readily undergoes acylation with acid chlorides or anhydrides to form amides, reacts with aldehydes and ketones to form Schiff bases (imines), and can be diazotized with nitrous acid at low temperatures to form a diazonium salt. This diazonium intermediate is highly versatile and can be converted into a wide array of other functional groups (e.g., -OH, -CN, -X via Sandmeyer reaction).
-
Hydroxyl Group (-CH₂OH): The primary benzylic alcohol can be oxidized to the corresponding aldehyde (4-amino-3-methylbenzaldehyde) using mild oxidizing agents like manganese dioxide (MnO₂) or PCC, or to the carboxylic acid (4-amino-3-methylbenzoic acid) with stronger agents like potassium permanganate (KMnO₄). It can also undergo esterification with carboxylic acids or acylation with acid chlorides to form esters.
-
Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by both the electron-donating amino and methyl groups. These groups are ortho-, para-directing. Given the substitution pattern, incoming electrophiles will preferentially substitute at the positions ortho and para to the powerful amino group.
-
Stability and Storage: The compound is known to be air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).[8] It is recommended to keep the container tightly closed in a dry, cool, and well-ventilated place to prevent degradation through oxidation, which can often lead to discoloration.[1][8]
Applications in Research and Development
The trifunctional nature of 4-Amino-3-methylbenzyl alcohol makes it a valuable intermediate in several high-value applications.
-
Pharmaceutical Development: It serves as a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1] Its structure is a key component in molecules designed for various therapeutic targets, with specific mention in research targeting neurological disorders.[2] The ability to selectively modify the amine or alcohol allows for the systematic construction of drug candidates.
-
Organic Synthesis: In a broader context, it is a versatile starting material for producing fine and specialty chemicals.[1][2] Its derivatives are used to create a wide range of organic molecules with tailored properties.
-
Polymer Chemistry: The compound can be incorporated into polymer chains or used to modify existing polymers. The amino and hydroxyl groups provide reactive sites for creating polyamides, polyesters, or polyurethanes, potentially improving material properties like thermal stability, adhesion, or coating performance.[1][2]
-
Dyes and Pigments: The aromatic amine structure is a classic chromophore. Derivatives of this compound can be used in the synthesis of azo dyes and other pigments for various industrial applications.[1]
Spectroscopic and Analytical Characterization
Characterization is essential for confirming the identity and purity of the compound. Based on its structure, the following spectroscopic signatures are expected:
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Three distinct signals in the aromatic region (typically ~6.5-7.5 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
Benzylic Protons (-CH₂OH): A singlet at approximately 4.5 ppm.
-
Hydroxyl Proton (-OH): A broad singlet whose chemical shift is dependent on concentration and solvent.
-
Amino Protons (-NH₂): A broad singlet in the region of 3.5-4.5 ppm.
-
Methyl Protons (-CH₃): A sharp singlet around 2.1-2.3 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Eight distinct signals would be expected: six for the aromatic carbons (four substituted, two unsubstituted), one for the benzylic carbon (-CH₂), and one for the methyl carbon (-CH₃).
-
IR (Infrared) Spectroscopy:
-
N-H Stretch: A characteristic pair of medium-intensity peaks around 3300-3500 cm⁻¹ for the primary amine.
-
O-H Stretch: A broad, strong absorption band in the 3200-3600 cm⁻¹ region.
-
C-H Stretch (Aromatic/Aliphatic): Signals just above and below 3000 cm⁻¹.
-
C-O Stretch: A strong band around 1000-1050 cm⁻¹.
-
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 137. Key fragmentation patterns would include the loss of water (-18) and the formation of a stable benzylic cation.
Experimental Protocol: N-Acetylation
This protocol details a standard procedure for the selective acylation of the amino group, demonstrating the compound's utility as a synthetic intermediate. This reaction is self-validating; successful formation of the amide product will result in significant changes in solubility and spectroscopic data (e.g., disappearance of the -NH₂ signals and appearance of an amide N-H and carbonyl C=O signal).
Objective: To synthesize N-(4-(hydroxymethyl)-2-methylphenyl)acetamide.
Materials:
-
4-Amino-3-methylbenzyl alcohol
-
Acetic anhydride
-
Pyridine or Triethylamine (as a base)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-Amino-3-methylbenzyl alcohol in a suitable solvent like ethyl acetate.
-
Base Addition: Add 1.2 equivalents of a base (e.g., pyridine or triethylamine). The base acts as a catalyst and scavenges the acetic acid byproduct.
-
Acylation: Cool the mixture in an ice bath to 0 °C. Add 1.1 equivalents of acetic anhydride dropwise via syringe while stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid) and then with brine.
-
Separate the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-acetylated product.
-
Characterization: Confirm the structure of the product using NMR, IR, and Mass Spectrometry.
Visualization of Workflows
General Synthetic Workflow
The following diagram outlines the logical progression for utilizing 4-Amino-3-methylbenzyl alcohol in a typical synthetic research project.
Caption: N-acetylation of 4-Amino-3-methylbenzyl alcohol.
Safety, Handling, and Toxicology
Working with any chemical requires a thorough understanding of its potential hazards. 4-Amino-3-methylbenzyl alcohol is classified as an irritant.
GHS Hazard Classification:
-
Skin Irritation (Category 2) [9]* Eye Irritation (Category 2) [9]* Specific target organ toxicity — single exposure (Category 3), Respiratory system [9] Hazard Statements:
-
H315: Causes skin irritation. [4]* H319: Causes serious eye irritation. [4]* H335: May cause respiratory irritation. [4] Precautionary Measures & Handling:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [4]* P280: Wear protective gloves/protective clothing/eye protection/face protection. [8][10]* P302 + P352: IF ON SKIN: Wash with plenty of soap and water. * P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [10]* Handle in accordance with good industrial hygiene and safety practices. [11]Use in a well-ventilated area, preferably within a chemical fume hood. [8]Avoid formation of dust. [8] First Aid:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. [10]* Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. [10]* Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. [10]* Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. [10]
References
- Vertex AI Search. Synthesis of 4-amino-3,5-dimethyl-α-[(methylsulfonyl)-methyl]-benzyl alcohol.
-
PubChem. 4-Aminobenzyl alcohol. [Link]
-
J&K Scientific. 3-Amino-4-methylbenzyl alcohol | 81863-45-8. [Link]
-
Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]
- Google Patents. CN104262176A - Method for preparing 4-aminobenzyl alcohol.
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In-Depth Technical Guide to (4-Amino-3-methylphenyl)methanol (CAS Number 88990-57-2)
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Note on a Compound with Limited Data
This technical guide provides a comprehensive overview of the known properties and potential hazards of (4-Amino-3-methylphenyl)methanol (CAS No. 88990-57-2). It is imperative to preface this document with a crucial caveat: publicly available toxicological data and established, validated protocols for this specific chemical entity are scarce. As such, this guide has been meticulously compiled by synthesizing information from chemical supplier databases, extrapolating data from structurally analogous compounds, and adhering to established principles of chemical safety and laboratory practice. The information contained herein should be used as a foundational resource, but it is not a substitute for a thorough, case-by-case risk assessment prior to any handling or use of this compound. Researchers are strongly encouraged to exercise a high degree of caution and to perform their own safety evaluations.
Section 1: Chemical Identity and Physicochemical Properties
This compound, also known by its synonyms 4-Amino-3-methylbenzyl alcohol and 4-(Hydroxymethyl)-2-methylaniline, is an organic compound featuring a substituted benzene ring.[1] The presence of an amino group, a hydroxyl group, and a methyl group on the aromatic core imparts a unique combination of chemical reactivity and physical properties, making it a potentially valuable intermediate in various synthetic applications.
Molecular Structure
The structure of this compound consists of a benzyl alcohol core with an amino group at the para-position and a methyl group at the meta-position relative to the hydroxymethyl group.
Sources
An In-depth Technical Guide to the Solubility of (4-Amino-3-methylphenyl)methanol in Common Organic Solvents
This guide provides a detailed exploration of the solubility characteristics of (4-Amino-3-methylphenyl)methanol, a key building block in pharmaceutical and materials science. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to offer a comprehensive understanding of its behavior in various organic solvents.
Introduction: The Critical Role of Solubility
Solubility is a fundamental physicochemical property that dictates the viability of a compound in numerous applications, from reaction kinetics and purification to formulation and bioavailability in drug delivery. For a molecule like this compound, which possesses both a polar amino group and a hydroxyl group, alongside a nonpolar aromatic ring and methyl group, its interaction with different solvents is complex and multifaceted. Understanding these interactions is paramount for optimizing experimental conditions and predicting the behavior of the compound in various chemical environments.
Physicochemical Profile of this compound
A thorough understanding of the molecular structure and properties of this compound is the foundation for predicting its solubility.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| Appearance | Solid | [1] |
| Predicted XlogP | 0.4 | [2] |
The structure of this compound, featuring a hydrophilic amino (-NH₂) and hydroxyl (-OH) group, as well as a more hydrophobic methylated benzene ring, suggests a nuanced solubility profile. The presence of both hydrogen bond donors (-NH₂ and -OH) and a hydrogen bond acceptor (the nitrogen atom) indicates a strong potential for interaction with polar protic and aprotic solvents. The aromatic ring and methyl group contribute to its van der Waals interactions, allowing for some solubility in less polar solvents.
Inferred Solubility in Common Organic Solvents
The "like dissolves like" principle is a cornerstone of solubility prediction. The polarity of the solvent, its ability to form hydrogen bonds, and its dielectric constant are all critical factors.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water | High to Moderate | The hydroxyl and amino groups of this compound can form strong hydrogen bonds with the hydroxyl groups of these solvents. Lower aliphatic amines and alcohols are generally soluble in water due to hydrogen bonding. However, the hydrophobic benzene ring may limit solubility in water compared to short-chain alcohols. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | These solvents can act as hydrogen bond acceptors, interacting with the -OH and -NH₂ groups of the solute. Their polarity is sufficient to overcome the crystal lattice energy of the solid compound. |
| Nonpolar Aprotic | Toluene, Benzene, Diethyl Ether | Low to Moderate | The aromatic ring and methyl group of the solute will interact favorably with these nonpolar solvents through van der Waals forces. The presence of polar functional groups will limit high solubility. The solubility of the related 4-aminobenzyl alcohol in benzene and ether supports this prediction.[3][4] |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can engage in dipole-dipole interactions. They are often good solvents for a wide range of organic compounds. |
| Nonpolar | Hexane, Cyclohexane | Very Low | The significant polarity mismatch between the highly polar functional groups of the solute and the nonpolar nature of these solvents will result in poor solvation. |
Experimental Determination of Solubility: A Validated Protocol
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.
Saturated Shake-Flask Method
This is a widely accepted and robust method for determining equilibrium solubility.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected organic solvent. The excess solid is crucial to ensure that saturation is reached.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be precisely controlled as solubility is temperature-dependent.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Centrifugation can be used to expedite this process.
-
Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or solvent-rinsed syringe to avoid premature crystallization.
-
Quantification: Analyze the concentration of this compound in the supernatant. High-Performance Liquid Chromatography (HPLC) is a standard and accurate method for this analysis. A pre-established calibration curve of known concentrations versus HPLC peak area is required.
-
Calculation: The solubility is then calculated from the concentration of the analyte in the saturated solution and is typically expressed in units of mg/mL or mol/L.
The following diagram illustrates the workflow for the experimental determination of solubility.
Caption: Workflow for Experimental Solubility Determination.
Molecular Interactions Governing Solubility
The solubility of this compound is a result of the interplay between solute-solute, solvent-solvent, and solute-solvent interactions. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
The following diagram illustrates the key molecular interactions involved.
Caption: Key Solute-Solvent Interactions.
Conclusion
While quantitative solubility data for this compound is not extensively documented, a strong predictive understanding can be achieved by analyzing its molecular structure and comparing it to similar compounds. The presence of both polar, hydrogen-bonding functional groups and a nonpolar aromatic system results in a broad but varied solubility profile across different classes of organic solvents. For precise applications, the experimental protocol detailed in this guide provides a robust framework for obtaining accurate quantitative solubility data. This understanding is crucial for the effective utilization of this compound in research and development.
References
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ChemBK. (2024). 4-Aminobenzyl alcohol. Retrieved from [Link]
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An In-Depth Technical Guide to the Crystal Structure of (4-Amino-3-methylphenyl)methanol
Abstract
(4-Amino-3-methylphenyl)methanol is a key chemical intermediate in the synthesis of pharmaceuticals and specialty dyes.[1] Its molecular structure, particularly the arrangement of its amine, hydroxyl, and methyl groups on the phenyl ring, dictates its reactivity and the supramolecular architecture of its solid state. Understanding its crystal structure is paramount for controlling polymorphism, predicting solubility, and optimizing its use in synthetic applications. While a definitive public crystal structure for this compound is not available as of this writing, this guide provides a comprehensive framework for its determination and analysis. By examining the crystal structure of the closely related compound, 4-aminobenzyl alcohol[2], we can infer the likely intermolecular interactions, particularly the robust hydrogen-bonding networks, that govern the crystal packing of the title compound. This guide details the authoritative experimental workflow for single-crystal X-ray diffraction (XRD) required to elucidate this structure, from crystal growth to final data refinement, providing field-proven insights into the causality behind key experimental choices.
Introduction and Significance
This compound, also known as 4-amino-3-methylbenzyl alcohol, is a substituted toluene derivative with the molecular formula C₈H₁₁NO.[3][4] Its utility as a building block in organic synthesis stems from its reactive functional groups: a primary aromatic amine (-NH₂) and a primary alcohol (-CH₂OH).[1] These groups allow for a wide range of chemical modifications, making it a valuable precursor for active pharmaceutical ingredients (APIs) and other high-value organic materials.[1]
The three-dimensional arrangement of molecules in the solid state—the crystal structure—profoundly influences a compound's bulk properties, including:
-
Melting Point and Stability: Crystal packing forces determine the energy required to transition from a solid to a liquid state.
-
Solubility and Dissolution Rate: The strength of intermolecular interactions in the crystal lattice must be overcome by solvent molecules. This is a critical parameter in drug development for bioavailability.
-
Polymorphism: The ability of a compound to exist in multiple crystal forms, each with different physical properties. Characterizing the stable crystal form is a regulatory requirement for pharmaceuticals.
Given the absence of a published structure for the title compound, this guide will leverage data from its non-methylated analog, (4-aminophenyl)methanol (also known as 4-aminobenzyl alcohol), to provide a predictive analysis of its structural features.[2]
Molecular Structure and Predicted Crystal Packing
The molecular structure of this compound features a benzene ring substituted with an aminomethyl group and a methyl group. The key to its solid-state architecture lies in the hydrogen-bonding capabilities of the amine and hydroxyl functional groups.
Inferred Intermolecular Interactions: A Case Study of (4-aminophenyl)methanol
The crystal structure of (4-aminophenyl)methanol reveals a "herringbone" packing pattern dominated by a network of hydrogen bonds.[2][5] In this structure, both the -OH (hydroxyl) and -NH₂ (amino) groups act as hydrogen bond donors and acceptors.[2] This creates robust chains and layers, defining the crystal lattice.
It is highly probable that this compound will exhibit a similar hydrogen-bonding motif. The primary interactions expected are:
-
O-H···N bonds: The hydroxyl group of one molecule donates a hydrogen to the nitrogen atom of a neighboring molecule.
-
N-H···O bonds: The amino group of one molecule donates a hydrogen to the oxygen atom of a neighboring molecule.
The presence of the methyl group at the 3-position may introduce steric effects that alter the precise packing arrangement compared to its non-methylated analog, potentially leading to a different polymorphic form, but the fundamental hydrogen-bonding synthons are expected to persist.[6][7]
Visualization of the Molecular Structure
Below is a diagram representing the fundamental molecular structure of this compound.
Caption: Molecular structure of this compound.
Experimental Workflow for Crystal Structure Determination
The definitive method for elucidating the atomic arrangement of a crystalline solid is Single-Crystal X-ray Diffraction (XRD) .[8][9][10] This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions.[9] The workflow is a multi-step, self-validating process that ensures the accuracy and integrity of the final structure.
Step-by-Step Protocol
-
Synthesis and Purification:
-
Objective: To obtain a high-purity (>99%) sample of this compound. Impurities can inhibit crystallization or become incorporated into the crystal lattice, compromising data quality.
-
Method: A common synthetic route involves the reduction of a corresponding nitro or nitroso precursor.[11] For example, 4-nitro-3-methylbenzyl alcohol can be reduced using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) is performed until the purity is confirmed by techniques like HPLC and NMR.
-
-
Single Crystal Growth:
-
Objective: To grow a single, defect-free crystal of sufficient size and quality (typically 0.1-0.3 mm in all dimensions). This is often the most challenging step.[12]
-
Causality: A single crystal is required because the diffraction experiment relies on the constructive interference of X-rays scattered by a perfectly repeating, three-dimensional array of molecules. Polycrystalline powders or amorphous solids do not produce the discrete diffraction spots needed for structure solution.[12]
-
Common Techniques:
-
Slow Evaporation: A saturated solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate over days or weeks, leading to crystal formation.
-
Solvent/Anti-Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent into the solution reduces solubility and induces crystallization.
-
-
-
X-ray Diffraction Data Collection:
-
Objective: To measure the intensities and positions of hundreds or thousands of diffraction spots.
-
Method: A suitable crystal is mounted on a goniometer head and placed in a modern X-ray diffractometer. The crystal is cooled (typically to ~100 K) to minimize thermal motion of the atoms, resulting in sharper diffraction spots.[13] The crystal is then rotated in a highly focused beam of monochromatic X-rays, and the diffracted beams are captured by a detector.[9]
-
-
Structure Solution and Refinement:
-
Objective: To convert the diffraction pattern into a three-dimensional model of the electron density within the crystal, and then refine a model of atomic positions to fit this data.
-
Process:
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell—the basic repeating block of the crystal.
-
Structure Solution: Sophisticated algorithms (e.g., "direct methods" or "Patterson methods") are used to determine the initial positions of the atoms.
-
Refinement: The atomic positions and their thermal displacement parameters are adjusted using a least-squares process to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed data. The quality of the final model is assessed using metrics like the R-factor (R1), which should ideally be below 5% for a well-determined small molecule structure.
-
-
Workflow Visualization
Caption: Experimental workflow for single-crystal X-ray diffraction.
Structural Data and Implications
While awaiting experimental determination, we can present the crystallographic data for the analog, (4-aminophenyl)methanol , to illustrate the type of quantitative information a crystal structure analysis provides.[2]
Crystallographic Data for (4-aminophenyl)methanol
| Parameter | Value | Significance |
| Formula | C₇H₉NO | Confirms the chemical composition of the molecule in the crystal. |
| Crystal System | Orthorhombic | Describes the basic symmetry of the crystal lattice. |
| Space Group | Pna2₁ | Defines the specific symmetry operations within the unit cell. |
| Unit Cell Dimensions | a = 8.9505 Å, b = 14.856 Å, c = 5.981 Å | The dimensions of the repeating block that builds the crystal. |
| Key Bond Lengths | C-O: 1.421 Å, C-N: 1.417 Å | Provides precise, quantitative measures of the molecular geometry. |
| R-factor (R1) | 6.08% | A measure of the agreement between the structural model and experimental data. |
Data sourced from the Journal of Chemical Crystallography.[2]
Implications for Drug Development and Material Science
The elucidation of the crystal structure of this compound would have direct and significant implications:
-
Polymorph Screening: A definitive structure serves as the reference against which any other potential solid forms (polymorphs) can be identified and characterized. This is crucial for ensuring batch-to-batch consistency in pharmaceutical manufacturing.
-
Computational Modeling: An experimentally determined structure provides a ground-truth validation for computational predictions of crystal packing and properties, enabling more accurate in silico screening of related molecules.
-
Rational Design: Knowledge of the dominant intermolecular interactions allows scientists to rationally design co-crystals or salts with modified properties (e.g., improved solubility) by introducing molecules that can form complementary hydrogen bonds.
Conclusion
While the crystal structure of this compound remains to be experimentally determined and published, a robust framework exists for its analysis. Based on the structure of its close analog, (4-aminophenyl)methanol, it is predicted to form a crystalline solid stabilized by a network of O-H···N and N-H···O hydrogen bonds. The definitive elucidation of its three-dimensional structure via single-crystal X-ray diffraction—following the rigorous workflow detailed in this guide—is an essential step for any research or development program utilizing this compound. Such a study would provide invaluable insights into its solid-state properties, enabling precise control over its physical form and facilitating its application in the development of advanced materials and pharmaceuticals.
References
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Title: The X-ray Structure of 4-Aminobenzyl alcohol (4-Aminophenylmethanol) Source: Journal of Chemical Crystallography (2020) 50:8–13 URL: [Link]
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Title: Schematic hydrogen bonding pattern in the crystal structure of 1 Source: ResearchGate (Image from Journal of Chemical Crystallography) URL: [Link]
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Title: What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Source: Creative Biostructure URL: [Link]
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Title: Small molecule crystallography Source: Excillum URL: [Link]
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Title: From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination Source: Crystal Growth & Design (via NIH PMC) URL: [Link]
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Title: Tyramine | C8H11NO | CID 5610 Source: PubChem, National Institutes of Health URL: [Link]
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Title: The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory Source: Journal of Chemical Education URL: [Link]
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Title: (4-Amino-3-methoxyphenyl)methanol Source: MySkinRecipes URL: [Link]
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Title: 4-Aminobenzyl alcohol | C7H9NO | CID 69331 Source: PubChem, National Institutes of Health URL: [Link]
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Title: 4-Ethoxyaniline | C8H11NO | CID 9076 Source: PubChem, National Institutes of Health URL: [Link]
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Title: o-Phenetidine | C8H11NO | CID 7203 Source: PubChem, National Institutes of Health URL: [Link]
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Title: p-Phenetidine | C8H11NO | MD Topology | NMR | X-Ray Source: ATB (Automated Topology Builder) URL: [Link]
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Title: 4 Amino 3 Methylphenol Synthesis Methods Source: Nitroxoline Anticancerogen Tablets URL: [Link]
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Title: this compound (C8H11NO) Source: PubChemLite URL: [Link]
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Title: (4-Amino-3-methylphenyl)(4-ethylphenyl)methanol | C16H19NO Source: PubChem, National Institutes of Health URL: [Link]
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Title: [4-Amino-3-(hydroxymethyl)phenyl]methanol | C8H11NO2 | CID 67127241 Source: PubChem, National Institutes of Health URL: [Link]
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Title: Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study Source: MDPI URL: [Link]
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Title: Analysis of Hydrogen Bonds in Crystals Source: MDPI URL: [Link]
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The Strategic deployment of (4-Amino-3-methylphenyl)methanol in Modern Medicinal Chemistry: A Technical Guide
Abstract
(4-Amino-3-methylphenyl)methanol is a deceptively simple aromatic scaffold that has emerged as a versatile and highly valuable building block in contemporary medicinal chemistry. Its unique trifecta of reactive functional groups—a primary aromatic amine, a benzylic alcohol, and a strategically placed methyl group—offers a rich platform for the synthesis of complex molecular architectures and the development of innovative therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the core attributes of this compound, from its synthesis and chemical properties to its burgeoning applications in drug discovery. We will delve into its pivotal role as a linchpin in the construction of targeted therapies, its potential as a foundational element in the design of novel kinase inhibitors, and the critical considerations for its incorporation into drug development pipelines, including its metabolic fate and toxicological profile. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the untapped potential of this strategic synthetic intermediate.
Introduction: The Unassuming Power of a Substituted Benzyl Alcohol
In the vast arsenal of chemical building blocks available to the medicinal chemist, certain scaffolds distinguish themselves not by their inherent complexity, but by their strategic utility. This compound is a prime example of such a molecule. At first glance, it is a simple aniline derivative. However, a deeper analysis reveals a carefully orchestrated arrangement of functionalities that bestow upon it a remarkable degree of synthetic versatility and strategic importance in the design of sophisticated pharmaceutical agents.
The primary aromatic amine provides a nucleophilic handle for a wide array of chemical transformations, including amide bond formation, sulfonylation, and participation in various coupling reactions. The benzylic alcohol offers a site for oxidation to the corresponding aldehyde or carboxylic acid, etherification, or esterification, enabling the introduction of diverse side chains and linking moieties. The seemingly innocuous methyl group ortho to the amine plays a crucial role in modulating the electronic properties and steric environment of the molecule, influencing its reactivity and the conformational preferences of its derivatives. This subtle interplay of functional groups makes this compound a powerful tool for navigating the intricate landscape of drug design.
This guide will illuminate the multifaceted potential of this compound, providing both foundational knowledge and actionable insights for its effective application in medicinal chemistry research and development.
Physicochemical Properties and Commercial Availability
A thorough understanding of the physical and chemical properties of a building block is paramount for its successful application in synthesis and formulation.
| Property | Value | Reference |
| CAS Number | 88990-57-2 | [1] |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥98% | [1] |
| Solubility | Soluble in methanol, ethanol, and other common organic solvents. | |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. |
This compound is commercially available from several fine chemical suppliers, ensuring its accessibility for research and development purposes.
Synthesis of this compound: A Practical Guide
The efficient and scalable synthesis of this compound is a critical first step for its utilization in medicinal chemistry programs. While several synthetic routes are conceivable, a common and reliable approach involves the reduction of a suitable carboxylic acid precursor, such as 4-amino-3-methylbenzoic acid.
Synthetic Workflow
The overall synthetic strategy can be visualized as a two-step process starting from the commercially available 3-methyl-4-nitrobenzoic acid.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Amino-3-methylbenzoic acid
This procedure is adapted from established methods for the reduction of nitroarenes.[2]
-
Materials:
-
3-Methyl-4-nitrobenzoic acid (1.0 eq)
-
Methanol
-
Palladium on activated carbon (10% w/w, 5-10 mol%)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
In a suitable hydrogenation vessel, dissolve 3-methyl-4-nitrobenzoic acid in methanol.
-
Carefully add the palladium on carbon catalyst to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-60 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield 4-amino-3-methylbenzoic acid as a solid, which can be used in the next step with or without further purification.
-
Step 2: Synthesis of this compound
This step involves the reduction of the carboxylic acid to the corresponding alcohol.
-
Materials:
-
4-Amino-3-methylbenzoic acid (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF) (typically 2-3 eq)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure (using LiAlH₄):
-
Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (e.g., argon or nitrogen).
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 4-amino-3-methylbenzoic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for several hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.
-
Potential Applications in Medicinal Chemistry
The true value of this compound lies in its application as a versatile scaffold for the construction of biologically active molecules. Its unique substitution pattern allows for the exploration of diverse chemical space and the development of targeted therapeutics.
A Key Building Block for Self-Immolative Linkers in Antibody-Drug Conjugates (ADCs)
One of the most significant applications of aminobenzyl alcohol derivatives in modern medicinal chemistry is their use as "self-immolative" or "self-eliminating" linkers in the construction of antibody-drug conjugates (ADCs).[3] ADCs are a class of highly targeted therapies designed to deliver a potent cytotoxic drug specifically to cancer cells.
The linker component of an ADC is critical to its success, requiring stability in circulation but enabling efficient cleavage and drug release within the target cell. A linker based on an aminobenzyl alcohol, such as a derivative of this compound, connects the antibody to the drug via a cleavable linkage, often a dipeptide that is a substrate for lysosomal proteases like cathepsin B.
Caption: Mechanism of drug release from an ADC with a self-immolative aminobenzyl alcohol linker.
Upon internalization of the ADC and trafficking to the lysosome, enzymatic cleavage of the dipeptide unmasks the amine group of the aminobenzyl alcohol moiety. This triggers a spontaneous 1,6-elimination reaction, proceeding through a quinone methide intermediate, which ultimately liberates the unmodified, active cytotoxic drug.[3] The strategic placement of the methyl group in this compound can influence the rate of this elimination process, providing a handle for fine-tuning the drug release kinetics.
A Versatile Scaffold for Kinase Inhibitors
The aminobenzyl alcohol motif is a common feature in a variety of kinase inhibitors. The amino group can serve as a key hydrogen bond donor or acceptor, interacting with the hinge region of the kinase, while the rest of the molecule can be elaborated to occupy the ATP-binding pocket. The methyl group of this compound can provide beneficial steric interactions or improve metabolic stability.
For instance, substituted anilines are a cornerstone of many successful tyrosine kinase inhibitors.[3] this compound provides a ready starting point for the synthesis of such compounds, where the amino group is incorporated into a heterocyclic core (e.g., quinazoline, pyrimidine) and the benzyl alcohol is further functionalized to enhance potency and selectivity.
Caption: General synthetic strategy for kinase inhibitors from this compound.
Exploration of Other Therapeutic Areas
The inherent reactivity of this compound opens the door to its application in a wide range of therapeutic areas. Derivatives of benzyl alcohols have been investigated for their antibacterial and antimalarial activities.[2][4] The ability to easily modify both the amino and alcohol functionalities allows for the rapid generation of compound libraries for screening against various biological targets.
Structure-Activity Relationships (SAR): Guiding Principles
While specific SAR data for a focused library of this compound derivatives is not extensively published, we can infer some guiding principles based on the broader class of aminobenzyl alcohols and related scaffolds.
| Position of Modification | Potential Impact on Activity | Rationale |
| Amine (N-4) | Potency, Selectivity, Physicochemical Properties | Acylation, alkylation, or incorporation into a heterocycle can modulate hydrogen bonding interactions with the target protein and alter properties like solubility and cell permeability. |
| Methyl (C-3) | Potency, Metabolic Stability, Conformational Restriction | The "magic methyl" effect can enhance binding affinity through favorable steric interactions or by blocking sites of metabolism. It can also influence the conformation of the molecule. |
| Hydroxymethyl (C-1) | Potency, Solubility, Pharmacokinetics | Derivatization of the alcohol to ethers or esters can introduce new interaction points with the target or be used to attach solubilizing groups or prodrug moieties. |
| Aromatic Ring | Potency, Selectivity | Further substitution on the benzene ring can modulate electronic properties and provide additional vectors for interaction with the target protein. |
Pharmacokinetics and Toxicology: Critical Considerations
The successful development of any new therapeutic agent requires a thorough understanding of its pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and toxicological profile.
Predicted Metabolic Pathways
Based on the metabolism of other benzyl alcohol derivatives, the primary metabolic pathways for this compound are likely to involve:
-
Oxidation of the benzylic alcohol: The primary alcohol can be oxidized to the corresponding aldehyde and then to the carboxylic acid by alcohol and aldehyde dehydrogenases.[5]
-
Conjugation: The resulting carboxylic acid, as well as the parent alcohol and the amino group, can undergo phase II conjugation reactions (e.g., glucuronidation, sulfation, or glycine conjugation) to facilitate excretion.[5][6]
-
N-Acetylation: The primary aromatic amine is a potential site for N-acetylation.
Caption: Predicted metabolic pathway of this compound.
Toxicological Profile
The toxicological profile of this compound has not been extensively reported. However, the toxicity of the parent compound, benzyl alcohol, has been studied. Benzyl alcohol itself has relatively low acute toxicity. However, at high concentrations, it can cause adverse effects. The toxicity of derivatives of this compound will be highly dependent on the nature of the substituents and the overall properties of the final molecule. Therefore, a comprehensive toxicological evaluation is essential for any drug candidate derived from this scaffold.
Conclusion and Future Perspectives
This compound is more than just a simple chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its inherent functionality and synthetic tractability provide a robust platform for the design and synthesis of novel therapeutic agents with diverse mechanisms of action. The demonstrated success of related aminobenzyl alcohol scaffolds in areas such as antibody-drug conjugates and kinase inhibition highlights the immense potential of this particular building block.
Future research in this area will likely focus on the development of novel derivatives of this compound with tailored properties for specific therapeutic targets. The strategic placement of the methyl group offers a unique opportunity to fine-tune the pharmacological and pharmacokinetic profiles of these derivatives. As our understanding of disease biology continues to grow, the demand for versatile and strategically designed building blocks like this compound will undoubtedly increase, solidifying its place as a key component in the drug discovery and development pipeline.
References
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Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. ResearchGate. (2024, February 9). Retrieved from [Link]
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Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]
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Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]
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SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. Semantic Scholar. (2020, February 21). Retrieved from [Link]
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[4-Amino-3-(hydroxymethyl)phenyl]methanol. PubChem. (n.d.). Retrieved from [Link]
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Chemical structures of the benzyl alcohol derivatives under study. ResearchGate. (n.d.). Retrieved from [Link]
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Toxicity of benzyl alcohol in adult and neonatal mice. PubMed. (n.d.). Retrieved from [Link]
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In vitro activation of 2-aminobenzyl alcohol and 2-amino-6-nitrobenzyl alcohol, metabolites of 2-nitrotoluene and 2,6-dinitrotoluene. PubMed. (n.d.). Retrieved from [Link]
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Synthesis, biological evaluation and mechanistic studies of totarol amino alcohol derivatives as potential antimalarial agents. PubMed. (2012, January 15). Retrieved from [Link]
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Benzyl Alcohol. PubChem. (n.d.). Retrieved from [Link]
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Biological evaluation of 3-hydroxybenzyl alcohol, an extrolite produced by Aspergillus nidulans strain KZR-132. PubMed. (n.d.). Retrieved from [Link]
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(4-Amino-3-methoxyphenyl)methanol. MySkinRecipes. (n.d.). Retrieved from [Link]
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4 Amino 3 Methylphenol Synthesis Methods. Nitroxoline Anticancerogen Tablets. (n.d.). Retrieved from [Link]
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A-043-M Technical Guide: Reactivity of the Amino Group in (4-Amino-3-methylphenyl)methanol
Publication ID: A-043-M-TG-2601
Abstract: (4-Amino-3-methylphenyl)methanol is a key bifunctional building block in modern organic synthesis, offering two distinct reactive centers: a primary aromatic amine and a primary benzylic alcohol. This in-depth technical guide focuses exclusively on the reactivity of the amino group, a site of paramount importance for the construction of pharmaceuticals, agrochemicals, and functional materials. We will explore the electronic and steric factors governing its reactivity, delve into its principal chemical transformations—including acylation, N-alkylation, and diazotization—and provide field-proven, step-by-step protocols for key reactions. Furthermore, this guide addresses the critical challenge of chemoselectivity, offering strategies to selectively functionalize the amino group in the presence of the hydroxyl moiety.
Introduction and Molecular Overview
This compound, with the molecular formula C₈H₁₁NO, is a crystalline solid at room temperature.[1] Its structure features a benzene ring substituted with an amino (-NH₂), a methyl (-CH₃), and a hydroxymethyl (-CH₂OH) group. The strategic placement of these functional groups makes it a versatile intermediate for introducing the 2-methyl-4-(hydroxymethyl)aniline moiety into more complex molecular architectures.
The core of its synthetic utility lies in the distinct reactivity of its primary aromatic amine and benzylic alcohol. The amino group, the focus of this guide, serves as a potent nucleophile and a precursor to a wide array of functional groups, enabling diverse molecular elaborations.
Electronic and Steric Landscape of the Amino Group
The reactivity of the amino group in this compound is finely tuned by the electronic and steric contributions of the other ring substituents.
-
Electronic Effects: The amino group itself is a powerful activating group, donating electron density into the aromatic ring through resonance.[2] This effect is further enhanced by the ortho-methyl group, which is an electron-releasing group. This increased electron density on the nitrogen atom enhances its nucleophilicity compared to unsubstituted aniline, making it more reactive towards electrophiles.
-
Steric Effects: The methyl group at the ortho position introduces a degree of steric hindrance around the amino group. While this does not prevent reactions, it can influence the rate and, in some cases, the regioselectivity of reactions with bulky electrophiles.
Key Transformations of the Amino Group
The nucleophilic character of the amino group dictates its participation in a variety of fundamental organic reactions.
N-Acylation (Amide Bond Formation)
The reaction of the primary amino group with acylating agents to form a stable amide bond is one of its most common and reliable transformations. This reaction is crucial for peptide synthesis and for the introduction of various acyl moieties.[3]
Causality of Experimental Choices: Acylation is typically performed with an acid chloride or anhydride. A tertiary amine base, such as pyridine or triethylamine, is often included to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, which shifts the equilibrium towards the product. The use of a non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is standard, as they are unreactive under these conditions.
Experimental Protocol: N-Acetylation of this compound
-
Dissolution: Dissolve this compound (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
N-Alkylation
Introducing alkyl groups onto the nitrogen atom can be achieved through several methods, with reductive amination being a highly controlled and preferred approach over direct alkylation with alkyl halides, which often suffers from over-alkylation.[4] N-alkylation is a fundamental process for synthesizing a wide range of nitrogen-containing compounds.[5]
Causality of Experimental Choices: Reductive amination involves the initial formation of an imine or enamine by reacting the amine with an aldehyde or ketone, followed by in-situ reduction. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent often used for this purpose, as it is less reactive towards the carbonyl starting material than other hydrides like NaBH₄.
Experimental Protocol: Reductive Amination with Benzaldehyde
-
Imine Formation: Dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE).
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture for 12-24 hours, monitoring by TLC.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the product with DCM.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.
Diazotization and Sandmeyer Reactions
The conversion of the primary aromatic amino group into a diazonium salt is one of the most powerful transformations in aromatic chemistry.[6] This is achieved by treatment with nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong acid at low temperatures (0-5 °C).[6] The resulting diazonium group is an excellent leaving group (N₂) and can be substituted by a wide variety of nucleophiles in what are known as Sandmeyer reactions.[7][8]
This two-step process allows for the introduction of functionalities that are not accessible through direct electrophilic aromatic substitution.[8]
Key Sandmeyer and Related Transformations:
| Reagent(s) | Product Functional Group | Reaction Name |
| CuCl / HCl | -Cl (Chloro) | Sandmeyer |
| CuBr / HBr | -Br (Bromo) | Sandmeyer |
| CuCN / KCN | -CN (Cyano) | Sandmeyer |
| KI | -I (Iodo) | |
| HBF₄, heat | -F (Fluoro) | Schiemann |
| H₂O, heat | -OH (Hydroxyl) |
Causality of Experimental Choices: The reaction must be kept at a low temperature (typically 0-5 °C) because aryl diazonium salts are unstable and can decompose at higher temperatures.[6] The Sandmeyer reaction itself often utilizes a copper(I) salt as a catalyst, which facilitates the substitution via a single-electron transfer mechanism.[8]
Chemoselectivity: Amino vs. Hydroxyl Group Reactivity
A key challenge in the chemistry of this compound is achieving selective functionalization of the amino group in the presence of the benzylic hydroxyl group. Generally, the amino group is more nucleophilic than the hydroxyl group, allowing for a degree of inherent selectivity.[9] However, for many reactions, protection/deprotection strategies are essential for achieving high yields of the desired N-functionalized product.
Strategies for Selective N-Functionalization:
| Reaction Type | Condition Favoring N-Selectivity | Rationale |
| Acylation | Use of non-coordinating solvents (e.g., DCM) and a slight excess of the amine. | The higher nucleophilicity of the amine leads to a faster reaction rate compared to the alcohol. |
| Acylation | Acidic conditions (protonation of the amine).[10] | Protonating the amine to form an ammonium salt renders it non-nucleophilic, allowing for selective O-acylation if desired. This principle can be reversed by using bases that deprotonate the amine but not the alcohol. |
| General | Use of protecting groups.[11] | Protecting one group allows for unambiguous reaction at the other site. |
The most robust method for ensuring chemoselectivity is the use of orthogonal protecting groups.[12] The amino group can be protected as a carbamate, such as a tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) group, which are stable under a wide range of conditions but can be removed selectively.[13]
Experimental Protocol: Boc-Protection of the Amino Group
-
Setup: Dissolve this compound (1.0 eq) in a 1:1 mixture of THF and water.
-
Reagent Addition: Add sodium bicarbonate (NaHCO₃) (2.0 eq) followed by di-tert-butyl dicarbonate (Boc₂O) (1.2 eq).
-
Reaction: Stir the mixture vigorously at room temperature for 12-16 hours.
-
Workup: Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the Boc-protected product, which is often pure enough for subsequent steps.
Analytical Characterization
Confirming the successful functionalization of the amino group requires a combination of spectroscopic techniques.[14]
-
¹H NMR Spectroscopy: Look for the disappearance of the -NH₂ protons (a broad singlet) and the appearance of a new N-H proton signal (e.g., a singlet or triplet for an amide) often shifted downfield. Changes in the chemical shifts of the aromatic protons adjacent to the amino group are also indicative of a reaction.
-
IR Spectroscopy: The N-H stretching vibrations of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) will be replaced by a single N-H stretch for a secondary amine or amide (around 3300 cm⁻¹). For acylation, the appearance of a strong carbonyl (C=O) stretch around 1650-1680 cm⁻¹ is a key diagnostic peak.[14]
-
Mass Spectrometry: Provides the molecular weight of the product, confirming the addition of the acyl or alkyl group.[14]
Conclusion
The amino group of this compound is a highly versatile and reactive handle for molecular synthesis. Its enhanced nucleophilicity, governed by the electronic contributions of the ring substituents, allows for efficient participation in acylation, alkylation, and diazotization reactions. While its reactivity is modulated by the presence of the ortho-methyl and para-hydroxymethyl groups, the primary synthetic challenge lies in achieving chemoselectivity. Through careful control of reaction conditions or the implementation of a robust protecting group strategy, the amino group can be selectively functionalized, unlocking the full potential of this valuable building block for applications in drug discovery and materials science.
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Stability and storage conditions for 4-oxymethyl-2-methylaniline
An In-Depth Technical Guide to the Stability and Storage of 4-Methoxy-2-methylaniline
Introduction: Defining the Molecule and Its Importance
4-Methoxy-2-methylaniline, also known by synonyms such as m-cresidine and 2-methyl-p-anisidine, is an aniline derivative with significant utility in medicinal chemistry and materials science.[1][2] Its molecular structure, featuring an aniline backbone with strategically placed methoxy and methyl groups, makes it a valuable precursor for synthesizing complex organic molecules, including potent anticancer agents and advanced polymers with unique charge transport properties.[1][2] Given its role in high-stakes research and development, ensuring the chemical integrity and purity of 4-methoxy-2-methylaniline is paramount.
This guide provides a comprehensive overview of the factors influencing the stability of 4-methoxy-2-methylaniline and outlines field-proven protocols for its proper storage and handling. The insights herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to maintain sample quality, ensure experimental reproducibility, and promote laboratory safety.
A Note on Nomenclature: The topic specifies "4-oxymethyl-2-methylaniline." This is likely a typographical variation of the more common and well-documented compound, "4-methoxy-2-methylaniline" (CAS No. 102-50-1). This guide will focus on the latter, given the available scientific data.
Section 1: Chemical Identity and Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is essential for predicting its behavior under various conditions.
Caption: Figure 1: Chemical Structure of 4-Methoxy-2-methylaniline
The key physicochemical properties of 4-methoxy-2-methylaniline are summarized in the table below. Its low melting point means it can exist as either a solid or a liquid at or near room temperature.[3][4]
| Property | Value | Source(s) |
| CAS Number | 102-50-1 | |
| Molecular Formula | C₈H₁₁NO | [3][4] |
| Molecular Weight | 137.18 g/mol | |
| Appearance | White to brown powder, lump, or liquid | |
| Melting Point | 13-14 °C (55-57 °F) | [3] |
| Boiling Point | 248-249 °C (478-480 °F) | [3] |
| Density | 1.065 g/mL at 25 °C | [3] |
| Solubility | Insoluble in water; soluble in organic solvents like acetonitrile, chloroform, and methanol. | [3][4] |
| Flash Point | >109 °C (>228 °F) | [3] |
Section 2: Stability Profile and Degradation Mechanisms
4-Methoxy-2-methylaniline is a stable compound when stored under recommended conditions.[3][5] However, its stability is compromised by exposure to specific environmental factors, primarily air and light. The aniline functional group is susceptible to oxidation, which is the primary degradation pathway.
Key Factors Influencing Stability:
-
Air Sensitivity: The amino group (-NH₂) is prone to oxidation when exposed to atmospheric oxygen. This process can lead to the formation of colored impurities (such as corresponding quinones or nitroso compounds), causing the compound to darken from its typical white or light brown appearance.[1] Storing under an inert atmosphere is crucial to prevent this oxidative degradation.
-
Light Sensitivity: Exposure to light, particularly UV radiation, can provide the energy needed to initiate and accelerate oxidative reactions.[5] Therefore, the compound must be stored in light-resistant containers.
-
Heat Sensitivity: While the compound has a high boiling point, elevated temperatures can increase the rate of degradation. It is also a combustible liquid and should be kept away from heat and open flames.[6][7]
-
Chemical Incompatibility: 4-Methoxy-2-methylaniline is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[3][5][7] Contact with these substances can lead to vigorous and potentially hazardous reactions, resulting in complete degradation of the compound.
Caption: Figure 2: Conceptual model of oxidative degradation.
Section 3: Recommended Storage and Handling Protocols
To ensure the long-term stability and integrity of 4-methoxy-2-methylaniline, adherence to strict storage and handling protocols is essential. The following guidelines synthesize recommendations from multiple safety data sheets and chemical suppliers.
Storage Conditions:
The primary objective is to mitigate exposure to air, light, and incompatible materials.
| Parameter | Recommendation | Rationale & Source(s) |
| Temperature | Refrigerated (0-10 °C or 4 °C) | Slows down potential degradation reactions.[8] |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | Prevents oxidative degradation due to air sensitivity. |
| Container | Tightly sealed, light-resistant container. | Prevents moisture ingress, air exposure, and light-induced degradation.[5][7][8] |
| Location | A dry, cool, and well-ventilated place. | Ensures a stable environment and prevents accumulation of vapors.[6][7][9] |
| Security | Store locked up. | The compound is toxic and access should be restricted to authorized personnel.[6][8][9] |
Handling Procedures:
Due to its toxicity (toxic if swallowed, in contact with skin, or if inhaled), appropriate personal protective equipment (PPE) and engineering controls are mandatory.[6]
-
Engineering Controls: Always handle this compound in a chemical fume hood or a well-ventilated area to avoid inhalation of vapors.[6][8][9] Ensure that eyewash stations and safety showers are readily accessible.[5][9]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.[9]
-
Lab Coat: A lab coat is required to prevent skin contact.[9]
-
Respiratory Protection: If handling outside a fume hood or if vapor generation is likely, use a NIOSH/MSHA-approved respirator.[9]
-
-
General Hygiene: Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the work area.[6][9] Take off contaminated clothing immediately and wash it before reuse.[8]
Section 4: Protocol for Stability Assessment
Principle: Reverse-phase HPLC separates compounds based on their polarity. Degradation products, often more oxidized and polar, will typically have different retention times than the pure parent compound. By comparing the chromatogram of a sample to that of a reference standard, one can determine its purity.
Caption: Figure 3: Experimental workflow for assessing chemical purity.
Step-by-Step Methodology:
-
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or phosphoric acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or phosphoric acid.
-
HPLC-grade solvents.
-
4-Methoxy-2-methylaniline reference standard.
-
-
Sample Preparation:
-
Prepare a stock solution of the 4-methoxy-2-methylaniline reference standard at approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Prepare the test sample in the same manner.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Gradient Elution: Start with a higher percentage of Mobile Phase A (e.g., 90%) and gradually increase the percentage of Mobile Phase B over 15-20 minutes. This ensures that both the main compound and any potential degradation products are eluted and resolved.
-
-
Data Analysis:
-
Run the reference standard to determine the retention time of pure 4-methoxy-2-methylaniline.
-
Run the test sample.
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the sample as: (Area of Main Peak / Total Area of All Peaks) * 100%.
-
The presence of significant additional peaks, especially those not present in the reference standard, indicates degradation.
-
Conclusion
4-Methoxy-2-methylaniline is a valuable chemical intermediate whose utility is directly dependent on its purity. Its primary vulnerabilities are oxidative degradation initiated by exposure to air and light. By implementing a comprehensive storage strategy that includes refrigeration, inert atmosphere blanketing, and the use of light-resistant containers, researchers can effectively preserve its chemical integrity. Adherence to strict handling protocols and routine purity verification via analytical methods like HPLC are essential, self-validating practices that ensure the reliability of experimental outcomes and the safety of laboratory personnel.
References
-
Tokyo Chemical Industry (TCI). (n.d.). 4-Methoxy-2-methylaniline Safety Data Sheet. Retrieved from TCI website.
-
Sigma-Aldrich. (2024, March 8). Safety Data Sheet for 4-Methoxy-2-methylaniline. Retrieved from Sigma-Aldrich website.[6]
-
Fisher Scientific. (2009, September 22). Safety Data Sheet for Benzenamine, 4-methoxy-2-nitro-. Retrieved from Fisher Scientific website.[9]
-
Thermo Fisher Scientific. (2010, November 26). Safety Data Sheet for N-Methyl aniline. Retrieved from Thermo Fisher Scientific website.[10]
-
MedchemExpress. (2025, December 30). Safety Data Sheet. Retrieved from MedchemExpress website.[8]
-
AK Scientific, Inc. (n.d.). Safety Data Sheet for 4-(Cyclopropylmethoxy)-2-methylaniline. Retrieved from AK Scientific, Inc. website.[11]
-
Benchchem. (n.d.). 4-Methoxy-2-methylaniline | High-Purity Research Chemical. Retrieved from Benchchem website.[1]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Methylaniline. Retrieved from NJ.gov.[7]
-
ChemBK. (2024, April 9). 4-methoxy-2-methylaniline Properties. Retrieved from ChemBK website.[3]
-
Fisher Scientific. (2023, October 6). Safety Data Sheet for 5-Methoxy-2-methylaniline. Retrieved from Fisher Scientific website.[5]
-
WANHONGRUN. (n.d.). China 4-Methoxy-2-methylaniline Manufacturers, Suppliers, Factory. Retrieved from WANHONGRUN website.[4]
-
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-
Sigma-Aldrich. (n.d.). 4-Methoxy-2-methylaniline 98%. Retrieved from Sigma-Aldrich website.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Methoxy-2-methylaniline: A Key Building Block for Advanced Materials and Organic Synthesis. Retrieved from the source.[2]
-
Fisher Scientific. (2014, September 9). Safety Data Sheet. Retrieved from Fisher Scientific website.[13]
-
Fuchs, K., et al. (n.d.). Degradation of 2-methylaniline and chlorinated isomers of 2-methylaniline by Rhodococcus rhodochrous strain CTM. PubMed.[14]
-
Benchchem. (n.d.). Technical Support Center: Degradation Pathways of 4-Methoxy-2-nitroaniline. Retrieved from Benchchem website.[15]
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A Comprehensive Technical Guide to the Synthetic Routes for Substituted Aminobenzyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the primary synthetic strategies for preparing substituted aminobenzyl alcohols, critical intermediates in pharmaceutical and materials science. Authored from the perspective of a Senior Application Scientist, this document delves into the causality behind experimental choices, offering field-proven insights to ensure technical accuracy and reproducibility.
Introduction
Substituted aminobenzyl alcohols are a versatile class of organic compounds characterized by a hydroxyl group and an amino group attached to a benzyl framework. The relative positions of these functional groups and the nature of other substituents on the aromatic ring dictate their chemical properties and biological activities. They serve as key building blocks in the synthesis of a wide array of pharmaceuticals, including ligands for various receptors, and are also utilized in the development of novel materials. The efficient and selective synthesis of these molecules is, therefore, a topic of significant interest in synthetic organic chemistry.
This guide will systematically review the most prevalent and effective synthetic routes, providing detailed experimental protocols, mechanistic insights, and a comparative analysis of their advantages and limitations.
Core Synthetic Strategies
The synthesis of substituted aminobenzyl alcohols can be broadly categorized into three main approaches:
-
Reduction of Nitro-Containing Precursors: A robust and widely used method that involves the reduction of a nitro group to an amine.
-
Reduction of Carboxylic Acid Derivatives: A powerful technique utilizing potent reducing agents to convert carboxylic acids or their esters to the corresponding benzyl alcohol.
-
Nucleophilic Addition to Aminobenzaldehydes: A classic carbon-carbon bond-forming reaction to introduce a substituent at the benzylic position.
Each of these strategies offers unique advantages in terms of starting material availability, functional group tolerance, and scalability. The choice of a particular route is often dictated by the desired substitution pattern on the aromatic ring and the presence of other functional groups.
Strategy 1: Reduction of Nitro-Containing Precursors
This is a highly reliable approach due to the ready availability of a wide variety of substituted nitroaromatic compounds. The key challenge lies in the chemoselective reduction of the nitro group in the presence of other reducible functionalities, or the selective reduction of a carbonyl group without affecting the nitro group.
Reduction of Substituted Nitrobenzyl Alcohols
This is often the most direct route if the corresponding nitrobenzyl alcohol is commercially available or easily synthesized. The primary task is the selective reduction of the nitro group to an amine without affecting the benzylic alcohol.
The choice of reducing agent is paramount for achieving high chemoselectivity. Catalytic hydrogenation is a preferred method due to its clean reaction profile, often yielding the product with high purity after simple filtration of the catalyst. Common catalysts include palladium on carbon (Pd/C) and Raney Nickel.[1][2] Catalytic transfer hydrogenation, using hydrogen donors like formic acid or hydrazine hydrate, offers a safer and more convenient alternative to using high-pressure hydrogen gas.[1][3]
-
Materials:
-
4-Nitrobenzyl alcohol
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Formic acid
-
Celite®
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrobenzyl alcohol (1.0 mmol) and ethanol (5 mL).
-
Carefully add 10% Pd/C (5 mol%) to the solution.
-
While stirring, add formic acid (3.0 mmol) dropwise to the mixture.
-
Heat the reaction mixture to 80 °C and monitor the progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-aminobenzyl alcohol. The product can be further purified by recrystallization.
-
The hydrogenation of nitroarenes is believed to proceed through a "direct" pathway involving the formation of nitroso and hydroxylamine intermediates, which are then further reduced to the corresponding aniline.[4][5]
Caption: Direct pathway for catalytic hydrogenation of nitroarenes.
Reduction of Substituted Nitrobenzaldehydes
When the target aminobenzyl alcohol is not readily accessible from the corresponding nitrobenzyl alcohol, reduction of a nitrobenzaldehyde can be an effective alternative. This approach requires the reduction of both the aldehyde and the nitro group. The challenge here is to control the selectivity of the reduction.
The choice of reducing agent determines the outcome. A strong reducing agent like sodium borohydride (NaBH₄) can selectively reduce the aldehyde to an alcohol in the presence of the nitro group under controlled conditions.[6] The resulting nitrobenzyl alcohol can then be reduced to the aminobenzyl alcohol in a subsequent step as described in section 1.1. Alternatively, a more powerful reducing agent or a two-step, one-pot procedure can be employed to reduce both functionalities.
Strategy 2: Reduction of Aminobenzoic Acids and Their Derivatives
This method is particularly useful when the desired substitution pattern is readily available in the form of an aminobenzoic acid. The core of this strategy is the reduction of a carboxylic acid or its ester to a primary alcohol.
Causality Behind Experimental Choices:
Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity.[6] It readily reduces both carboxylic acids and esters to primary alcohols. It is important to note that NaBH₄ is generally not strong enough to reduce esters or carboxylic acids. Due to the presence of the acidic proton of the amino group and the carboxylic acid, an excess of LiAlH₄ is required. The reaction must be carried out under strictly anhydrous conditions as LiAlH₄ reacts violently with water.
Experimental Protocol: Reduction of Methyl 4-Aminobenzoate using LiAlH₄[7]
-
Materials:
-
Methyl 4-aminobenzoate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
15% aqueous NaOH solution
-
Water
-
-
Procedure:
-
Set up an oven-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
Suspend LiAlH₄ (3-4 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve methyl 4-aminobenzoate (1 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add the ester solution dropwise to the LiAlH₄ suspension with vigorous stirring, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC.
-
Cool the reaction to 0°C and quench it carefully by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-aminobenzyl alcohol.
-
Mechanism of LiAlH₄ Reduction of an Ester:
The reduction of an ester with LiAlH₄ proceeds in two stages. First, a hydride ion adds to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an alkoxide leaving group to form an aldehyde. The aldehyde is then immediately reduced by another equivalent of LiAlH₄ to the corresponding alkoxide, which is protonated upon workup to yield the primary alcohol.
Sources
Methodological & Application
Application Notes and Protocols for the Reduction of 4-Amino-3-methylbenzaldehyde
Abstract
This comprehensive guide provides detailed protocols and theoretical insights for the reduction of 4-amino-3-methylbenzaldehyde to its corresponding primary alcohol, (4-amino-3-methylphenyl)methanol. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and fine chemicals. This document explores multiple reduction strategies, with a primary focus on the mild and selective sodium borohydride (NaBH₄) method. Alternative protocols, including the more potent lithium aluminum hydride (LiAlH₄) reduction and catalytic hydrogenation, are also discussed to provide a broader context for researchers. Each protocol is presented with a step-by-step methodology, an explanation of the underlying chemical principles, and a discussion of the critical parameters that ensure high yield and purity.
Introduction: The Significance of this compound
The reduction of aromatic aldehydes to benzyl alcohols is a fundamental transformation in organic synthesis. The target molecule of this guide, this compound, is a valuable building block in medicinal chemistry and materials science. Its bifunctional nature, possessing both a reactive benzyl alcohol and a nucleophilic amino group, allows for diverse subsequent chemical modifications. The strategic placement of the methyl and amino substituents on the aromatic ring further influences the steric and electronic properties of the molecule, making it a key component in the synthesis of targeted therapeutic agents and functional materials.
The selection of an appropriate reduction method is paramount to achieving a successful and efficient synthesis. Key considerations include the chemoselectivity of the reducing agent, the reaction conditions, safety, and scalability. This application note will primarily detail the use of sodium borohydride, a reagent renowned for its mildness and selectivity in reducing aldehydes and ketones.[1][2]
Strategic Approaches to the Reduction of 4-Amino-3-methylbenzaldehyde
The conversion of 4-amino-3-methylbenzaldehyde to this compound can be accomplished through several reliable methods. The choice of method will depend on the scale of the reaction, the available laboratory equipment, and the desired purity of the final product.
| Method | Reducing Agent | Key Advantages | Key Considerations |
| Method A: Sodium Borohydride Reduction | Sodium Borohydride (NaBH₄) | Mild, selective for aldehydes and ketones, easy to handle, compatible with protic solvents.[1][2] | Slower reaction rates compared to LiAlH₄. |
| Method B: Lithium Aluminum Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Powerful reducing agent, reduces a wide range of functional groups.[3][4] | Highly reactive with water and protic solvents, requires anhydrous conditions and careful handling.[4][5] |
| Method C: Catalytic Hydrogenation | Hydrogen Gas (H₂) with a Metal Catalyst (e.g., Pd/C) | "Green" and atom-economical, scalable. | Requires specialized high-pressure equipment, potential for over-reduction of other functional groups. |
This guide will provide a detailed protocol for the most commonly employed and practical method for this specific transformation: Sodium Borohydride Reduction.
Reaction Mechanism: Nucleophilic Hydride Addition
The reduction of an aldehyde with sodium borohydride proceeds via a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[1] The reaction can be conceptually broken down into two main stages:
-
Nucleophilic Attack: The borohydride ion ([BH₄]⁻) acts as a source of hydride. The hydride ion attacks the partially positive carbonyl carbon of the 4-amino-3-methylbenzaldehyde, breaking the carbon-oxygen π-bond and forming a new carbon-hydrogen bond. This results in the formation of a tetrahedral alkoxide intermediate.
-
Protonation: In a subsequent workup step, the negatively charged oxygen of the alkoxide intermediate is protonated by a protic solvent (such as methanol or water) or a mild acid to yield the final primary alcohol product, this compound.
Caption: General mechanism for the reduction of an aldehyde with sodium borohydride.
Detailed Experimental Protocol: Sodium Borohydride Reduction
This protocol is optimized for the selective and high-yield synthesis of this compound.
Materials and Reagents
-
4-amino-3-methylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Deionized water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
-
Dissolution of the Aldehyde: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-3-methylbenzaldehyde (1.0 equivalent) in anhydrous methanol (10-15 mL per gram of aldehyde). Stir the solution at room temperature until the aldehyde is completely dissolved.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.
-
Addition of Sodium Borohydride: Slowly add sodium borohydride (1.0-1.2 equivalents) portion-wise to the cooled solution over 10-15 minutes. Caution: The addition of NaBH₄ can cause the evolution of hydrogen gas. Ensure adequate ventilation and add the reagent slowly to control the reaction rate.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot and the appearance of the more polar alcohol product spot.
-
Quenching the Reaction: After the reaction is complete, slowly and carefully add deionized water to the reaction mixture to quench the excess sodium borohydride. Continue stirring for an additional 15 minutes.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (1 x 20 mL) to remove any remaining water-soluble impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent using gravity filtration.
-
Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): The crude product can be further purified by recrystallization or column chromatography if necessary.
Caption: Workflow for the sodium borohydride reduction of 4-amino-3-methylbenzaldehyde.
Alternative Reduction Protocols
Lithium Aluminum Hydride (LiAlH₄) Reduction
For a more rapid and potent reduction, LiAlH₄ can be employed. However, extreme caution is necessary due to its high reactivity.
-
Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O).
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ (1.0-1.2 equivalents) in the chosen anhydrous solvent.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of 4-amino-3-methylbenzaldehyde (1.0 equivalent) in the same anhydrous solvent to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with the reaction solvent.
-
Dry the combined organic filtrates and concentrate to obtain the product.
-
Catalytic Hydrogenation
This method is ideal for larger-scale synthesis and offers a greener alternative.
-
Catalyst: 5-10% Palladium on carbon (Pd/C).
-
Solvent: Ethanol or methanol.
-
Procedure:
-
In a hydrogenation vessel, dissolve 4-amino-3-methylbenzaldehyde in the chosen solvent.
-
Add the Pd/C catalyst (typically 1-5 mol%).
-
Pressurize the vessel with hydrogen gas (typically 1-5 atm).
-
Stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed.
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the catalyst through a pad of Celite®.
-
Concentrate the filtrate to obtain the product.
-
Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining, consider adding a small additional portion of the reducing agent or extending the reaction time.
-
Low Yield: Ensure all reagents are of high quality and that anhydrous conditions are maintained, especially for the LiAlH₄ reduction. Inefficient extraction can also lead to lower yields.
-
Side Products: Over-reduction is generally not a concern with NaBH₄ under these conditions. With catalytic hydrogenation, care must be taken to avoid reduction of the aromatic ring, which typically requires more forcing conditions.
-
Safety: Always handle sodium borohydride and especially lithium aluminum hydride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. LiAlH₄ reacts violently with water and can ignite upon contact with moisture.
Conclusion
The reduction of 4-amino-3-methylbenzaldehyde to this compound is a straightforward yet critical transformation in synthetic organic chemistry. The sodium borohydride method presented here offers a reliable, safe, and efficient protocol suitable for most laboratory settings. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can consistently achieve high yields of the desired product. The alternative methods using lithium aluminum hydride and catalytic hydrogenation provide valuable options for specific experimental needs and scales.
References
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
- Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (2010). Techniques in Organic Chemistry. W. H. Freeman.
-
Sciforum. (n.d.). Fast and Efficient Method for Quantitative Reduction of Carbonyl Compounds by NaBH4 under Solvent-Free Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Sodium borohydride. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogenation of diverse benzaldehydes (entries 1-8) and cyclohexanecarboxaldehyde with 1-chloro-4-nitrobenzene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
- Google Patents. (n.d.). CN103508908A - Preparation method for 4-amino-3-methylphenol.
-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH 4 ) - LAH - Reduction-Mechanism. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Site-Selective Copper(I)-Catalyzed Hydrogenation of Amides. Retrieved from [Link]
-
Studylib. (n.d.). Carbonyl Reduction: NaBH4, Mechanism & Procedure. Retrieved from [Link]
-
King's Land. (n.d.). 4 Amino 3 Methylphenol Synthesis Methods. Retrieved from [Link]
-
Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved from [Link]
-
YouTube. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Sodium borohydride reduction of adducts of primary amines with aldehydes and p-thiocresol. The alkylation of heterocyclic and aromatic amino-compounds. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C8H11NO). Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic hydrogenation of aldehydes, ketones, imines, nitriles and.... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Highly selective hydrogenation of aldehydes promoted by a palladium-based catalyst and its application in equilibrium displacement in a one-enzyme procedure using ω-transaminase. Retrieved from [Link]
-
Weizmann Institute of Science. (2018). Heterogeneously catalyzed selective hydrogenation of amides to alcohols and amines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Reduction of L-Valine to L-Valinol. Retrieved from [Link]
-
Trade Science Inc. (2011). Reduction of α-amino acids to chiral amino alcohols with sodium borohydride and boron trifluoride-ether. Retrieved from [Link]
-
American Chemical Society. (n.d.). Copper-Catalyzed Regioselective Dehydrogenative Borylation: A Modular Platform Enabling C4-Borylated 2,1-Borazaronaphthalenes. Retrieved from [Link]
Sources
Application Notes and Protocols for the Derivatization of the Hydroxyl Group of (4-Amino-3-methylphenyl)methanol
Introduction
(4-Amino-3-methylphenyl)methanol is a versatile bifunctional molecule of significant interest in pharmaceutical and materials science research. Its structure, featuring both a primary aromatic amine and a benzylic alcohol, presents a unique challenge and opportunity for selective chemical modification. The hydroxyl group, in particular, serves as a key handle for introducing a wide array of functional moieties through derivatization, thereby modulating the molecule's physicochemical properties, biological activity, and reactivity for further synthetic transformations.
This comprehensive guide provides a detailed exploration of strategies and protocols for the selective derivatization of the hydroxyl group of this compound. We will delve into the critical aspect of chemoselectivity, outlining the necessity of protecting the more nucleophilic amino group to achieve precise modification of the benzylic alcohol. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important building block.
The Chemoselectivity Challenge
The primary amino group in this compound is a potent nucleophile and is susceptible to reaction with many electrophilic reagents intended for the hydroxyl group.[1] Direct derivatization without a protection strategy will almost invariably lead to a mixture of N-derivatized, O-derivatized, and N,O-diderivatized products, complicating purification and significantly reducing the yield of the desired O-functionalized compound. Therefore, a robust synthetic strategy necessitates the temporary "masking" of the amino group's reactivity.
Strategic Approach: Protection of the Amino Group
To ensure the selective derivatization of the hydroxyl group, the amino group must first be protected. A suitable protecting group should be easy to install in high yield, stable to the conditions of the subsequent hydroxyl derivatization, and readily removable under mild conditions that do not affect the newly formed derivative.[2] Carbamates, such as the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, are excellent choices for protecting primary aromatic amines due to their stability and well-established deprotection protocols.[3]
Experimental Protocols
Part 1: Protection of the Amino Group
Protocol 1.1: tert-Butoxycarbonyl (Boc) Protection
The Boc group is a widely used protecting group for amines, favored for its stability in a range of reaction conditions and its facile removal under acidic conditions.[3]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product, tert-butyl (4-(hydroxymethyl)-2-methylphenyl)carbamate, can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure N-protected intermediate.[4]
Part 2: Derivatization of the Hydroxyl Group
With the amino group successfully protected, the hydroxyl group is now available for selective derivatization. The following protocols outline three common and versatile derivatization strategies: esterification, etherification, and silylation.
Protocol 2.1: Esterification via Acylation
Acylation of the benzylic alcohol to form an ester is a fundamental transformation.[5] This can be achieved using an acyl chloride or an acid anhydride in the presence of a base.
Materials:
-
tert-butyl (4-(hydroxymethyl)-2-methylphenyl)carbamate (from Protocol 1.1)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or Acid anhydride (e.g., acetic anhydride) (1.1 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-Boc protected alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add pyridine or triethylamine (1.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or acid anhydride (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution in vacuo.
-
Purify the resulting ester by column chromatography.[6]
Table 1: Representative Esterification Reactions
| Derivatizing Agent | Base | Product |
| Acetyl Chloride | Pyridine | (4-((tert-butoxycarbonyl)amino)-3-methylphenyl)methyl acetate |
| Benzoyl Chloride | Triethylamine | (4-((tert-butoxycarbonyl)amino)-3-methylphenyl)methyl benzoate |
| Acetic Anhydride | Pyridine | (4-((tert-butoxycarbonyl)amino)-3-methylphenyl)methyl acetate |
Protocol 2.2: Etherification via Williamson Ether Synthesis
The formation of an ether linkage can be accomplished through a Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then reacts with an alkyl halide.[7]
Materials:
-
tert-butyl (4-(hydroxymethyl)-2-methylphenyl)carbamate
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF or DMF at 0 °C under an inert atmosphere, add a solution of the N-Boc protected alcohol (1.0 eq) in the same solvent dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC. Gentle heating may be required for less reactive alkyl halides.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude ether by column chromatography.[8]
Table 2: Representative Etherification Reactions
| Alkylating Agent | Product |
| Methyl Iodide | tert-butyl (4-(methoxymethyl)-2-methylphenyl)carbamate |
| Benzyl Bromide | tert-butyl (4-((benzyloxy)methyl)-2-methylphenyl)carbamate |
Protocol 2.3: Silylation for Silyl Ether Formation
Silylation is a common method for protecting hydroxyl groups or for introducing silyl moieties as functional handles.[9] Silyl ethers are formed by reacting the alcohol with a silyl halide in the presence of a base.[10]
Materials:
-
tert-butyl (4-(hydroxymethyl)-2-methylphenyl)carbamate
-
Silyl chloride (e.g., tert-butyldimethylsilyl chloride (TBDMSCl), triisopropylsilyl chloride (TIPSCl)) (1.1 eq)
-
Imidazole or Triethylamine (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-Boc protected alcohol (1.0 eq) and imidazole or triethylamine (2.0 eq) in anhydrous DMF or DCM under an inert atmosphere.
-
Add the silyl chloride (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the resulting silyl ether by column chromatography.
Table 3: Representative Silylation Reactions
| Silylating Agent | Product |
| TBDMSCl | tert-butyl (4-(((tert-butyldimethylsilyl)oxy)methyl)-2-methylphenyl)carbamate |
| TIPSCl | tert-butyl (2-methyl-4-(((triisopropylsilyl)oxy)methyl)phenyl)carbamate |
Part 3: Deprotection of the Amino Group (Optional)
If the final desired product requires a free amino group, the Boc protecting group can be readily removed under acidic conditions.
Protocol 3.1: Boc Deprotection
Materials:
-
N-Boc, O-derivatized product
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-Boc protected compound in DCM.
-
Add an excess of trifluoroacetic acid (typically 20-50% v/v) at 0 °C.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final O-derivatized product with a free amino group. Further purification by chromatography or recrystallization may be necessary.[6]
Conclusion
The selective derivatization of the hydroxyl group of this compound is a readily achievable synthetic goal when a judicious protection strategy is employed. By temporarily masking the nucleophilicity of the amino group, a wide range of functionalities can be installed at the benzylic alcohol position through well-established esterification, etherification, and silylation protocols. The methodologies outlined in this application note provide a robust framework for researchers to access a diverse array of novel derivatives for applications in drug discovery and materials science.
References
- Slideshare. (n.d.). Protection for amino group and amino acid.
- Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- ResearchGate. (n.d.). The selective and competitive silylation of the benzyl alcohol in the....
- Wikipedia. (n.d.). Protecting group.
- Sun, L., Guo, Y., Peng, G., & Li, C. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Synthesis, 2008(21), 3487-3488.
- Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).
- IISTE.org. (n.d.). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent.
- IISTE.org. (n.d.). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride.
- PubMed Central (PMC). (2022, February 26). Chemical Derivatization in Flow Analysis.
- ResearchGate. (n.d.). Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed....
- Google Patents. (n.d.). Method for producing O-alkylated cyclic aminoalcohols.
- PubMed Central (PMC). (2018, October 5). Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions.
- PubMed Central (PMC). (n.d.). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup.
- ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?.
- Chemistry LibreTexts. (2023, August 29). Derivatization.
- Gelest. (n.d.). Silylation of Alcohols Employed in Templating Protocols.
- Gelest. (n.d.). General Silylation Procedures.
- Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of 4-Aminobenzyl Alcohol for HPLC Analysis.
- YouTube. (2021, April 6). Acylation of Alcohols, Part 4: with Carboxylic Acids.
- EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
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- 6. physics.emu.edu.tr [physics.emu.edu.tr]
- 7. US8173844B2 - Method for producing O-alkylated cyclic aminoalcohols - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. General Silylation Procedures - Gelest [technical.gelest.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: (4-Amino-3-methylphenyl)methanol as a Strategic Precursor in Heterocyclic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
(4-Amino-3-methylphenyl)methanol is a deceptively simple aromatic compound whose strategic placement of functional groups—an amine, a primary alcohol, and a methyl group on a benzene ring—renders it a highly versatile and valuable building block in modern organic synthesis. Its ortho-amino alcohol motif is a classical precursor for fused heterocyclic systems, providing a robust entry point into molecular scaffolds of significant interest in medicinal chemistry and materials science. More than 85% of all biologically active chemical entities contain a heterocycle, making efficient access to these structures a cornerstone of drug discovery.[1]
This guide provides an in-depth exploration of the application of this compound in the synthesis of key heterocyclic compounds. We will delve into the underlying reaction mechanisms, provide detailed, field-proven protocols, and explain the causality behind the experimental choices, empowering researchers to leverage this precursor in their own synthetic programs.
I. Synthesis of Substituted Benzoxazoles: A Cornerstone Application
Benzoxazoles are a prominent class of heterocyclic compounds found in numerous pharmacologically active molecules and functional materials.[2] Their scaffold is a common feature in drugs exhibiting a wide range of biological activities.[3] The synthesis of benzoxazoles from ortho-aminophenols and a one-carbon synthon (typically an aldehyde) is one of the most direct and efficient methods for their construction.[4][5] this compound, as an ortho-aminobenzyl alcohol, can be readily oxidized in situ to the corresponding aldehyde or can react through pathways where the benzylic alcohol is a key intermediate.
Alternatively, and more directly, the related compound, 2-amino-4-methylphenol, which shares the core ortho-aminophenol structure, serves as a direct precursor. The principles and protocols for the cyclization are highly transferable. The condensation reaction involves the nucleophilic attack of the amino group on an aldehyde, followed by intramolecular cyclization and dehydration.
Synthetic Strategy: Acid-Catalyzed Condensation and Cyclization
The most common pathway involves the reaction of an ortho-aminophenol with an aldehyde under acidic conditions. The acid catalyst serves a dual purpose: it activates the aldehyde carbonyl group towards nucleophilic attack by the amine and facilitates the final dehydration step to form the aromatic benzoxazole ring.
Caption: Acid-catalyzed synthesis of 2-aryl-6-methylbenzoxazoles.
Application Protocol 1: Synthesis of 2-Aryl-6-methylbenzoxazoles via Brønsted Acid Catalysis
This protocol details a solvent-free, efficient synthesis using a recyclable Brønsted acidic ionic liquid (BAIL) gel as a catalyst, demonstrating a green chemistry approach.[5][6] The principles are directly applicable to other acid catalysts.
Materials and Reagents:
-
2-Amino-4-methylphenol
-
Substituted aromatic aldehyde (e.g., benzaldehyde, p-tolualdehyde, p-chlorobenzaldehyde)
-
Brønsted Acidic Ionic Liquid (BAIL) gel catalyst (or a substitute like p-toluenesulfonic acid)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Reaction vessel (5 mL), magnetic stirrer, heating mantle
-
Standard laboratory glassware for workup
Procedure:
-
Reaction Setup: To a 5 mL reaction vessel, add 2-amino-4-methylphenol (1.0 mmol, 123 mg), the desired aromatic aldehyde (1.0 mmol), and the BAIL gel catalyst (e.g., 1.0 mol%, ~10 mg).[5]
-
Causality Insight: Using equimolar amounts of the reactants ensures efficient conversion. The catalyst loading is kept low (1 mol%) as it is highly efficient in promoting the reaction. A solvent-free condition is environmentally friendly and often accelerates reaction rates by increasing reactant concentration.
-
-
Reaction Execution: Stir the reaction mixture vigorously at 130 °C for the required time (typically 5-6 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).[5][6]
-
Causality Insight: The elevated temperature provides the necessary activation energy for both the initial condensation and the final dehydration step, which is typically the rate-limiting step.
-
-
Workup and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dissolve the mixture in ethyl acetate (10 mL).
-
Catalyst Recovery: Separate the heterogeneous BAIL gel catalyst by centrifugation or simple filtration. The catalyst can be washed, dried, and reused for subsequent reactions.[5]
-
Purification: Transfer the organic solution to a separatory funnel. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The resulting crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-aryl-6-methylbenzoxazole.
| Entry | Aldehyde Reactant | Reaction Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | 5.0 | 94 | [6] |
| 2 | 4-Methylbenzaldehyde | 5.0 | 92 | [6] |
| 3 | 4-Chlorobenzaldehyde | 5.5 | 91 | [6] |
| 4 | 4-Methoxybenzaldehyde | 5.0 | 93 | [6] |
II. Synthesis of Substituted Quinolines via Friedländer Annulation
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and anticancer drugs.[7][8] The Friedländer synthesis is a classical and highly effective method for constructing quinoline rings, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene carbonyl group.
This compound is an ideal precursor for this reaction. The benzylic alcohol can be oxidized in situ to the corresponding 2-aminobenzaldehyde, which then undergoes the classical Friedländer condensation. Modern catalytic systems can achieve this transformation in a one-pot acceptorless dehydrogenative coupling process, which is highly atom-economical.[9]
Synthetic Strategy: Dehydrogenative Coupling and Condensation
This strategy involves a catalyst (e.g., based on Ruthenium, Iridium, or Copper) that first facilitates the dehydrogenation of the amino alcohol to the corresponding amino aldehyde. This reactive intermediate is then trapped by the ketone (e.g., acetophenone) to form a Schiff base, which undergoes an intramolecular aldol-type condensation followed by dehydration to yield the final quinoline product. This process releases only water and hydrogen gas as byproducts.
Caption: One-pot synthesis of quinolines via dehydrogenative coupling.
Application Protocol 2: One-Pot Synthesis of 2-Aryl-7-methylquinolines
This protocol is based on established methods for the catalytic synthesis of quinolines from 2-aminobenzyl alcohols and ketones.[9]
Materials and Reagents:
-
This compound
-
Substituted ketone (e.g., acetophenone, propiophenone)
-
Transition metal catalyst (e.g., a Ru or Cu-based catalyst as reported in the literature)
-
Base (e.g., K₂CO₃ or KOtBu)
-
High-boiling point solvent (e.g., toluene, xylenes, or diphenyl ether)
-
Inert atmosphere setup (Schlenk line or glovebox with Nitrogen or Argon)
-
Standard laboratory glassware for reaction and purification
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere of Argon, combine this compound (1.0 mmol, 137 mg), the ketone (1.2 mmol, 1.2 equivalents), the catalyst (e.g., 1-5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 276 mg).
-
Causality Insight: The reaction must be conducted under an inert atmosphere to prevent the oxidation of the catalyst and sensitive organic intermediates. A slight excess of the ketone component is often used to drive the reaction to completion. The base is crucial for facilitating both the dehydrogenation and the subsequent aldol condensation steps.
-
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 3-5 mL) via syringe.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at a high temperature (typically 110-140 °C) for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Causality Insight: High temperatures are required for the catalytic dehydrogenation step. The reaction time can vary significantly depending on the specific catalyst and substrates used.
-
-
Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic base.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 2-aryl-7-methylquinoline.
| Entry | Ketone Reactant | Catalyst System | Yield (%) | Reference Principle |
| 1 | Acetophenone | Cu-based | High | [9] |
| 2 | Propiophenone | Ru-based | High | [9] |
| 3 | Cyclohexanone | Mo-based | High | [9] |
III. Synthesis of Other Fused N-Heterocycles: Benzimidazoles
While this compound is a primary precursor for benzoxazoles, its utility can be extended to the synthesis of benzimidazoles, which are bioisosteres of benzoxazoles and are immensely important in medicine.[3][10] This transformation requires a conceptual modification where the hydroxyl group is either replaced by an amino group or the starting material is a true ortho-phenylenediamine.
For the purpose of this guide, we will focus on the classical synthesis of benzimidazoles from the corresponding diamine, 4-methyl-benzene-1,2-diamine, to which this compound could be a synthetic precursor in a multi-step sequence. The direct cyclization protocol from the diamine is highly efficient and illustrative.
Synthetic Strategy: Catalytic Condensation of a Diamine and Aldehyde
The reaction of an ortho-phenylenediamine with an aldehyde is a robust method to form 2-substituted benzimidazoles. The reaction proceeds through the formation of a Schiff base, followed by intramolecular cyclization and subsequent oxidative aromatization to furnish the benzimidazole ring. Various catalysts, including simple and environmentally benign ones like ammonium chloride, can effectively promote this transformation.[10]
Application Protocol 3: Green Synthesis of 2-Aryl-5-methyl-1H-benzimidazoles
This protocol adapts a green, efficient method using ammonium chloride as a catalyst in ethanol.
Materials and Reagents:
-
4-Methyl-benzene-1,2-diamine
-
Substituted aromatic aldehyde
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a mixture of 4-methyl-benzene-1,2-diamine (1.0 mmol, 122 mg) and the desired aldehyde (1.0 mmol) in ethanol (4 mL).
-
Catalyst Addition: Add ammonium chloride (30 mol%, 0.3 mmol, 16 mg) to the mixture.
-
Causality Insight: NH₄Cl acts as a mild Brønsted acid catalyst, activating the aldehyde. It is an inexpensive, non-toxic, and efficient choice for this transformation. Ethanol is a relatively green and effective solvent for this reaction.
-
-
Reaction Execution: Stir the resulting mixture at 80 °C for approximately 2 hours. Monitor the reaction's completion by TLC (e.g., using ethyl acetate:hexane, 1:2 v/v as eluent).
-
Workup and Isolation: Upon completion, pour the reaction mixture into ice-cold water. The product will precipitate as a solid.
-
Purification: Filter the precipitated solid, wash it twice with water, and dry it thoroughly. The product can be further purified by recrystallization from ethanol to yield the pure 2-aryl-5-methyl-1H-benzimidazole.
| Entry | Aldehyde Reactant | Yield (%) | Product m.p. (°C) | Reference |
| 1 | 4-Methylbenzaldehyde | 80 | 238-240 | |
| 2 | 3-Bromobenzaldehyde | 80 | 294-296 | |
| 3 | Thiophene-2-carbaldehyde | 70 | 246-248 |
References
-
A green synthesis of benzimidazoles. (n.d.). Retrieved from [Link]
-
Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Different catalytic approaches of Friedländer synthesis of quinolines. (n.d.). PubMed Central - NIH. Retrieved from [Link]
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (n.d.). PubMed Central - NIH. Retrieved from [Link]
-
Studies in the Synthesis of Benzoxazole Compounds. (n.d.). CORE. Retrieved from [Link]
-
Heterocycles in Medicinal Chemistry. (n.d.). PubMed Central - NIH. Retrieved from [Link]
-
Synthesis of Structurally Diverse 3-, 4-, 5-, and 6-Membered Heterocycles from Diisopropyl Iminomalonates and Soft C-Nucleophiles. (n.d.). Retrieved from [Link]
-
Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. (n.d.). SciELO. Retrieved from [Link]
-
Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (n.d.). PubMed Central - NIH. Retrieved from [Link]
-
Methanol as a C1 Source for the Synthesis of 1,3-Polyheterocyclic Systems. (n.d.). AIR Unimi. Retrieved from [Link]
-
Synthesis of Benzimidazoles from Amino Acids with Solvent-free Melting Method. (2025-08-06). Retrieved from [Link]
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019-01-07). ACS Omega. Retrieved from [Link]
-
Heterocyclic Compounds And Their Applications In The Field Of Biology: A Detailed Study. (n.d.). Retrieved from [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. (2022-04-28). Retrieved from [Link]
-
Different catalytic approaches of Friedländer Synthesis of Quinolines. (2025-12-10). ResearchGate. Retrieved from [Link]
-
A Review: Biological Importance of Heterocyclic Compounds. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025-04-01). PubMed Central - NIH. Retrieved from [Link]
-
Proposed mechanism for the formation of quinolines via acceptorless dehydrogenation pathway. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
- 5. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of (4-Amino-3-methylphenyl)methanol by HPLC and GC-MS
Introduction: The Analytical Challenge
(4-Amino-3-methylphenyl)methanol is a substituted aromatic amine containing both a primary amine and a primary alcohol functional group. This bifunctional nature presents a unique analytical challenge and requires carefully designed chromatographic methods for its accurate quantification and characterization, particularly within complex matrices encountered during drug development and manufacturing. Its structure dictates a moderate polarity, susceptibility to oxidation, and potential for multiple interaction modes during chromatographic separation.
This document provides a comprehensive guide for researchers and drug development professionals, detailing robust analytical methodologies using both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols herein are built upon established principles for the analysis of structurally related aromatic amines and benzyl alcohols, emphasizing the rationale behind method development choices to ensure scientific integrity and reproducibility.
Analyte Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | [1][2] |
| Molecular Weight | 137.18 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 72-76 °C | [3] |
| Predicted XLogP3 | 1.65 | [3] |
Part 1: High-Performance Liquid Chromatography (HPLC) Method
Principle and Rationale
Reversed-phase HPLC (RP-HPLC) is the premier method for analyzing this compound.[4] The molecule's moderate lipophilicity (XLogP ≈ 1.65) allows for excellent retention and separation on nonpolar stationary phases like C18 or C8.[3][4][5]
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is recommended as the primary choice due to its strong hydrophobic interactions with the benzene ring of the analyte, providing robust retention.
-
Mobile Phase: A polar mobile phase, typically a mixture of water and acetonitrile or methanol, is used. The organic modifier content is adjusted to control the elution time.[2]
-
pH Control: The basic amino group (pKa ~4-5) can interact with residual silanols on the silica backbone of the column, leading to peak tailing. To mitigate this, the mobile phase pH should be buffered to a low value (e.g., pH 2.5-3.5) using an acid like formic acid or phosphoric acid.[6] This ensures the amine is protonated, minimizing undesirable secondary interactions and yielding sharp, symmetrical peaks.
-
Detection: The aromatic ring serves as a strong chromophore, making UV detection highly effective. A photodiode array (PDA) detector is recommended to obtain the full UV spectrum for peak purity assessment. For enhanced sensitivity and definitive identification, coupling the HPLC to a mass spectrometer (LC-MS) is the gold standard. The primary amine is readily protonated, yielding a strong signal in positive electrospray ionization mode (ESI+).[7][8]
Experimental Workflow: HPLC Analysis
Caption: General workflow for the HPLC analysis of this compound.
Detailed HPLC-UV/PDA Protocol
This protocol is a robust starting point and should be validated for the specific sample matrix.
1. Instrumentation and Materials:
-
HPLC system with a binary pump, autosampler, column oven, and PDA detector.[4]
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (≥99%).
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| PDA Wavelength | Monitor 210-400 nm; Quantify at λmax (~240 nm, to be verified) |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 20.0 |
3. Standard and Sample Preparation:
-
Stock Standard (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standards: Prepare a series of calibration standards (e.g., 0.1 - 100 µg/mL) by diluting the stock standard with the initial mobile phase composition (90:10 Mobile Phase A:B).
-
Sample Preparation: Prepare samples using the protocol outlined in Part 3, ensuring the final extract is dissolved in the initial mobile phase composition.
4. LC-MS/MS Modification: For mass spectrometric detection, the same chromatographic conditions can be used.[9] The flow can be split post-column if necessary.
| MS Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 350 °C |
| Scan Mode | Full Scan (m/z 50-300) for identification |
| SIR/MRM Mode | For quantification: Monitor precursor ion m/z 138.1 ([M+H]⁺) |
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
Principle and Rationale
GC-MS is a powerful alternative for the analysis of this compound, offering high sensitivity and structural confirmation. However, the presence of polar -NH₂ and -OH groups can cause peak tailing and poor chromatographic performance due to interactions with active sites in the GC inlet and column.[10][11]
Causality Behind Experimental Choices:
-
Direct Injection vs. Derivatization: While direct injection is possible, it often yields broad, tailing peaks. Derivatization is strongly recommended to improve analytical performance. This process converts the polar active hydrogens into nonpolar, thermally stable groups.[10]
-
Derivatization Agent: Silylation is a highly effective and common derivatization technique. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with both the amine and alcohol groups to form trimethylsilyl (TMS) derivatives. This increases the analyte's volatility and reduces its polarity, resulting in sharp, symmetrical peaks and improved sensitivity.[10]
Experimental Workflow: GC-MS with Derivatization
Caption: Workflow for GC-MS analysis including the critical derivatization step.
Detailed GC-MS Protocol (with Silylation)
1. Instrumentation and Materials:
-
GC system with a split/splitless inlet coupled to a Mass Spectrometer.
-
BSTFA with 1% TMCS (trimethylchlorosilane) catalyst.[10]
-
Anhydrous pyridine or acetonitrile (derivatization solvent).
-
Reaction vials with PTFE-lined caps.[10]
2. Derivatization Procedure:
-
Prepare the sample extract to a final, dry residue as described in Part 3.
-
Add 100 µL of anhydrous acetonitrile to the dried extract to redissolve it.
-
Add 100 µL of BSTFA (+1% TMCS).[10]
-
Tightly cap the vial and heat at 70 °C for 45-60 minutes.[10]
-
Allow the vial to cool to room temperature before injection.
3. GC-MS Conditions:
| Parameter | Recommended Condition |
| Inlet Temperature | 260 °C |
| Injection Mode | Splitless (1 min purge delay) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Start at 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Energy | 70 eV (Electron Ionization) |
| Quantitation Ions | To be determined from the mass spectrum of the di-TMS derivative. Likely fragments would include the molecular ion and fragments showing loss of a methyl or TMS group. |
Part 3: Sample Preparation Protocol: Solid-Phase Extraction (SPE)
Principle and Rationale
For complex matrices like plasma or pharmaceutical formulations, a sample clean-up and concentration step is essential.[14] Solid-Phase Extraction (SPE) is a highly effective technique that replaces cumbersome liquid-liquid extractions.[14] Given the analyte's structure, two primary SPE modes are applicable:
-
Reversed-Phase (RP) SPE: Utilizes a nonpolar sorbent (e.g., C18) to retain the analyte from a polar (aqueous) sample via hydrophobic interactions. This is ideal for cleaning up polar impurities.[15]
-
Cation-Exchange SPE: Utilizes a sorbent with negatively charged functional groups (e.g., sulfonic acid) to retain the protonated (positively charged) amine group of the analyte. This mode offers very high selectivity.[16]
The following protocol details a general reversed-phase SPE method, which is broadly applicable.
Experimental Workflow: Reversed-Phase SPE
Caption: The five essential steps of a solid-phase extraction protocol.
Detailed Reversed-Phase SPE Protocol
1. Materials:
-
C18 SPE cartridges (e.g., 500 mg, 3 mL).
-
SPE vacuum manifold.
-
Methanol, Water (HPLC grade).
-
Sample, pre-treated to be in an aqueous solution (e.g., diluted 1:1 with water).
2. Step-by-Step Procedure:
-
Condition: Pass 3 mL of methanol through the C18 cartridge to wet the sorbent and activate the stationary phase. Do not let the cartridge go dry.
-
Equilibrate: Pass 3 mL of water through the cartridge to rinse excess methanol and prepare the sorbent for the aqueous sample. Do not let the cartridge go dry.
-
Load: Load the pre-treated aqueous sample onto the cartridge at a slow flow rate (~1-2 mL/min). The analyte will be retained on the C18 sorbent.
-
Wash: Pass 3 mL of a weak, polar solvent (e.g., 5% methanol in water) through the cartridge to wash away polar, unretained impurities (like salts) while the analyte remains bound.
-
Elute: After drying the cartridge bed under vacuum for 1-2 minutes, elute the analyte with 2-3 mL of a strong, nonpolar solvent (e.g., methanol or acetonitrile) into a clean collection tube.
-
Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the appropriate solvent for either HPLC or GC (after derivatization) analysis.
References
-
Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. Hewlett-Packard Application Note.[Link]
-
Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. PubMed.[Link]
-
[Determination of aniline derivatives in waste water with reversed-phase high performance liquid chromatography]. PubMed.[Link]
-
Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Scholars Research Library.[Link]
-
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC - NIH.[Link]
-
Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Publishing.[Link]
-
GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. PubMed.[Link]
-
Separation of Aniline on Newcrom R1 HPLC column. SIELC Technologies.[Link]
-
DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. CORE.[Link]
-
Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. Publisso.[Link]
-
High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. ResearchGate.[Link]
-
Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent.[Link]
-
Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications.[Link]
-
Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Semantic Scholar.[Link]
-
Solid phase extraction of amines. ResearchGate.[Link]
-
Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol–Gel Technique. PMC - NIH.[Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC - NIH.[Link]
-
Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs for Studying Their Formation during Frying. MDPI.[Link]
-
amines, aromatic 2002. NIOSH - CDC.[Link]
-
Sample preparation in analysis of pharmaceuticals. ScienceDirect.[Link]
-
Sample Preparation Reference Manual and Users Guide. LabRulez LCMS.[Link]
-
Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. ResearchGate.[Link]
-
2.1.2. Gas chromatography of amines as various derivatives. ResearchGate.[Link]
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Waters.[Link]
-
Separation of Benzyl alcohol on Newcrom R1 HPLC column. SIELC Technologies.[Link]
-
Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate.[Link]
-
Determination of Benzoic Acid and Benzyl Alcohol in E-Liquids (JUUL TM Pods) by Isotopic Dilution High-Performance Liquid Chromatography and Tandem Mass Spectrometry. ResearchGate.[Link]
-
Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PubMed Central.[Link]
-
Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography. PubMed.[Link]
-
HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. OENO One.[Link]
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki.[Link]
-
HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. HELIX Chromatography.[Link]
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- 16. researchgate.net [researchgate.net]
Application Note & Protocol: A Scalable Two-Step Synthesis of 4-Amino-3-methylbenzyl alcohol
Abstract: This document provides a comprehensive guide for the scale-up synthesis of 4-Amino-3-methylbenzyl alcohol, a key intermediate in pharmaceutical and organic synthesis.[1] A robust and scalable two-step methodology is presented, commencing with the catalytic hydrogenation of 3-methyl-4-nitrobenzoic acid to 4-amino-3-methylbenzoic acid, followed by the selective reduction of the carboxylic acid to the corresponding benzyl alcohol. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and critical safety considerations for each stage of the synthesis.
Introduction
4-Amino-3-methylbenzyl alcohol is a valuable building block in the synthesis of a variety of biologically active molecules. Its structure, featuring an amino group and a primary alcohol on a substituted benzene ring, allows for diverse chemical modifications, making it a sought-after intermediate in the development of novel therapeutics and functional materials. The efficient and scalable production of this compound is therefore of significant interest to the chemical and pharmaceutical industries.
This application note details a reliable two-step synthetic route designed for scalability, starting from the commercially available 3-methyl-4-nitrobenzoic acid.[2] The chosen pathway prioritizes operational simplicity, high yields, and the use of well-established chemical transformations.
Synthetic Strategy Overview
The selected synthetic route is a two-step process:
Step 1: Catalytic Hydrogenation of 3-methyl-4-nitrobenzoic acid. The first step involves the selective reduction of the nitro group of 3-methyl-4-nitrobenzoic acid to an amine. Catalytic hydrogenation is the method of choice for this transformation on a larger scale due to its high efficiency, clean conversion, and the ease of catalyst removal by filtration.[3][4] Raney® Nickel is selected as the catalyst for its high activity and proven track record in nitro group reductions.
Step 2: Reduction of 4-amino-3-methylbenzoic acid. The second step is the reduction of the carboxylic acid functionality of the intermediate, 4-amino-3-methylbenzoic acid, to a primary alcohol. For this transformation, Lithium aluminum hydride (LiAlH₄) is employed as a potent reducing agent capable of efficiently converting carboxylic acids to alcohols.[5][6]
The overall synthetic workflow is depicted in the following diagram:
Figure 1: Two-step synthesis of 4-Amino-3-methylbenzyl alcohol.
Experimental Protocols
Step 1: Synthesis of 4-amino-3-methylbenzoic acid
Reaction Principle: The nitro group of 3-methyl-4-nitrobenzoic acid is selectively reduced to an amino group via catalytic hydrogenation using Raney® Nickel as the catalyst.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-methyl-4-nitrobenzoic acid | ≥98% | e.g., Sigma-Aldrich |
| Raney® Nickel (slurry in water) | Active catalyst | e.g., Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous | e.g., Fisher Scientific |
| Celite® 545 | --- | e.g., Sigma-Aldrich |
| Hydrogen (H₂) gas | High purity | --- |
Equipment:
-
Parr hydrogenator or a similar high-pressure reactor
-
Mechanical stirrer
-
Buchner funnel and filter flask
-
Glassware (round-bottom flask, beaker, etc.)
-
Rotary evaporator
Protocol:
-
Reactor Setup: In a high-pressure reactor equipped with a mechanical stirrer, add 3-methyl-4-nitrobenzoic acid (1.0 eq).
-
Catalyst Addition: Under a stream of inert gas (e.g., nitrogen or argon), carefully add Raney® Nickel (5-10% by weight of the starting material) as a slurry in water. Caution: Raney® Nickel is pyrophoric when dry and should always be handled as a slurry.[7][8][9][10]
-
Solvent Addition: Add anhydrous methanol to the reactor to achieve a suitable concentration for stirring (e.g., 0.5-1.0 M).
-
Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring. The reaction is typically exothermic and may require cooling to maintain the desired temperature (e.g., 25-40 °C).
-
Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases. This can also be confirmed by TLC or HPLC analysis of an aliquot of the reaction mixture.
-
Catalyst Filtration: Once the reaction is complete, depressurize the reactor and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Crucially, do not allow the filter cake to dry , as it can ignite spontaneously. Keep the filter cake wet with methanol or water during filtration.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-amino-3-methylbenzoic acid.
-
Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be recrystallized from a suitable solvent system such as ethanol/water.
Step 2: Synthesis of 4-Amino-3-methylbenzyl alcohol
Reaction Principle: The carboxylic acid group of 4-amino-3-methylbenzoic acid is reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.[5][6]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-amino-3-methylbenzoic acid | ≥98% | (From Step 1) |
| Lithium aluminum hydride (LiAlH₄) | Powder or granular | e.g., Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous | e.g., Sigma-Aldrich |
| Ethyl acetate | Reagent grade | e.g., Fisher Scientific |
| Sodium sulfate (Na₂SO₄) | Anhydrous | e.g., Fisher Scientific |
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas supply (nitrogen or argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Reactor Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet, and a dropping funnel. Flame-dry the glassware under vacuum and cool under a stream of inert gas.
-
LiAlH₄ Suspension: Under a positive pressure of inert gas, carefully add LiAlH₄ (2.0-3.0 eq) to anhydrous THF in the reaction flask. Caution: LiAlH₄ reacts violently with water and moisture.[11][12][13][14] Handle in a fume hood with appropriate personal protective equipment.
-
Substrate Addition: Dissolve 4-amino-3-methylbenzoic acid (1.0 eq) in anhydrous THF in the dropping funnel.
-
Reaction: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Slowly add the solution of 4-amino-3-methylbenzoic acid dropwise to the stirred LiAlH₄ suspension. The addition rate should be controlled to maintain the reaction temperature below 10 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to reflux for several hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: After the reaction is complete, cool the flask back to 0 °C in an ice bath. Extreme caution must be exercised during the quenching process as it is highly exothermic and generates hydrogen gas. Slowly and carefully add ethyl acetate dropwise to quench the excess LiAlH₄. Then, slowly add water dropwise, followed by a 15% aqueous solution of sodium hydroxide, and finally more water (Fieser workup).
-
Workup: Stir the resulting mixture until a granular precipitate forms. Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with THF.
-
Extraction and Drying: Combine the filtrate and washings. If an aqueous layer is present, separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Solvent Removal and Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude 4-Amino-3-methylbenzyl alcohol. The product can be further purified by column chromatography on silica gel or by recrystallization.
Quantitative Data Summary
| Parameter | Step 1: Hydrogenation | Step 2: LiAlH₄ Reduction |
| Starting Material | 3-methyl-4-nitrobenzoic acid | 4-amino-3-methylbenzoic acid |
| Key Reagents | Raney® Ni, H₂ | LiAlH₄, THF |
| Typical Molar Ratio | Substrate:Catalyst (1:0.05-0.1 w/w) | Substrate:LiAlH₄ (1:2-3) |
| Solvent | Methanol | Tetrahydrofuran (THF) |
| Reaction Temperature | 25-40 °C | 0 °C to reflux |
| Typical Reaction Time | 4-12 hours | 6-16 hours |
| Typical Yield | >95% | 80-90% |
| Purification Method | Recrystallization (optional) | Column Chromatography/Recrystallization |
Safety and Handling
-
Raney® Nickel: Pyrophoric when dry. Always handle as a slurry in water or solvent. Do not allow the filter cake to dry during filtration. In case of fire, use a Class D fire extinguisher (for combustible metals) or smother with sand. Do not use water on a Raney® Nickel fire.[7][10]
-
Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water and protic solvents, releasing flammable hydrogen gas. It is also corrosive. All manipulations should be carried out under an inert atmosphere in a fume hood. Wear appropriate PPE, including a face shield, flame-retardant lab coat, and suitable gloves.[11][12][13][14]
-
Hydrogen Gas: Highly flammable. Ensure the hydrogenation reactor is properly sealed and operated in a well-ventilated area, away from ignition sources.
Conclusion
The two-step synthesis of 4-Amino-3-methylbenzyl alcohol presented in this application note provides a scalable and efficient method for producing this important chemical intermediate. The protocols are based on well-understood and reliable chemical transformations, and the detailed instructions and safety precautions are intended to ensure a safe and successful synthesis. This guide should serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.
References
-
Safety Slide: Raney Nickel. (n.d.). Retrieved from [Link]
-
Safety, Storage, Shelf Life, Handling and Disposal of Raney Nickel Catalyst. (n.d.). Retrieved from [Link]
-
Chamberland, S. (n.d.). Standard Operating Procedure: Weighing and Working with Raney Nickel. Retrieved from [Link]
-
Raney Nickel - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Lithium aluminium hydride - Safety Data Sheet. (2023, September 22). Fisher Scientific. Retrieved from [Link]
-
Preparation of Benzaldehydes, Part 4: Reduction of Benzoic Acid Derivatives. (2022, September 30). YouTube. Retrieved from [Link]
- Daly, H., et al. (2020). Hydrogenation of benzoic acid to benzyl alcohol over Pt/SnO2. Catalysis Science & Technology, 10(1), 133-141.
-
Synthesis of 4-amino-3-nitrobenzyl alcohol. (n.d.). PrepChem.com. Retrieved from [Link]
-
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
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Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]
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Lithium aluminium hydride. (n.d.). BYJU'S. Retrieved from [Link]
- Gemmecker, Y., et al. (2024). A pH-dependent shift of redox cofactor specificity in a benzyl alcohol dehydrogenase of Aromatoleum aromaticum EbN1. Journal of Biological Chemistry, 300(7), 107387.
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(i) LiAlH4. (2024, December 1). Filo. Retrieved from [Link]
- Daly, H., et al. (2020). Hydrogenation of benzoic acid to benzyl alcohol over Pt/SnO2. Journal Pre-proof.
-
How to prepare a primary or secondary alcohol from an aldehyde, ketone, carboxylic acid, or ester using lithium aluminum hydride. (n.d.). Khan Academy. Retrieved from [Link]
- The preparation method of the aminobenzoic acid of 3 methyl 4. (n.d.). Google Patents.
- Method for producing 3-methyl-4-nitrobenzoic acid. (n.d.). Google Patents.
-
Hydrogenation of benzoic acid to benzyl alcohol over Pt/SnO2. (2020, January 18). Research Explorer. Retrieved from [Link]
-
Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. (n.d.). CABI Digital Library. Retrieved from [Link]
- Process for the catalytic hydrogenation of aromatic nitro compounds. (n.d.). Google Patents.
-
3-Methyl-4-nitrobenzoic acid. (n.d.). PubChem. Retrieved from [Link]
-
The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid. (n.d.). ResearchGate. Retrieved from [Link]
- Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. (n.d.). Google Patents.
-
Benzyl alcohol, o-amino-. (n.d.). Organic Syntheses. Retrieved from [Link]
-
4-Aminobenzyl alcohol. (n.d.). PubChem. Retrieved from [Link]
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Application Notes & Protocols: (4-Amino-3-methylphenyl)methanol in Advanced Polymer Synthesis
For: Researchers, scientists, and drug development professionals exploring novel polymers with unique functional scaffolds.
Abstract
(4-Amino-3-methylphenyl)methanol is a versatile monomer distinguished by its dual functionality: a primary aromatic amine and a benzylic hydroxyl group. This unique combination allows for its incorporation into a variety of polymer architectures, including high-performance polyamides, polyimides, and polybenzoxazines. The presence of the methyl group provides steric hindrance that can enhance solubility and processability, while the hydroxyl group offers a site for post-polymerization modification or for directing specific polymerization pathways. This document provides detailed protocols for the synthesis of representative polymers using this compound, discusses the rationale behind the experimental choices, and outlines the expected properties and characterization of the resulting materials.
Introduction: The Strategic Advantage of this compound
The design of advanced polymers with tailored properties is critically dependent on the selection of monomers. This compound emerges as a monomer of significant interest due to its distinct structural features:
-
Primary Aromatic Amine: This group is a classical nucleophile for step-growth polymerization, readily reacting with carboxylic acid derivatives (to form polyamides) or dianhydrides (to form polyimides). Its reactivity is well-understood and allows for the formation of high-molecular-weight polymers.
-
Benzylic Hydroxyl Group: This functional group is a versatile handle. It can be used as a reactive site for condensation reactions, such as in the formation of polybenzoxazines, or it can be preserved as a pendant group that imparts hydrophilicity and provides a site for subsequent chemical modifications (e.g., esterification, etherification).
-
Methyl Group: The ortho-methyl substituent to the amine group introduces a kink in the polymer backbone, which can disrupt chain packing. This disruption often leads to improved solubility of the resulting polymers in common organic solvents, a significant advantage for processing and characterization.[1]
This guide will detail the synthesis and characterization of three important classes of polymers derived from this monomer, providing a foundation for its application in materials science and biomedical engineering.
Physicochemical Properties of the Monomer
A thorough understanding of the monomer's properties is essential for successful polymerization.
| Property | Value | Reference |
| CAS Number | 88990-57-2 | [2] |
| Molecular Formula | C₈H₁₁NO | [2] |
| Molecular Weight | 137.18 g/mol | [2] |
| Appearance | Off-white to light yellow crystalline powder | Inferred |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF, NMP | Inferred |
| Storage | Keep in a dark place, inert atmosphere, room temperature | [2] |
Polymer Synthesis Protocols
The following protocols are representative and may require optimization based on specific laboratory conditions and desired polymer characteristics.
Synthesis of a Soluble Polyamide via Phosphorylation Polycondensation
Aromatic polyamides are known for their excellent thermal stability and mechanical strength.[3] The direct phosphorylation method is a highly effective technique for producing high-molecular-weight polyamides under relatively mild conditions, avoiding the need to synthesize highly reactive diacid chlorides.[4][5]
Workflow Diagram:
Figure 1: General workflow for polyamide synthesis.
Protocol:
-
Reagent Preparation: In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, add this compound (1.37 g, 10 mmol), a selected aromatic dicarboxylic acid (e.g., terephthalic acid, 1.66 g, 10 mmol), N-Methyl-2-pyrrolidone (NMP, 20 mL), anhydrous lithium chloride (LiCl, 1.4 g), and pyridine (6 mL).
-
Dissolution: Stir the mixture at room temperature under a gentle nitrogen flow until all solids have completely dissolved.
-
Polymerization: To the clear solution, rapidly add triphenyl phosphite (TPP, 5.7 mL, 22 mmol). Heat the reaction mixture to 105-110 °C and maintain for 3-4 hours with continuous stirring. The viscosity of the solution will increase significantly as the polymer forms.
-
Isolation: After cooling to room temperature, pour the viscous polymer solution into a beaker containing rapidly stirring methanol (500 mL). A fibrous precipitate will form.
-
Purification: Collect the polymer by filtration. Wash the polymer thoroughly with hot water and then with methanol to remove residual salts and solvents.
-
Drying: Dry the resulting polyamide powder in a vacuum oven at 100 °C overnight.
Causality and Insights:
-
LiCl: This salt is crucial for improving the solubility of the aromatic polyamide in the polar aprotic solvent (NMP) by preventing strong intermolecular hydrogen bonding between the amide linkages.[3]
-
Pyridine and TPP: These reagents form a reactive intermediate with the carboxylic acid, facilitating the amidation reaction under milder conditions than traditional melt polycondensation.[4]
-
Pendant -CH₂OH Group: The hydroxyl group is preserved under these conditions and is available for post-polymerization modifications, such as grafting other molecules to alter surface properties or for cross-linking.
Synthesis of a Soluble Polyimide via a Two-Step Method
Polyimides are renowned for their exceptional thermal stability, chemical resistance, and dielectric properties.[6] The two-step synthesis, involving the formation of a soluble poly(amic acid) precursor followed by chemical or thermal imidization, is the most common and versatile method.[1][7]
Reaction Pathway:
Sources
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- 2. 88990-57-2|this compound|BLD Pharm [bldpharm.com]
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- 5. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. api.pageplace.de [api.pageplace.de]
- 7. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
Suzuki coupling reactions with derivatives of (4-Amino-3-methylphenyl)methanol
An Application Guide to Suzuki-Miyaura Coupling Reactions with Derivatives of (4-Amino-3-methylphenyl)methanol
Introduction: Synthesizing Complex Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is particularly vital in pharmaceutical and materials science for the construction of biaryl and substituted aromatic structures. Derivatives of this compound represent a class of building blocks that yield structures with significant potential in drug discovery, owing to their substituted aniline framework.
However, these substrates present a unique set of challenges. The presence of a nucleophilic amino group, a potentially reactive benzylic alcohol, and steric hindrance from the ortho-methyl group requires careful optimization of reaction conditions to achieve high yields and avoid side products. This guide provides a detailed exploration of the mechanistic nuances, strategic considerations, and practical protocols for successfully employing these valuable building blocks in Suzuki coupling reactions.
The Challenge: Navigating Substrate-Specific Reactivity
The primary hurdles in using this compound derivatives (assuming the halide is at a position like 2 or 5) stem from its functional groups:
-
The Amino Group (-NH₂): As a potent Lewis base, the aniline nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. Its electron-donating nature also enriches the aromatic ring, which can slow down the rate-limiting oxidative addition step with aryl chlorides or bromides.
-
The Hydroxymethyl Group (-CH₂OH): While less reactive than the amine, the benzylic alcohol can participate in side reactions, such as etherification, under strongly basic conditions. Its coordination to the catalyst is also possible, though less impactful than the amine.
-
The Methyl Group (-CH₃): The ortho-methyl group introduces steric bulk near the reactive site, which can hinder the approach of the bulky palladium catalyst and slow down key steps in the catalytic cycle, particularly oxidative addition and reductive elimination.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
A successful reaction hinges on navigating the key steps of the catalytic cycle. The specific substrate influences each phase, necessitating tailored catalyst and reagent selection.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting key stages.
For this compound derivatives, the electron-rich nature of the ring can make the initial Oxidative Addition of Ar-X to the Pd(0) center challenging. Furthermore, steric hindrance from the methyl group can impede this step. The final Reductive Elimination step, which forms the desired C-C bond, is generally favored for electron-rich systems but can still be affected by steric congestion around the metal center.
Strategic Protocol Design
Success with these challenging substrates requires a multi-faceted approach, considering catalyst, ligand, base, and the potential need for protecting groups.
Catalyst and Ligand Selection: The Key to Success
For electron-rich and sterically hindered aryl halides, standard catalysts like Pd(PPh₃)₄ often prove insufficient. Modern catalyst systems utilizing bulky, electron-rich phosphine ligands are essential. These ligands stabilize the Pd(0) state, promote the difficult oxidative addition step, and accelerate the final reductive elimination.
Recommended Systems:
-
Palladium Pre-catalysts: Pd(OAc)₂, Pd₂(dba)₃, and specialized pre-catalysts from the Buchwald or Fu labs (e.g., SPhos Precatalyst) are excellent choices. They are often more stable and form the active Pd(0) species more reliably in situ.
-
Ligands:
-
Buchwald Ligands: SPhos, XPhos, and RuPhos are highly effective. Their bulk and electron-donating properties create a coordinatively unsaturated, highly reactive palladium center that is crucial for overcoming the substrate's challenges.
-
Josiphos Ligands: These ferrocene-based ligands can also be effective in certain cases.
-
The Protecting Group Dilemma: To Protect or Not to Protect?
A key decision is whether to protect the amino and/or hydroxymethyl groups.
-
Direct Coupling (No Protection): This is the most atom-economical approach. It is often possible with the right combination of a modern catalyst/ligand system and a mild base (e.g., K₂CO₃, K₃PO₄). The reactivity of the amino group can be attenuated by using a mild inorganic base that is less likely to deprotonate it.
-
Protected Coupling: If direct coupling yields are low or side products are observed, protection is necessary.
-
Amine Protection: The tert-butyloxycarbonyl (Boc) group is ideal. It is stable to the basic Suzuki conditions and can be easily removed with acid (e.g., TFA in DCM) post-coupling.
-
Alcohol Protection: Often, the benzylic alcohol does not require protection. However, if etherification or other side reactions are a concern, a silyl ether like TBDMS (tert-butyldimethylsilyl) can be employed.
-
Caption: Decision workflow for using protecting groups.
Selection of Base and Solvent
The choice of base is critical. It must be strong enough to facilitate transmetalation but not so strong as to cause side reactions.
-
Bases: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are excellent first choices. They are generally mild enough to avoid interfering with the amino group while effectively promoting the catalytic cycle. Stronger bases like NaOH or alkoxides should be avoided.
-
Solvents: A mixture of an organic solvent and water is standard.
-
Organic: Toluene, 1,4-dioxane, or DME are commonly used. They provide good solubility for the organic reactants and catalyst.
-
Aqueous: Water is necessary to dissolve the inorganic base and facilitate the transfer of the boronate species. A typical ratio is 4:1 or 5:1 (organic:water).
-
Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Palladium catalysts and organic solvents are hazardous. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: Direct Suzuki Coupling (Unprotected Substrate)
This protocol is recommended for an initial test reaction.
Materials:
-
(4-Amino-2-bromo-3-methylphenyl)methanol (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2.5-5 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5-3.0 equiv)
-
Toluene and Degassed Water (5:1 v/v)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the (4-amino-2-bromo-3-methylphenyl)methanol, arylboronic acid, and potassium carbonate.
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos ligand and add them to the Schlenk flask.
-
Solvent Addition: Add the toluene and degassed water via syringe. The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the aryl halide.
-
Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with the inert gas to ensure all oxygen is removed.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Protected Amine Suzuki Coupling
Step A: Boc Protection of the Amine
-
Dissolve (4-amino-2-bromo-3-methylphenyl)methanol (1.0 equiv) in tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) and triethylamine (Et₃N, 1.2 equiv).
-
Stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, concentrate the mixture and purify by column chromatography to isolate the Boc-protected aryl bromide.
Step B: Suzuki Coupling
-
Follow Protocol 1, using the Boc-protected aryl bromide as the starting material. Reaction conditions are generally identical.
Step C: Boc Deprotection
-
Dissolve the purified, Boc-protected biaryl product in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until deprotection is complete (monitor by TLC/LC-MS).
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract with DCM, dry the organic layer over Na₂SO₄, and concentrate to yield the final product.
Data Summary and Troubleshooting
The optimal conditions and expected yields can vary based on the specific aryl halide and boronic acid used.
| Substrate Derivative | Coupling Partner | Catalyst System | Base | Temp (°C) | Time (h) | Typical Yield |
| 2-Bromo (unprotected) | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₂CO₃ | 90 | 8 | 75-85% |
| 2-Bromo (Boc-protected) | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | 100 | 6 | 88-95% |
| 5-Chloro (unprotected) | Thiophene-2-boronic acid | SPhos Precatalyst | K₃PO₄ | 110 | 12 | 60-70% |
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently active catalyst system for the substrate.3. Poor quality boronic acid. | 1. Ensure rigorous degassing and inert atmosphere.2. Switch to a more active ligand (e.g., SPhos, XPhos) or a precatalyst.3. Use fresh, high-purity boronic acid or convert to a boronate ester. |
| Significant Side Products | 1. Proto-deboronation of boronic acid.2. Homocoupling of boronic acid.3. Reaction with -NH₂ or -CH₂OH groups. | 1. Use a boronate ester (e.g., pinacol ester) instead of the acid.2. Ensure the reaction is truly anaerobic.3. Use a milder base (K₃PO₄ over K₂CO₃) or implement a protecting group strategy. |
| Stalled Reaction | Catalyst deactivation by the aniline substrate. | Increase catalyst/ligand loading slightly (e.g., from 1% to 2.5%). Switch to a more robust ligand system. Consider protecting the amine. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
-
Kuwano, R., & Hara, H. (2009). Palladium-Catalyzed N-Arylation of Anilines. In Palladium-Catalyzed Aromatic C-N Cross-Coupling Reactions (pp. 1-38). Wiley-VCH. [Link]
-
Yin, J., & Rainka, M. P., & Zhang, X.-X., & Buchwald, S. L. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand and Improvements in the Methodology. Journal of the American Chemical Society, 124(6), 1162–1163. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
Experimental Procedure for Selective N-alkylation of (4-Amino-3-methylphenyl)methanol via Reductive Amination
An Application Note for Drug Development Professionals
Introduction
N-alkylated aminobenzyl alcohols are pivotal structural motifs in medicinal chemistry and materials science. The strategic introduction of an alkyl group onto the nitrogen atom of an amino alcohol can significantly modulate its pharmacological properties, including receptor binding affinity, metabolic stability, and bioavailability. However, the synthesis of these compounds presents a recurring challenge: achieving selective mono-alkylation of the primary amine without inducing side reactions at the sensitive benzylic alcohol moiety or over-alkylation to tertiary amines.[1]
Traditional N-alkylation methods using alkyl halides are often difficult to control and can lead to a mixture of products, complicating purification and reducing yields.[1] A more controlled and efficient alternative is reductive amination . This powerful technique converts a carbonyl group and an amine into a secondary or tertiary amine in a two-step, one-pot process.[2] The reaction proceeds through an intermediate imine, which is then reduced by a selective hydride agent.[2][3]
This application note provides a detailed, field-proven protocol for the selective mono-N-alkylation of (4-Amino-3-methylphenyl)methanol using an aldehyde as the alkylating agent and sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. This method is distinguished by its mild reaction conditions, high selectivity, and broad substrate scope, making it an invaluable tool for researchers in drug discovery and development.[4]
Mechanism of Reductive Amination
The cornerstone of this protocol's success is the two-stage reaction mechanism that occurs in a single pot. Understanding this pathway is crucial for troubleshooting and adapting the protocol to different substrates.
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine of this compound on the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a protonated imine, known as an iminium ion. This step is typically reversible and is favored in weakly acidic conditions. The acetic acid byproduct from the sodium triacetoxyborohydride can help catalyze this step.
-
Hydride Reduction: The reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is a mild and selective hydride donor. A key advantage of NaBH(OAc)₃ is its inability to reduce the starting aldehyde, thus preventing the formation of alcohol side products. It selectively reduces the electrophilic iminium ion intermediate as it is formed, driving the reaction to completion and yielding the desired N-alkylated secondary amine.[5]
The mechanism is visualized below:
Caption: The two-stage mechanism of reductive amination.
Experimental Protocol
This protocol details the N-alkylation of this compound with a representative aldehyde (e.g., benzaldehyde). The quantities can be scaled as needed.
| Reagent | M.W. ( g/mol ) | Recommended Grade | Notes |
| This compound | 137.18 | >98% | Starting material. |
| Aldehyde (e.g., Benzaldehyde) | 106.12 | >99% | Alkylating agent. |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | >95% | Reducing agent. Moisture sensitive. |
| Dichloromethane (DCM), Anhydrous | 84.93 | ACS Grade, >99.8% | Reaction solvent. |
| Saturated Sodium Bicarbonate Solution | N/A | ACS Grade | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ACS Grade | Drying agent. |
| Ethyl Acetate | 88.11 | ACS Grade | For extraction and chromatography. |
| Hexanes | N/A | ACS Grade | For chromatography. |
-
Sodium Triacetoxyborohydride (STAB): This reagent is moisture-sensitive and can release flammable hydrogen gas upon contact with water or protic solvents. Handle under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.[6][7] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[8][9]
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All operations involving DCM must be conducted within a certified chemical fume hood.
-
General Precautions: Always review the Safety Data Sheets (SDS) for all reagents before beginning the experiment.[10]
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq., e.g., 1.37 g, 10.0 mmol).
-
Add anhydrous dichloromethane (DCM, approx. 40 mL).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add the aldehyde (1.05 eq., e.g., 1.11 g, 10.5 mmol) to the solution. Stir for 20-30 minutes to allow for initial imine formation.
-
-
Reduction:
-
In a single portion, carefully add sodium triacetoxyborohydride (STAB) (1.5 eq., e.g., 3.18 g, 15.0 mmol) to the stirring solution. Note: The addition may cause a slight exotherm.
-
Seal the flask under a nitrogen or argon atmosphere and allow the reaction to stir at room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
A typical mobile phase for TLC is 30-50% ethyl acetate in hexanes. The product should be less polar than the starting amine.
-
The reaction is typically complete within 3-12 hours.
-
-
Workup and Extraction:
-
Once the reaction is complete (as indicated by the consumption of the starting amine), carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 30 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate (MgSO₄).[11]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50%) is typically effective for eluting the desired product.[12]
-
Combine the pure fractions and remove the solvent in vacuo to yield the N-alkylated product as a solid or oil.
-
Confirm the identity and purity of the final compound using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and the presence of the newly introduced alkyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Experimental Workflow
The entire experimental process, from reagent setup to the isolation of the pure product, is outlined in the following workflow diagram.
Caption: Workflow for N-alkylation via reductive amination.
References
-
G. C. Midya, A. K. Das, S. K. Mandal, "N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes," Molecules, 2023. [Online]. Available: [Link]
-
M. Mastalir, M. Glatz, E. Pittenauer, G. Allmaier, K. Kirchner, "Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes," Nature Communications, 2016. [Online]. Available: [Link]
-
S. O. A. T. O. B. A. M. O. W. J. R. J. R. C. M. S. C. J. B. C. M. J. L. A. R. M. J. C. W. S. D. B., "Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2," Beilstein Journal of Organic Chemistry, 2017. [Online]. Available: [Link]
-
A. D. B. A. G. P. M. A. H., "Synthesis of N-Alkyl Amino Acids," Non-ribosomal Peptide Synthesis, 2020. [Online]. Available: [Link]
-
A. Garza-Sanchez, I. D. G. F. E. d. V. D. P. E. O. R., "Direct N-alkylation of unprotected amino acids with alcohols," Science Advances, 2017. [Online]. Available: [Link]
-
S. Chamoin, C. F. J. G. R. H. J. J. L. S. T. M. M. H. R. S., "Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities," CHIMIA International Journal for Chemistry, 2004. [Online]. Available: [Link]
- S. Archer, D. Rosi, "Process for producing 4-aminobenzyl alcohol derivatives," U.S. Patent 3,379,620, 1968. [Online].
-
A. K. Das, G. C. M. S. K. M., "Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir," The Journal of Organic Chemistry, 2023. [Online]. Available: [Link]
-
Carl Roth GmbH, "Sodium triacetoxyborohydride - Safety Data Sheet," Carl Roth, 2021. [Online]. Available: [Link]
-
G. Bar-Haim, M. Kol, "Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN," Organic Letters, 2004. [Online]. Available: [Link]
-
Organic Chemistry Portal, "Amine synthesis by reductive amination (reductive alkylation)," Organic Chemistry Portal. [Online]. Available: [Link]
-
J. Ashenhurst, "Reductive Amination, and How It Works," Master Organic Chemistry, 2017. [Online]. Available: [Link]
-
Chemistry Steps, "Reductive Amination," Chemistry Steps. [Online]. Available: [Link]
-
S. Das, S. B. K. S. M. B., "Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF," New Journal of Chemistry, 2021. [Online]. Available: [Link]
-
Wikipedia, "Reductive amination," Wikipedia. [Online]. Available: [Link]
-
Organic Chemistry, "Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF," YouTube, 2022. [Online]. Available: [Link]
-
Organic Chemistry Data, "Reductive Amination - Common Conditions," Organic Chemistry Data. [Online]. Available: [Link]
-
ResearchGate, "N-alkylation of anilines with benzyl alcohols," ResearchGate. [Online]. Available: [Link]
-
Reddit, "Can someone please explain reductive amination," Reddit, 2017. [Online]. Available: [Link]
-
Organic Chemistry Portal, "Synthesis of benzylic amines," Organic Chemistry Portal. [Online]. Available: [Link]
-
S. Wang, et al., "Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni," ChemRxiv, 2020. [Online]. Available: [Link]
-
Chad's Prep, "22.4e Synthesis of Amines Reductive Amination," YouTube, 2018. [Online]. Available: [Link]
-
S. G. K. M. M. B. N., "Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles," ACS Omega, 2020. [Online]. Available: [Link]
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Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from (4-Amino-3-methylphenyl)methanol
Abstract
(4-Amino-3-methylphenyl)methanol is a highly versatile aromatic building block in medicinal chemistry and drug development. Its distinct structural features—a primary aromatic amine, a benzylic alcohol, and a substituted phenyl ring—offer multiple reaction sites for constructing complex molecular architectures. This guide provides detailed protocols and expert insights for the synthesis of key pharmaceutical intermediates derived from this starting material, with a focus on transformations critical for developing modern therapeutics, such as kinase inhibitors. We will explore the selective oxidation of the benzylic alcohol to form 4-amino-3-methylbenzaldehyde and the chemoselective N-acylation of the primary amine, explaining the causality behind experimental choices to ensure reproducibility and high yields.
Introduction: The Strategic Value of this compound
In the landscape of pharmaceutical synthesis, the selection of a starting material is a critical decision that dictates the efficiency and feasibility of a synthetic route. This compound stands out due to the orthogonal reactivity of its primary functional groups. The nucleophilic amino group serves as a handle for amide bond formation, N-alkylation, and participation in the construction of nitrogen-containing heterocycles.[1] Simultaneously, the benzylic alcohol can be readily oxidized to an aldehyde, a key electrophilic group for condensations and carbon-carbon bond-forming reactions.[2][3]
This dual functionality makes it an invaluable precursor for scaffolds found in a variety of targeted therapies. Specifically, the aminobenzaldehyde core is a frequent component in the synthesis of protein kinase inhibitors, which are pivotal in oncology and immunology research.[4][5] This document provides validated, step-by-step protocols for transforming this compound into two high-value intermediates: 4-Amino-3-methylbenzaldehyde and its N-acylated derivatives .
Core Synthetic Protocol I: Selective Oxidation to 4-Amino-3-methylbenzaldehyde
The conversion of the benzylic alcohol to an aldehyde without affecting the sensitive amino group is a foundational step. Over-oxidation to a carboxylic acid or side reactions involving the amine must be avoided. Mild, chemoselective oxidizing agents are therefore required. Manganese (IV) oxide (MnO₂) is an excellent choice for this transformation due to its high selectivity for oxidizing allylic and benzylic alcohols.[6] The reaction is heterogeneous, simplifying purification as the oxidant and byproducts can be removed by simple filtration.
Rationale for Experimental Design
-
Oxidant Selection : Activated MnO₂ is preferred because it selectively oxidizes the benzylic alcohol while the electron-donating amino group remains untouched under neutral conditions. Other strong oxidants like chromates or permanganates would likely lead to over-oxidation and polymerization of the aniline moiety.
-
Solvent Choice : Dichloromethane (DCM) is an ideal solvent as it is relatively inert, has a low boiling point for easy removal, and effectively suspends the MnO₂.
-
Reaction Monitoring : Thin-Layer Chromatography (TLC) is essential for monitoring the disappearance of the starting material, as reaction times can vary based on the activity of the MnO₂.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Activated Manganese (IV) Oxide (MnO₂) (10.0 eq by weight)
-
Dichloromethane (DCM), anhydrous
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Celite or a filtration aid
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1.37 g (10 mmol) of this compound in 100 mL of anhydrous dichloromethane.
-
To this stirred solution, add 13.7 g (10 eq by weight) of activated MnO₂ in one portion. The suspension will turn black.
-
Stir the reaction mixture vigorously at room temperature (20-25°C).
-
Monitor the reaction progress by TLC (Eluent: 50% Ethyl Acetate in Hexane). The starting material has a lower Rf than the more polar aldehyde product. The reaction is typically complete within 4-6 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂. Wash the filter cake thoroughly with DCM (3 x 30 mL) to ensure complete recovery of the product.
-
Combine the organic filtrates and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The resulting solid can be further purified by recrystallization from an ethanol/water mixture if necessary, though it is often of sufficient purity for subsequent steps.
Expected Results & Data
| Parameter | Expected Value |
| Product | 4-Amino-3-methylbenzaldehyde[7] |
| Appearance | Light yellow to tan solid |
| Yield | 85-95% |
| Purity (by ¹H NMR) | >98% |
| CAS Number | 61594-83-0[8] |
Workflow Diagram
Core Synthetic Protocol II: Selective N-Acylation
N-acylation is a fundamental transformation used to protect the amino group, modulate solubility, or introduce a specific structural motif required for biological activity.[9][10] Selective N-acylation in the presence of a hydroxyl group can be achieved under carefully controlled conditions. Using a mixed anhydride method is an efficient way to perform this transformation at room temperature without significant O-acylation.[11][12]
Rationale for Experimental Design
-
Acylating Agent : Acetic anhydride is a common and effective acetylating agent. The reaction is mediated by a base to neutralize the acetic acid byproduct.
-
Solvent and Base : A polar aprotic solvent like Tetrahydrofuran (THF) is suitable. Triethylamine (TEA) is used as a mild organic base to scavenge the acid produced, driving the reaction to completion without promoting side reactions.
-
Temperature Control : Running the reaction at 0°C initially helps to control the exothermic reaction and favors N-acylation over O-acylation. Allowing the reaction to warm to room temperature ensures it proceeds to completion.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Acetic Anhydride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolve 1.37 g (10 mmol) of this compound in 50 mL of anhydrous THF in a 150 mL round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add 1.67 mL (12 mmol, 1.2 eq) of triethylamine to the solution, followed by the dropwise addition of 1.12 mL (11 mmol, 1.1 eq) of acetic anhydride over 5 minutes.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC (Eluent: 80% Ethyl Acetate in Hexane).
-
Once the reaction is complete, quench it by adding 30 mL of water.
-
Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 40 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting solid, N-(4-(hydroxymethyl)-2-methylphenyl)acetamide, can be purified by recrystallization from ethyl acetate/hexane.
Expected Results & Data
| Parameter | Expected Value |
| Product | N-(4-(hydroxymethyl)-2-methylphenyl)acetamide |
| Appearance | White to off-white solid |
| Yield | 90-98% |
| Purity (by ¹H NMR) | >97% |
| Molecular Formula | C₁₀H₁₃NO₂ |
Logical Relationship Diagram
Application in Kinase Inhibitor Scaffolds
The intermediates synthesized, 4-Amino-3-methylbenzaldehyde and its N-acylated derivatives, are pivotal for constructing complex heterocyclic systems common in kinase inhibitors. For instance, 4-Amino-3-methylbenzaldehyde can undergo condensation reactions with active methylene compounds, such as derivatives of cyanoacetic acid, to build pyrimidine or pyridine cores, which are prevalent in many FDA-approved kinase inhibitors.[4] The amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The strategic placement of the methyl group can enhance selectivity or improve metabolic stability.
Conclusion
This compound is a cost-effective and highly functionalized starting material for the synthesis of valuable pharmaceutical intermediates. The protocols detailed herein for selective oxidation and N-acylation provide researchers with reliable and high-yielding methods to access key building blocks. By understanding the chemical principles behind each step, scientists can confidently adapt these procedures for the development of novel and complex drug candidates, particularly in the ever-expanding field of kinase inhibitor research.
References
- BenchChem. (2025). Application Notes: Synthesis of Novel Kinase Inhibitors Utilizing (3-Amino-5-fluoro-2-nitrophenyl)methanol.
- Shandong King's Land International Trading Co., Ltd. 4 Amino 3 Methylphenol Synthesis Methods. Nitroxoline Anticancerogen Tablets.
-
Chikhale, R. et al. (2018). Design, synthesis and anticancer studies of novel aminobenzazolyl pyrimidines as tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 26(5), 1094-1106. Available at: [Link]
- Ningbo Inno Pharmchem Co., Ltd. The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis.
- Fluorochem. 4-Amino-3-methylbenzaldehyde.
- Sumitomo Chemical. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology.
-
Bénard, C. et al. (2017). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 22(12), 2093. Available at: [Link]
-
Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. Available at: [Link]
-
ResearchGate. Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. Available at: [Link]
-
European Patent Office. (1995). Selective N-acylation of amino alcohols. EP 0633875 B1. Available at: [Link]
-
PubChem. 4-Amino-3-methylbenzaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
Kántor, Z. et al. (2022). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Catalysts, 12(10), 1234. Available at: [Link]
- Google Patents. (1993). Selective n-acylation of amino alcohols. WO1993020038A1.
-
Chapman, K. T. et al. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Physiology, 12, 808993. Available at: [Link]
-
PubChem. N-(4-amino-3-methylphenyl)-2-(thian-4-yl)acetamide. National Center for Biotechnology Information. Available at: [Link]
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- 9. mdpi.com [mdpi.com]
- 10. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. WO1993020038A1 - Selective n-acylation of amino alcohols - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of (4-Amino-3-methylphenyl)methanol by Recrystallization
Welcome to the technical support center for the purification of (4-Amino-3-methylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the recrystallization of this compound. We will explore the underlying principles of recrystallization and offer troubleshooting strategies to ensure you obtain a high-purity product.
Frequently Asked Questions (FAQs)
Q1: My this compound is an off-white or yellowish solid. Is this normal?
A1: Discoloration, often appearing as a yellow or brown hue, can be an indication of oxidation. Aromatic amines, such as this compound, are susceptible to air oxidation, which can be accelerated by light exposure.[1] The color change is typically due to the formation of colored N-oxides and other oxidation byproducts.[1] While minor discoloration may be resolved through recrystallization, significant color may necessitate a preliminary purification step like column chromatography.
Q2: What is the best solvent for recrystallizing this compound?
A2: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures.[2] For aminobenzyl alcohols, which are polar, solvent systems like water or ethanol/water mixtures can be effective.[3] A systematic solvent screening is recommended to determine the optimal choice for your specific sample's purity profile.
Q3: I'm not getting any crystals upon cooling. What should I do?
A3: A lack of crystal formation upon cooling can be due to either an unsaturated solution (too much solvent) or supersaturation.[4] To induce crystallization, you can try scratching the inside of the flask with a glass rod, adding a seed crystal of pure this compound, or carefully evaporating some of the solvent to increase the concentration.[2][4]
Q4: My product is "oiling out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the crude material is highly impure, depressing the melting point below the solution's temperature, or if the solvent is too nonpolar.[4] To resolve this, you can try adding a small amount of a more polar co-solvent to the hot mixture. Alternatively, you can first purify the crude material by column chromatography to remove the bulk of the impurities before attempting recrystallization.[4]
Understanding this compound Properties
A successful recrystallization protocol is built upon a solid understanding of the compound's physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C8H11NO | [5][6][7] |
| Molecular Weight | 137.18 g/mol | [5][6] |
| Appearance | Solid | [6] |
| Melting Point | Data not available | [5] |
| Boiling Point | Data not available | [5] |
| Solubility | Soluble in alcohols.[8] The amino and hydroxyl groups suggest some solubility in polar solvents. |
Recrystallization Workflow & Troubleshooting
The following diagram outlines the key stages of the recrystallization process and decision points for troubleshooting.
Caption: Recrystallization workflow with key troubleshooting points.
Step-by-Step Troubleshooting Guide
This guide breaks down the recrystallization process into distinct stages, offering solutions to common problems.
Stage 1: Solvent Selection & Dissolution
Objective: To dissolve the crude this compound in a minimum amount of a suitable hot solvent.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps |
| Incomplete Dissolution | - Insufficient solvent.- Inappropriate solvent choice. | 1. Add small increments of hot solvent until the solid dissolves.2. If a large volume of solvent is required with little effect, the solvent is likely a poor choice. Re-evaluate with a different solvent or solvent system. |
| Solution is Highly Colored | - Presence of colored, oxidized impurities.[1] | 1. After dissolution, add a small amount of activated charcoal to the hot solution.2. Boil for a few minutes and then perform a hot filtration to remove the charcoal and adsorbed impurities.[2] |
Stage 2: Crystallization
Objective: To allow for the slow formation of pure crystals as the solution cools. Rapid crystallization can trap impurities.[9]
Caption: Decision-making process for crystallization issues.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps |
| No Crystals Form Upon Cooling | - Solution is not saturated (too much solvent).- Solution is supersaturated. | 1. To address undersaturation: Boil off some solvent to concentrate the solution and cool again.[4]2. To address supersaturation: Induce crystallization by scratching the inner surface of the flask with a glass rod or adding a seed crystal of pure product.[2][4] |
| Oily Product Forms ("Oiling Out") | - High impurity level depressing the melting point.- The solvent may be too nonpolar for the compound.[4] | 1. Reheat the solution to dissolve the oil and add a small amount of a more polar co-solvent (e.g., if using ethyl acetate, add a little ethanol).2. Decant the hot solution from the oil and attempt to crystallize the oil from a different, more suitable solvent.[4]3. Consider a preliminary purification by column chromatography.[4] |
| Crystallization Occurs Too Rapidly | - The solution is too concentrated.- Cooling is too fast. | 1. Reheat the solution and add a small amount of additional hot solvent to slightly decrease saturation.[2]2. Ensure the solution cools slowly by allowing it to reach room temperature on the benchtop before placing it in an ice bath.[2] |
Stage 3: Isolation and Drying
Objective: To collect the purified crystals and remove any residual solvent.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Recovery of Purified Product | - Too much solvent was used for recrystallization or washing.- The product has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | 1. Minimize the amount of solvent used for dissolution and washing. Always use ice-cold solvent for washing.2. To recover more product, try evaporating some of the solvent from the mother liquor to obtain a second crop of crystals.[2]3. Ensure the filtration apparatus is pre-heated before hot filtration to prevent premature crystal formation.[2] |
| Product is Still Wet or Clumpy After Drying | - Inefficient drying method.- Solvent with a high boiling point was used. | 1. Ensure the product is dried under vacuum to effectively remove residual solvent.2. If a high-boiling point solvent was used, a longer drying time at a slightly elevated temperature (well below the compound's melting point) may be necessary. |
Safety & Handling
This compound is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] It is crucial to handle this compound in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11] Avoid breathing dust and ensure proper disposal of waste according to local regulations.[10][11]
References
-
(4-Amino-3-(hydroxymethyl)phenyl)methanol. PubChem. [Link]
-
Safety Data Sheet. AAPPTec. [Link]
-
Benzyl alcohol, o-amino-. Organic Syntheses Procedure. [Link]
-
Troubleshooting. Chemistry LibreTexts. [Link]
- Process for producing 4-aminobenzyl alcohol derivatives.
-
How to recrystallize amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
-
Recrystallization Issues. Reddit. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
-
This compound (C8H11NO). PubChemLite. [Link]
-
Solvents and Polarity. University of Rochester Department of Chemistry. [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
-
Purification of Amino-Pyrazoles. Reddit. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 88990-57-2|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. PubChemLite - this compound (C8H11NO) [pubchemlite.lcsb.uni.lu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. peptide.com [peptide.com]
Technical Support Center: Synthesis of (4-Amino-3-methylphenyl)methanol
Welcome to the technical support center for the synthesis of (4-Amino-3-methylphenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this molecule. Instead of a generic protocol, we will address the specific, practical challenges and side reactions that can arise during synthesis, providing not just solutions but the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and scalable laboratory synthesis involves the reduction of 4-amino-3-methylbenzoic acid or its corresponding esters.[1][2] This approach is favored due to the commercial availability of the starting material and the straightforward nature of the functional group transformation. The primary challenge lies in the choice of reducing agent, as the molecule contains both a carboxylic acid (or ester) and an aromatic amine, which can influence reactivity and lead to complex workups. The two most common reducing agents for this transformation are Lithium Aluminum Hydride (LAH) and Borane complexes (e.g., BH₃·THF).
Q2: My final product is pure by NMR, but it has a pink or brownish tint. What causes this discoloration?
This is a classic issue encountered with aromatic amines. The discoloration is almost always due to the aerobic oxidation of the aniline moiety in your product.[3][4][5] Trace impurities, exposure to atmospheric oxygen, or light can catalyze the formation of highly colored radical species or dimeric/polymeric byproducts. Even high-purity this compound can change color upon standing if not stored properly.
Preventative Measures:
-
Inert Atmosphere: Conduct the final stages of your workup (solvent removal) and purification under an inert atmosphere (Nitrogen or Argon).
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas, especially for chromatography or recrystallization.
-
Storage: Store the final, dry product under an inert atmosphere, protected from light, and at a low temperature (2-8°C is recommended).
Q3: How can I best monitor the progress of the reduction reaction?
Thin-Layer Chromatography (TLC) is the most effective method for real-time monitoring. The starting material, 4-amino-3-methylbenzoic acid, is significantly more polar than the product, this compound, due to the carboxylic acid group.
-
Recommended TLC System: A mobile phase of 30-50% Ethyl Acetate in Hexanes or Dichloromethane/Methanol (e.g., 95:5) will typically give good separation.
-
Visualization: The starting material and product are both UV-active. Additionally, staining with potassium permanganate (KMnO₄) can be useful, as the product's benzyl alcohol will react readily while the starting acid reacts slower.
The reaction is complete when the spot corresponding to the starting material is no longer visible by TLC.
Troubleshooting Guide: Common Side Reactions & Experimental Issues
This section addresses specific problems you may encounter during the synthesis. The primary route discussed is the reduction of 4-amino-3-methylbenzoic acid.
Problem 1: Incomplete Reaction - My TLC/LC-MS shows significant starting material remaining.
An incomplete reaction is the most common reason for low yields. The cause is typically related to reagent stoichiometry or reaction conditions.
Causality Analysis:
-
With Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a strong base. The first equivalent reacts in a non-reductive, acid-base neutralization with the carboxylic acid's acidic proton.[6] Subsequent equivalents are required for the actual reduction of the resulting carboxylate. Therefore, more than one equivalent of LAH is mechanistically required.
-
With Borane (BH₃): Borane reagents are Lewis acids and will form a stable, non-productive complex with the Lewis basic amino group on the starting material.[7] This complexation can sequester the reducing agent, slowing the desired reduction of the carboxylic acid. An excess of borane is necessary to ensure enough free reagent is available for the reduction.
Solutions & Protocols:
| Parameter | Lithium Aluminum Hydride (LiAlH₄) | Borane (BH₃·THF or BH₃·SMe₂) |
| Stoichiometry | Minimum 1.5 - 2.0 equivalents. The first eq. is for deprotonation. | Minimum 2.0 - 3.0 equivalents to overcome amine complexation. |
| Solvent | Anhydrous ethers (e.g., THF, Diethyl Ether). Must be strictly dry.[8] | Anhydrous THF. |
| Temperature | Add LAH at 0°C, then warm to room temp or reflux gently (e.g., 40-60°C).[9] | Add borane at 0°C, then allow to stir at room temp or heat gently. |
| Pros | Very powerful and fast. Reduces esters and acids effectively.[10] | Highly chemoselective for carboxylic acids over many other groups.[9] Safer to handle than LAH. |
| Cons | Pyrophoric, reacts violently with water.[8] Less chemoselective. | Forms stable amine complexes, complicating workup.[7][11] |
Problem 2: An Aldehyde Impurity - My analysis shows the presence of 4-amino-3-methylbenzaldehyde.
The formation of the corresponding aldehyde is a clear indicator of over-oxidation of your desired alcohol product.[3][5] This does not happen during the reduction step but rather during the reaction workup or purification.
Causality Analysis: Benzyl alcohols, particularly those with electron-donating groups like an amino substituent, are highly susceptible to oxidation.[3] The workup procedure, especially if it involves exposure to air for prolonged periods, heating in the presence of air, or the use of certain metal catalysts for other steps, can facilitate this side reaction.[5][12]
Preventative Workflow:
Caption: Workflow to minimize product oxidation during workup.
Solutions:
-
Inert Atmosphere Workup: After quenching the reaction, conduct all subsequent steps (extractions, drying, solvent removal) under a blanket of nitrogen or argon to minimize contact with oxygen.
-
Avoid Oxidizing Agents: Ensure all glassware is clean and free of residual oxidizing agents (e.g., chromic acid).
-
Prompt Purification: Do not let the crude product sit exposed to air for extended periods. Proceed to chromatography or recrystallization as soon as possible after the workup.
Problem 3: Messy Workup with Borane - I used BH₃·THF and my aqueous workup formed gels and emulsions, leading to poor product recovery.
This is a direct consequence of the formation of stable borane-amine complexes with both your starting material and your product.[7][11] These complexes are often salts that can behave unpredictably during aqueous extraction, leading to emulsions or precipitation. A specialized workup is required to break them.
Causality Analysis & Mechanism: The nitrogen of the amino group acts as a Lewis base, coordinating strongly to the Lewis acidic boron atom of the borane reagent. This B-N bond is quite stable and will not readily dissociate with a simple water wash. The workup must actively cleave this bond.
Recommended Borane Reduction Workup Protocol:
-
Cool the Reaction: Once the reaction is complete, cool the flask to 0°C in an ice bath.
-
Quench Excess Borane: Slowly and carefully add methanol dropwise to the reaction mixture. You will observe gas evolution (H₂). Continue adding methanol until the bubbling ceases. This step destroys the excess, unreacted BH₃.
-
Break the Amine Complex: Add an aqueous acid solution (e.g., 1M or 2M HCl) and stir the mixture. The protonation of the amine breaks the B-N coordination complex. The mixture may need to be stirred for 30-60 minutes.
-
Basify and Extract: Make the aqueous layer basic by adding a saturated solution of sodium bicarbonate or a base like NaOH until the pH is > 8. This deprotonates the ammonium salt back to the free amine, making it soluble in organic solvents.
-
Standard Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Dry and Concentrate: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Amino-3-methylbenzoic acid | C8H9NO2 | CID 75598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
- 7. Recent developments in the synthesis and synthetic applications of borane–amines - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC06194F [pubs.rsc.org]
- 8. byjus.com [byjus.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of (4-Amino-3-methylphenyl)methanol
Welcome to the technical support center for the synthesis of (4-Amino-3-methylphenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this key intermediate. Our approach is grounded in established chemical principles and practical laboratory experience to ensure you can optimize your reaction conditions for improved yield, purity, and reproducibility.
I. Synthetic Routes and Key Considerations
The synthesis of this compound is most commonly achieved through the reduction of a suitable precursor, typically 4-amino-3-methylbenzoic acid or its corresponding ester, or 4-amino-3-methylbenzonitrile. The choice of starting material and reducing agent is critical and will dictate the specific challenges you may face.
The primary synthetic transformations are:
-
Route A: Reduction of 4-amino-3-methylbenzoic acid or its ester derivative.
-
Route B: Reduction of 4-amino-3-methylbenzonitrile.
Each route presents unique considerations for optimization, which we will explore in the following sections.
II. Troubleshooting Guides by Synthetic Route
This section directly addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Route A: Reduction of 4-Amino-3-methylbenzoic Acid or its Ester
This route is a common and effective method, but it requires careful control of the potent and moisture-sensitive reducing agents, such as Lithium Aluminum Hydride (LAH).
Observed Problem: Incomplete reaction (starting material or intermediate aldehyde present)
| Potential Cause(s) | Troubleshooting Steps |
| 1. Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical, especially when reducing a carboxylic acid which first undergoes an acid-base reaction with the hydride reagent. | 1. Increase Molar Equivalents: For the reduction of a carboxylic acid with LiAlH₄, a theoretical minimum of 2 equivalents is required (one for deprotonation and one for reduction). In practice, using 3-4 equivalents is recommended to ensure the reaction goes to completion.[1] For an ester, 2 equivalents are generally sufficient. |
| 2. Inactive Reducing Agent: Lithium aluminum hydride is highly reactive with atmospheric moisture and can lose its potency over time. | 2. Use Fresh Reagent: Always use freshly opened or properly stored LiAlH₄. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
| 3. Low Reaction Temperature or Insufficient Reaction Time: The reduction of carboxylic acids and esters can be sluggish at low temperatures. | 3. Optimize Temperature and Time: After the initial exothermic addition at a controlled temperature (e.g., 0 °C), allowing the reaction to warm to room temperature or even refluxing for several hours can drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1] |
Observed Problem: Low yield after workup
| Potential Cause(s) | Troubleshooting Steps |
| 1. Product Loss During Extraction: this compound is a polar compound with some solubility in water, leading to potential losses in the aqueous phase during extraction. | 1. Enhance Extraction Efficiency: Saturate the aqueous layer with sodium chloride before extraction to decrease the solubility of the product.[1] Use a more polar solvent for extraction, such as ethyl acetate, and perform multiple extractions to maximize recovery. |
| 2. Difficult Workup (Emulsions): The formation of aluminum salts during the quenching of LiAlH₄ reactions can lead to the formation of emulsions, making phase separation difficult. | 2. Careful Quenching Procedure: Employ a Fieser workup: a sequential, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water.[1] This procedure is designed to precipitate the aluminum salts as a granular solid that can be easily filtered off. |
Observed Problem: Formation of side products
| Potential Cause(s) | Troubleshooting Steps |
| 1. Over-reduction of other functional groups: If other reducible functional groups are present in the molecule, they may also be reduced by the strong reducing agent. | 1. Protect Sensitive Groups: If necessary, protect other sensitive functional groups prior to the reduction step. |
| 2. Ring Reduction: Under very harsh conditions, the aromatic ring can be reduced. | 2. Milder Conditions: Avoid excessively high temperatures or prolonged reaction times. |
Route B: Reduction of 4-Amino-3-methylbenzonitrile
This route offers an alternative to the carboxylic acid reduction and can be advantageous in certain contexts.
Observed Problem: Incomplete reaction (starting material remains)
| Potential Cause(s) | Troubleshooting Steps |
| 1. Insufficient Reducing Agent: The reduction of a nitrile to a primary amine requires two equivalents of hydride. | 1. Ensure Sufficient Reagent: Use at least 2 equivalents of LiAlH₄ to ensure the complete reduction of the nitrile functionality. |
| 2. Low Reaction Temperature: The reduction of nitriles can be slow at lower temperatures. | 2. Increase Reaction Temperature: After the initial addition at a controlled temperature, refluxing the reaction mixture is often necessary to drive the reaction to completion. Monitor by TLC. |
Observed Problem: Formation of colored impurities
| Potential Cause(s) | Troubleshooting Steps |
| 1. Side reactions of the amino group: The free amino group can potentially react with intermediates or the reducing agent under certain conditions. | 1. Protection of the Amino Group: If side reactions involving the amino group are suspected, consider protecting it (e.g., as a Boc or Cbz group) before the reduction and deprotecting it in a subsequent step. |
| 2. Air Oxidation: Amines, especially aromatic amines, can be susceptible to air oxidation, leading to colored impurities. | 2. Inert Atmosphere: Maintain an inert atmosphere throughout the reaction and workup procedure to minimize oxidation. |
III. Frequently Asked Questions (FAQs)
Q1: Which starting material is better, 4-amino-3-methylbenzoic acid or 4-amino-3-methylbenzonitrile?
A1: The choice of starting material depends on several factors, including commercial availability, cost, and the overall synthetic strategy. The reduction of the carboxylic acid or its ester is a very common and well-established method. The nitrile reduction is also a viable route. Consider the other functional groups present in your molecule and their compatibility with the required reaction conditions for each route.
Q2: Can I use Sodium Borohydride (NaBH₄) instead of Lithium Aluminum Hydride (LiAlH₄)?
A2: Sodium borohydride is generally not strong enough to reduce carboxylic acids or esters to alcohols directly.[2] Therefore, for the reduction of 4-amino-3-methylbenzoic acid or its ester, LiAlH₄ is the preferred reagent. However, NaBH₄ can be used to reduce an aldehyde intermediate if one were formed through a different synthetic route.[3]
Q3: My purified this compound is a solid, but it sometimes appears as an oil. Why is this?
A3: The physical state of the final product is highly dependent on its purity. The presence of impurities can depress the melting point, causing the product to appear as an oil or a low-melting solid.[4] Effective purification is key to obtaining a crystalline solid.
Q4: What is the best way to purify crude this compound?
A4: Due to its polarity, this compound can be challenging to purify. Column chromatography on silica gel is a common and effective method. A solvent system such as ethyl acetate/hexane or dichloromethane/methanol can be employed.[1] Recrystallization from a suitable solvent system, such as an ethanol/water mixture, can also be an effective final purification step to obtain a highly pure product.[1]
Q5: How can I monitor the progress of my reaction?
A5: Thin-layer chromatography (TLC) is an excellent technique for monitoring the reaction progress.[1][4] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. Choose an eluent system that provides good separation between the starting material and the product.
IV. Experimental Protocols and Data
General Protocol for the Reduction of Methyl 4-amino-3-methylbenzoate with LiAlH₄
-
Materials: Methyl 4-amino-3-methylbenzoate, Lithium Aluminum Hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF), 15% Aqueous NaOH, Water, Ethyl Acetate, Saturated Sodium Chloride Solution, Anhydrous Sodium Sulfate.
-
Procedure:
-
Under a nitrogen atmosphere, suspend 3-4 equivalents of LiAlH₄ in anhydrous THF in a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 1 equivalent of methyl 4-amino-3-methylbenzoate in anhydrous THF and add it to the dropping funnel.
-
Add the ester solution dropwise to the LiAlH₄ suspension with vigorous stirring, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring the progress by TLC.
-
Cool the reaction to 0 °C and carefully quench by the slow, sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Stir the resulting mixture for 15-30 minutes, then filter off the precipitated aluminum salts.
-
Extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
-
Comparative Data of Reducing Agents
| Reducing Agent | Functional Groups Reduced | Typical Solvents | Workup |
| LiAlH₄ | Aldehydes, Ketones, Carboxylic Acids, Esters, Amides, Nitriles | Anhydrous Ether, THF[5] | Careful quenching with water and base required |
| NaBH₄ | Aldehydes, Ketones, Acid Chlorides | Alcohols (Methanol, Ethanol), Water | Generally straightforward |
V. Visualizing the Workflow and Reaction
Experimental Workflow for LiAlH₄ Reduction
Caption: Workflow for the LiAlH₄ reduction of methyl 4-amino-3-methylbenzoate.
Reaction Pathway
Caption: Reduction of 4-amino-3-methylbenzoic acid/ester to the corresponding alcohol.
VI. References
-
Scirp.org. (n.d.). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]
-
Organic Syntheses. (n.d.). Benzyl alcohol, o-amino-. [Link]
-
Google Patents. (n.d.). US3379620A - Process for producing 4-aminobenzyl alcohol derivatives.
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]
-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH 4 ) - LAH - Reduction-Mechanism. [Link]
-
Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]
-
PubMed. (n.d.). The photochemistry of p-aminobenzoic acid. [Link]
-
YouTube. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]
-
CDC Stacks. (n.d.). Supporting Information. [Link]
-
Chemistry LibreTexts. (2023). Acidity of Substituted Benzoic Acids. [Link]
-
PubChem. (n.d.). 4-Amino-3-methylbenzonitrile. [Link]
-
ResearchGate. (2025). Electrochemical Reduction of Benzoic Acid and Substituted Benzoic Acids in Some Room Temperature Ionic Liquids | Request PDF. [Link]
-
Organic Chemistry. (n.d.). A Quick Guide to Reductions in Organic Chemistry. [Link]
-
ResearchGate. (2025). (PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. [Link]
-
Arkivoc. (n.d.). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. [Link]
-
Pearson. (2024). Propose mechanisms for the Birch reduction of benzoic acid. Show.... [Link]
-
PubChem. (n.d.). 4-Amino-3-methylbenzoic acid. [Link]
-
PubChem. (n.d.). 3-[(4-Methylphenyl)amino]benzonitrile. [Link]
Sources
Technical Support Center: Troubleshooting Low Yield in the Preparation of 4-Amino-3-methylbenzyl alcohol
Welcome to the technical support center for the synthesis of 4-Amino-3-methylbenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in their synthetic preparations. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to help you navigate the common pitfalls of this synthesis.
Introduction: The Challenge of Synthesizing 4-Amino-3-methylbenzyl alcohol
The synthesis of 4-Amino-3-methylbenzyl alcohol, a valuable building block in medicinal chemistry and materials science, can be a nuanced process. The presence of both an electron-donating amino group and a benzylic alcohol in the same molecule presents unique challenges. These functional groups can be sensitive to the reaction conditions required for the synthesis, leading to side reactions and consequently, low yields. This guide will walk you through the most common synthetic routes and provide solutions to the problems you may be facing.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 4-Amino-3-methylbenzyl alcohol?
A1: The three most common routes are:
-
Reduction of 4-Amino-3-methylbenzaldehyde: This is a direct approach but can be challenging due to the similar reactivity of the aldehyde and the potential for side reactions involving the amino group.
-
Reduction of a 4-Amino-3-methylbenzoic acid derivative: This route often involves the use of powerful reducing agents like lithium aluminum hydride (LiAlH₄), which require careful handling and anhydrous conditions.[1][2]
-
Reduction of 4-Nitro-3-methylbenzyl alcohol: This method involves the selective reduction of a nitro group, which is often a high-yielding reaction.[3][4]
Q2: I am seeing a complex mixture of products in my final crude material. What could be the reason?
A2: A complex product mixture often points to a lack of selectivity in your reaction. This could be due to several factors:
-
The reducing agent is too harsh: For instance, using LiAlH₄ to reduce an aldehyde can sometimes lead to over-reduction or side reactions if not properly controlled.[5]
-
The reaction temperature is too high: Elevated temperatures can provide the activation energy for undesired side reactions.
-
Presence of impurities in the starting material: Impurities can react to form their own set of byproducts.
-
Inadequate control of pH during workup: The amino group is basic and the alcohol is weakly acidic. pH changes during extraction can affect the solubility and stability of your product.
Q3: How can I effectively purify 4-Amino-3-methylbenzyl alcohol?
A3: Due to its polarity, 4-Amino-3-methylbenzyl alcohol can be challenging to purify.[3] Column chromatography on silica gel is a common and effective method. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is recommended. Recrystallization from a suitable solvent mixture, such as ethyl acetate/hexanes or ethanol/water, can also yield a pure product.[6]
Q4: Should I protect the amino group before the reduction?
A4: Protecting the amino group, for example, as an acetyl or a carbamate derivative, can be a very effective strategy, especially when using strong reducing agents like LiAlH₄.[7][8] This prevents the amino group from reacting with the reducing agent and can lead to a cleaner reaction with a higher yield. However, this adds two extra steps to your synthesis: protection and deprotection.[9] You must choose a protecting group that is stable to the reduction conditions and can be removed without affecting the benzyl alcohol.[10]
Troubleshooting Guides by Synthetic Route
Route 1: Reduction of 4-Amino-3-methylbenzaldehyde
This is a common and direct route, but not without its challenges. The primary goal is the selective reduction of the aldehyde without affecting the amino group or the aromatic ring. Sodium borohydride (NaBH₄) is the most commonly used reagent for this transformation.[11][12]
Caption: Workflow for the reduction of 4-Amino-3-methylbenzaldehyde.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Incomplete reaction (starting material remains) | 1. Insufficient NaBH₄.[3] 2. Low reaction temperature or insufficient reaction time. 3. Poor quality of NaBH₄ (decomposed). | 1. Increase the molar equivalents of NaBH₄ (typically 1.1-1.5 eq.). 2. Allow the reaction to stir for a longer period at room temperature and monitor by TLC. 3. Use fresh, high-quality NaBH₄. |
| Low yield after workup | 1. The product is polar and can be lost in the aqueous phase during extraction.[3] 2. The product is volatile and may be lost during solvent removal. | 1. Saturate the aqueous layer with sodium chloride before extraction to decrease the solubility of the product. Use a more polar solvent for extraction, such as ethyl acetate, and perform multiple extractions.[3] 2. Use a rotary evaporator at a moderate temperature and vacuum. |
| Presence of a borate ester intermediate | Incomplete hydrolysis of the borate ester formed during the reaction. | During the workup, add a mild acid like ammonium chloride or dilute HCl to ensure complete hydrolysis of the borate ester.[13] |
| Formation of unidentified byproducts | 1. The amino group may react with the aldehyde, especially under acidic conditions, to form imines which can then polymerize. 2. The solvent (e.g., methanol) can react with the borohydride to form alkoxyborohydrides, which have different reactivity.[14] | 1. Maintain a neutral or slightly basic pH during the reaction. 2. Add the NaBH₄ to the solution of the aldehyde, rather than the other way around, to keep the concentration of the reducing agent low initially. |
Route 2: Reduction of a 4-Amino-3-methylbenzoic acid derivative
This route is effective but requires the use of a strong and non-selective reducing agent like Lithium Aluminum Hydride (LiAlH₄).[15] This reagent is highly reactive and moisture-sensitive, so anhydrous conditions are crucial.[2][16]
Caption: Workflow for the LiAlH₄ reduction of a benzoate ester.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Very low or no yield | 1. LiAlH₄ was quenched by moisture in the solvent or on the glassware.[16] 2. The acidic proton of the amino group reacted with the LiAlH₄, consuming the reagent.[17] | 1. Ensure all glassware is oven-dried and solvents are anhydrous. The reaction must be run under an inert atmosphere (nitrogen or argon). 2. Use an excess of LiAlH₄ (3-4 equivalents) to account for the reaction with the amino group. Alternatively, protect the amino group before the reduction.[7] |
| Incomplete reaction (starting material or intermediate aldehyde present) | 1. Insufficient LiAlH₄.[3] 2. Insufficient reaction time or temperature. | 1. Increase the molar equivalents of LiAlH₄. 2. After the initial addition at 0 °C, allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC. |
| Difficult workup (emulsions) | Formation of gelatinous aluminum salts. | Follow a careful quenching procedure, such as the Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) to precipitate the aluminum salts for easy filtration.[3] |
| Formation of a complex mixture | The reaction is highly exothermic and may be difficult to control, leading to side reactions. | Add the ester solution slowly to the LiAlH₄ suspension at a low temperature (e.g., 0 °C) to control the reaction rate.[3] |
Route 3: Reduction of 4-Nitro-3-methylbenzyl alcohol
This route can be very effective as the reduction of a nitro group is often a clean and high-yielding reaction. Catalytic hydrogenation is a common method for this transformation.[4][18]
Caption: Workflow for the catalytic hydrogenation of a nitro group.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Incomplete reaction (starting material remains) | 1. Deactivated catalyst.[3] 2. Insufficient hydrogen pressure or reaction time. 3. Presence of catalyst poisons in the starting material or solvent. | 1. Use fresh, high-quality catalyst. 2. Increase the hydrogen pressure or extend the reaction time. 3. Purify the starting material and use high-purity solvents. |
| Presence of a byproduct with a different color (e.g., yellowish) | Formation of nitroso or hydroxylamino intermediates due to partial reduction.[3] | Ensure sufficient catalyst and reaction time to drive the reaction to completion. |
| Low yield after workup | The product is adsorbed onto the catalyst or Celite. | After filtering off the catalyst, wash the filter cake thoroughly with the reaction solvent or a more polar solvent to recover all the product. |
| Over-reduction (loss of the benzyl alcohol) | This is less common under standard catalytic hydrogenation conditions for nitro group reduction, but aggressive conditions (high pressure, high temperature, harsh catalyst) could potentially lead to hydrogenolysis of the benzyl alcohol. | Use milder conditions (e.g., lower hydrogen pressure, room temperature) and a less active catalyst if necessary. |
General Troubleshooting Logic
When faced with a low yield, a systematic approach is key. The following diagram illustrates a general troubleshooting workflow.
Caption: A logical workflow for troubleshooting low yield.
References
- Vertex AI Search, Synthesis of 4-amino-3,5-dimethyl-α-[(methylsulfonyl)-methyl]-benzyl alcohol.
- Benchchem, Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol.
- Benchchem, A Technical Guide to 4-Aminobenzyl Alcohol: Commercial Sources, Purity, and Applic
- Benchchem, Technical Support Center: Purific
- Organic Syntheses Procedure, Benzoic acid, 4-amino-3-methyl-, ethyl ester.
- Journal of Chemical Education, The Mechanism of NaBH4 Addition to Aldehydes: A Labeling Experiment.
- Master Organic Chemistry, Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- Benchchem, Technical Support Center: Synthesis of Amino Alcohols.
- Google Patents, US3379620A - Process for producing 4-aminobenzyl alcohol deriv
- Google Patents, CN104262176A - Method for preparing 4-aminobenzyl alcohol.
- Organic Syntheses Procedure, Benzyl alcohol, o-amino-.
- Journal of the American Chemical Society, Synthesis of Benzylic Alcohols by C–H Oxid
- Canadian Journal of Chemistry, Chemoselective reductions with sodium borohydride.
- Organic Chemistry Portal, Benzyl alcohol synthesis by benzylic substitution.
- ElectronicsAndBooks, Sodium Borohydride Reduction of Conjug
- Organic Chemistry Portal, Substituted benzylic alcohol synthesis by addition (C-C coupling).
- Organic Chemistry Portal, Protective Groups.
- Reddit, Reduction of an aldehyde with sodium borohydride/ hydrolysis of the bor
- Wikipedia, Protecting group.
- Pharmaguideline, Metal Hydrid Reduction (NaBH4 and LiAlH4).
- Biosynth, Methyl 4-amino-3-methylbenzo
- ChemicalBook, 4-Amino-3-methylbenzoic acid synthesis.
- Quora, What are the common reactions of the strongest reducing agent LiAlH4?
- BYJU'S, Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis.
- Master Organic Chemistry, Lithium Aluminum Hydride (LiAlH4)
- ResearchGate, Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde.
- Chemistry Steps, Amide Reduction Mechanism by LiAlH4.
- Organic Chemistry Portal, Benzylic substitution, benzyl
- YouTube, Protecting Groups for Amines.
- Sigma-Aldrich, 3-Amino-4-methylbenzyl alcohol 97 81863-45-8.
- Chem-Impex, 4-Amino-3-methylbenzoic acid.
- ResearchGate, Protecting Groups in Solid-Phase Organic Synthesis.
- Benchchem, Application Notes and Protocols for the Reduction of 4-Chloro-3-nitrobenzaldehyde.
- Santa Cruz Biotechnology, 4-amino-3-methylbenzoic acid | CAS 2486-70-6 | SCBT.
- PubChem, Benzyl Alcohol | C6H5CH2OH | CID 244.
- Organic Chemistry Portal, Amino Protecting Groups Stability.
- Benchchem, In-Depth Technical Guide to 4-[Methyl(propyl)amino]benzaldehyde.
- PubChem, 4-Amino-3-methylbenzaldehyde | C8H9NO | CID 10396895.
- PubChem, 4-Amino-3-methylbenzoic acid | C8H9NO2 | CID 75598.
- Fluorochem, 4-Amino-3-methylbenzaldehyde.
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Technical Support Center: Purification of Crude (4-Amino-3-methylphenyl)methanol
Introduction
(4-Amino-3-methylphenyl)methanol, a substituted benzyl alcohol and aromatic amine, is a valuable intermediate in pharmaceutical and materials science research. Its dual functional nature—a polar alcohol and a basic amine—presents unique challenges during purification. Impurities stemming from synthesis, such as unreacted starting materials, partially reduced intermediates, or oxidation byproducts, can co-purify with the final product, impacting downstream applications.
This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals. It is designed to troubleshoot common issues encountered during the purification of crude this compound, grounding practical protocols in core chemical principles to ensure you can not only follow the steps but also understand the causality behind them.
Part 1: Initial Assessment & General FAQs
This section addresses the preliminary questions researchers face when handling the crude product.
Q1: What are the most common impurities I can expect in my crude (4--Amino-3-methylphenyl)methanol?
The impurity profile is highly dependent on the synthetic route. A prevalent method for synthesizing aromatic amino alcohols is the reduction of a corresponding nitro compound.[1] In this case, you should anticipate:
-
Unreacted Starting Materials: Such as 4-nitro-3-methylbenzyl alcohol or the corresponding ester.
-
Partially Reduced Intermediates: The reduction of a nitro group proceeds through several stages. Incomplete reactions can leave behind 4-nitroso-3-methylbenzyl alcohol or 4-(hydroxylamino)-3-methylbenzyl alcohol.[1] These are often colored, contributing to a discolored crude product.
-
Oxidation Byproducts: The benzyl alcohol moiety is susceptible to oxidation, which can form 4-amino-3-methylbenzaldehyde or 4-amino-3-methylbenzoic acid. The amine group itself can also oxidize, especially if exposed to air over long periods, leading to complex, often polymeric, colored impurities.[2]
-
Catalyst Residues: If a heterogeneous catalyst like Palladium on carbon (Pd/C) or Raney Nickel was used for reduction, fine particles may carry through into the crude product.[1]
Q2: My crude product is a dark oil or a discolored solid. What is the likely cause?
Discoloration, typically yellow, brown, or even purple, is a common issue with aromatic amines. The primary cause is the oxidation of the amine functional group. Trace amounts of highly conjugated, colored byproducts can have a significant visual impact. The presence of partially reduced nitro-intermediates also contributes to color.[1] While a small amount of color may not always indicate high levels of impurity, it warrants further purification.
Q3: What are the best analytical techniques for assessing the purity of this compound at different stages?
Choosing the right analytical tool is critical for monitoring your purification effectively.
| Analytical Technique | Application Stage | Key Insights & Tips |
| Thin-Layer Chromatography (TLC) | Reaction Monitoring & Column Fraction Analysis | Essential for a quick assessment of reaction completion and for identifying the correct fractions from column chromatography.[3] Pro-Tip: Add 0.5-1% triethylamine to your eluent (e.g., Ethyl Acetate/Hexane) to prevent the basic amine from streaking on the acidic silica plate. |
| High-Performance Liquid Chromatography (HPLC) | Final Purity Assessment | The gold standard for quantitative purity analysis.[4] A reversed-phase C18 column with a mobile phase like acetonitrile/water (often with a buffer or ion-pairing agent) is a good starting point.[4][5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation & Purity Check | Confirms the structure of the final product and can reveal the presence of major impurities. 1H NMR is excellent for identifying residual solvents.[2] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatile Impurity Identification | Useful for identifying low-boiling starting materials or side products. Derivatization of the polar amine and alcohol groups may be required to improve volatility and peak shape.[4][6] |
Part 2: Troubleshooting Guide for Purification Methods
This section provides detailed protocols and troubleshooting for the most effective purification techniques.
Method 1: Recrystallization
Recrystallization is often the most efficient method for purifying solid compounds, assuming a suitable solvent can be found. The goal is to dissolve the crude product in a minimum of hot solvent and allow it to cool slowly, causing the desired compound to crystallize out while impurities remain in the mother liquor.[7]
Q4: My product "oils out" instead of forming crystals. What's happening and how do I fix it?
"Oiling out" occurs when the melting point of your impure solid is depressed below the temperature of the crystallization solution.[3] The compound melts instead of dissolving, forming an oil that is difficult to crystallize.
Solutions:
-
Re-heat and Add More Solvent: The most common cause is using too little solvent. Re-heat the solution to boiling and add small portions of the hot solvent until the oil fully dissolves.
-
Change Solvent System: The initial solvent may be too nonpolar. Add a small amount of a more polar, miscible co-solvent to the hot mixture to increase the compound's solubility.[3]
-
Pre-Purify: If the crude material is highly impure, column chromatography may be necessary to remove the bulk of impurities before attempting a final recrystallization.[3]
Q5: No crystals are forming even after the solution has cooled in an ice bath. What should I do?
This typically means the solution is not sufficiently saturated, or the nucleation process has not started.[8]
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.[8]
-
Seeding: Add a tiny crystal of pure product (if available) to the solution. This provides a template for crystallization.[8]
-
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the flask to boil off some of the solvent, thereby concentrating the solution. Allow it to cool again.[8]
Workflow: Recrystallization Troubleshooting
Caption: Decision-making workflow for troubleshooting recrystallization.
Step-by-Step Protocol: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of ~20 mg of crude product in various solvents. Good candidates will dissolve the compound when hot but show poor solubility when cold. Based on the structure, good starting points are Ethyl acetate/Hexane, Isopropanol/Water, or Methanol/Diethyl ether mixtures.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small spatula tip of activated charcoal. Re-heat to boiling for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-heated flask to remove them.[8]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.[4]
Method 2: Silica Gel Column Chromatography
For complex mixtures or when recrystallization fails, column chromatography is the most powerful purification technique.[1][4] It separates compounds based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase (eluent).
Q6: My compound is streaking on the TLC plate and I'm getting poor separation on the column. Why?
This is the most common problem when purifying basic compounds like amines on standard silica gel. Silica gel is acidic (due to Si-OH groups) and can strongly and irreversibly bind to your basic amine, causing it to streak down the column or TLC plate instead of moving as a tight band.[4]
Solution:
-
Add a Competitive Base: Add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia, to your eluent system (typically 0.5-1% by volume).[9] The triethylamine will preferentially interact with the acidic sites on the silica, allowing your product to elute cleanly and resulting in sharp, well-defined bands.
Q7: How do I choose the right eluent system for the column?
The ideal eluent system is determined using TLC. You are looking for a solvent mixture that moves your desired compound to an Rf (retention factor) of approximately 0.25-0.35 .
-
Rf too high (>0.5): The compound will elute too quickly from the column, resulting in poor separation from less polar impurities. To fix this, decrease the polarity of the eluent (e.g., add more hexane to an ethyl acetate/hexane mixture).
-
Rf too low (<0.1): The compound will stick too strongly to the silica, leading to very long elution times and broad bands. To fix this, increase the polarity of the eluent (e.g., add more ethyl acetate).
| Typical Column Chromatography Conditions[4] | |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Common Eluent Systems | Dichloromethane / Methanol (gradient) |
| Ethyl Acetate / Hexanes (gradient) | |
| Eluent Additive | 0.5-1% Triethylamine (Et₃N) |
Workflow: Column Chromatography Purification
Caption: Step-by-step workflow for purification by column chromatography.
Step-by-Step Protocol: Column Chromatography
-
Prepare the Column: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% Hexane with 0.5% triethylamine).[4] Pour the slurry into the column and use gentle air pressure or a pump to pack the bed, ensuring it is level and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or another volatile solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed. This "dry loading" method often results in better separation.
-
Elution: Carefully add the eluent to the top of the column and begin elution. Start with a low-polarity mixture and gradually increase the polarity (a "gradient") to elute compounds with increasing polarity. For example, start with 20% Ethyl Acetate in Hexane and gradually increase to 50% Ethyl Acetate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Spot every few fractions on a TLC plate to identify which ones contain your pure product.
-
Combine and Evaporate: Combine the fractions that contain only the pure product and remove the solvent using a rotary evaporator to yield the purified compound.
Method 3: Acid-Base Liquid-Liquid Extraction
This classic technique leverages the basicity of the amine group to separate it from neutral or acidic impurities. It is an excellent first-pass purification or workup step.[10]
Q8: When should I use an acid-base extraction?
This method is most effective when your major impurities are not basic. For example, if your synthesis started from 4-nitro-3-methylbenzyl alcohol and you have unreacted starting material remaining, an acid-base extraction is ideal. The neutral nitro-alcohol will remain in the organic phase while your basic amino-alcohol is extracted into the acidic aqueous phase.
Q9: I'm getting a low yield after the extraction. Where did my product go?
The product is quite polar due to both the amine and alcohol groups, meaning it can have some solubility in the aqueous phase even after basification.[1]
Solutions:
-
"Salt Out" the Product: Before re-extracting your product from the basified aqueous layer, saturate the aqueous phase with sodium chloride (NaCl). This significantly decreases the solubility of organic compounds in the aqueous layer, driving more of your product into the organic solvent.[1]
-
Perform Multiple Extractions: Use a more polar extraction solvent like ethyl acetate and perform multiple extractions (e.g., 3 x 50 mL instead of 1 x 150 mL). This is far more efficient at recovering the product.[1]
Workflow: Acid-Base Extraction Logic
Caption: Separation of a basic amine from neutral impurities via acid-base extraction.
Part 3: Stability and Storage
Q10: How should I store my purified this compound?
Aromatic amines are susceptible to slow air oxidation, which can cause discoloration over time. The stability of amino acids, which share the amine functional group, is known to be impacted by storage conditions.[11]
-
Short-Term: Store in a sealed vial in the refrigerator.
-
Long-Term: For optimal stability, store under an inert atmosphere (e.g., argon or nitrogen) in a sealed vial in the freezer (-20 °C). Protect from light by using an amber vial or wrapping the vial in foil.
References
- BenchChem. (2025). Technical Support Center: Purification of 3-(2-Aminopropyl)benzyl alcohol.
- Iuoras, A., Gaina, L., & Gaina, V. (2012).
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol.
- Google Patents. (n.d.).
- Karami, A., et al. (2018). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Journal of Chemistry.
- BenchChem. (2025).
- Google Patents. (n.d.).
- Reddy, G. S., et al. (2015). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ChemistryOpen.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- van der Meij, B.S., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.
- Google Patents. (n.d.).
- MDPI. (2022).
- BenchChem. (2025). Refining Crystallization Methods for High-Purity 4-Amino-5-methylisophthalonitrile.
- National Center for Biotechnology Information. (n.d.).
- Google Patents. (n.d.). Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.
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Technical Support Center: Preventing Oxidation of the Amino Group During Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for preventing the oxidation of amino groups during chemical reactions.
Introduction: The Critical Need for Amine Protection
Amines are fundamental functional groups in organic chemistry, renowned for their nucleophilicity and basicity. However, these intrinsic properties also render them susceptible to undesirable side reactions, particularly oxidation, which can lead to complex product mixtures and reduced yields of the target molecule.[1] To ensure the chemoselectivity of a reaction, it is often necessary to temporarily "mask" or protect the amino group.[2][3] This is achieved by converting the amine into a less reactive derivative, which can be stably carried through one or more synthetic steps and then efficiently removed to regenerate the original amino group.[3]
The most common and effective strategy for protecting amines is their conversion into carbamates.[4][5][6] Carbamate protecting groups, such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc), are widely used due to their ease of installation, stability under a broad range of reaction conditions, and facile removal under specific, mild conditions.[4][7][8] The choice of a particular protecting group is a critical decision in the design of a synthetic route and is dictated by the stability of other functional groups in the molecule to the deprotection conditions.[8]
This guide will provide a comprehensive overview of amine protection strategies, with a focus on troubleshooting common issues encountered in the laboratory.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the protection and deprotection of amino groups.
Issue 1: Incomplete Protection Reaction
-
Symptom: Analysis of the reaction mixture (e.g., by TLC, LC-MS) shows a significant amount of the starting amine remaining after the expected reaction time.
-
Potential Causes & Solutions:
-
Insufficient Reagent: The protecting group reagent (e.g., Boc₂O, Cbz-Cl) may have been added in insufficient quantity or may have degraded.
-
Solution: Use a slight excess (1.1-1.5 equivalents) of the protecting group reagent. Ensure the reagent is fresh and has been stored under appropriate conditions (e.g., protected from moisture).
-
-
Inadequate Base: The base used may not be strong enough to deprotonate the amine or neutralize the acidic byproduct of the reaction.
-
Solution: For Boc protection, common bases include sodium bicarbonate, sodium hydroxide, and 4-dimethylaminopyridine (DMAP).[9][10] For Cbz protection, aqueous sodium carbonate or sodium bicarbonate is often used.[11] The choice of base and solvent system is crucial and should be optimized for the specific substrate.
-
-
Poor Solubility: The starting amine may have poor solubility in the chosen solvent, leading to a slow or incomplete reaction.[12]
-
Solution: Experiment with different solvent systems. For example, Boc protections can be carried out in a variety of solvents, including water, THF, acetonitrile, and dioxane.[9][10] For zwitterionic compounds like amino acids, running the reaction in an aqueous basic solution can improve solubility.[12]
-
-
Steric Hindrance: Bulky substituents near the amino group can hinder the approach of the protecting group reagent.
-
Solution: Increase the reaction temperature or use a more reactive protecting group reagent if available. In some cases, a "double coupling" approach, where the coupling step is repeated with fresh reagents, can be effective.[13]
-
-
Issue 2: Formation of Side Products
-
Symptom: The reaction mixture contains significant amounts of unexpected products in addition to the desired protected amine.
-
Potential Causes & Solutions:
-
Over-protection (Di-protection): Primary amines can sometimes react with two equivalents of the protecting group reagent, especially if a large excess of the reagent is used.
-
Solution: Carefully control the stoichiometry of the protecting group reagent. Use of a bulky protecting group like Boc can often disfavor di-protection.
-
-
Reaction with Other Functional Groups: The protecting group reagent may react with other nucleophilic groups in the molecule, such as hydroxyl or thiol groups.
-
Solution: If possible, protect other reactive functional groups prior to the amine protection step. Alternatively, choose a protecting group that is selective for the amine under the chosen reaction conditions.
-
-
Urea Formation: During Boc protection, the formation of isocyanates and ureas can be a competitive side reaction.[14][15]
-
Solution: Running the reaction under aqueous or aqueous-organic conditions can often suppress the formation of these side products.[14]
-
-
Issue 3: Incomplete Deprotection
-
Symptom: A significant amount of the protected amine remains after the deprotection reaction.
-
Potential Causes & Solutions:
-
Insufficient Acid/Base or Catalyst: The reagent used for deprotection may be insufficient or inactive.
-
Scavenger Issues: During acid-mediated deprotection of Boc groups, the generated tert-butyl cation can alkylate sensitive residues like tryptophan or methionine.[4][13]
-
Solvent Effects: The solvent must be able to fully solvate both the protected substrate and the deprotection reagent.[16]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right protecting group for my amine?
The selection of a protecting group is a critical strategic decision. The ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable to the reaction conditions planned for subsequent steps.
-
Readily removed in high yield under mild conditions that do not affect other functional groups.[8]
The concept of "orthogonal protection" is key here. This means choosing protecting groups for different functional groups that can be removed under different, non-interfering conditions (e.g., one acid-labile and one base-labile).[2][3]
Q2: What are the key differences between Boc, Cbz, and Fmoc protecting groups?
| Protecting Group | Abbreviation | Structure | Deprotection Conditions |
| tert-Butyloxycarbonyl | Boc | Strong acid (e.g., TFA, HCl) or heat.[2][4][7] | |
| Benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenolysis (H₂, Pd/C).[2][7] | |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine).[2] |
Q3: How can I monitor the progress of my protection/deprotection reaction?
Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): A quick and easy method to visualize the disappearance of the starting material and the appearance of the product. The protected amine will typically have a different Rf value than the unprotected amine.[16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment of the reaction progress, allowing for the quantification of starting material, product, and any side products.[16]
-
¹H NMR Spectroscopy: Can be used to monitor the appearance or disappearance of characteristic signals of the protecting group. For example, the tert-butyl protons of the Boc group appear as a singlet around 1.4 ppm.[16]
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of a Primary Amine
-
Dissolution: Dissolve the amine (1.0 equivalent) in a suitable solvent such as a mixture of dioxane and water.
-
Base Addition: Add a base, such as sodium bicarbonate (2.0-3.0 equivalents).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Protocol 2: General Procedure for Cbz Protection of an Amino Acid
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.[11]
-
Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl) (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[11]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[11]
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[11]
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. Extract the product with an organic solvent like ethyl acetate.[11]
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[11]
Protocol 3: General Procedure for Boc Deprotection
-
Dissolution: Dissolve the Boc-protected amine in an anhydrous solvent such as dichloromethane (DCM).[16]
-
Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[16] If the substrate is sensitive to carbocation side reactions, add a scavenger like triisopropylsilane (TIS).[16]
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring until the starting material is consumed, as monitored by TLC or LC-MS.[16]
-
Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with a solvent like toluene to remove residual TFA.[16] The resulting TFA salt can often be used directly or neutralized by washing with a mild base like saturated aqueous sodium bicarbonate.[16]
Protocol 4: General Procedure for Cbz Deprotection by Catalytic Hydrogenolysis
-
Setup: Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol in a flask equipped with a magnetic stir bar.[9][11]
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[11]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.[11]
-
Reaction: Stir the mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.[11] Monitor the reaction progress by TLC.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Visualizing the Workflow
Diagram 1: Decision Tree for Amine Protecting Group Selection
Caption: A decision-making flowchart for selecting an appropriate amine protecting group based on the stability of the molecule to different deprotection conditions.
Diagram 2: General Workflow for Amine Protection and Deprotection
Caption: A generalized workflow illustrating the key stages of amine protection, subsequent chemical modification, and final deprotection.
References
-
A Facile Protocol for N-Cbz Protection of Amines in PEG-600. (2011). ChemInform, 42(29). Retrieved from [Link]
-
Ashenhurst, J. (2023). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (2023). Protecting group. Retrieved from [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
-
Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Boumoud, T., et al. (2016). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules, 21(9), 1143. Retrieved from [Link]
-
Protection for amino group and amino acid. (2017). SlideShare. Retrieved from [Link]
-
Guillier, F., Orain, D., & Bradley, M. (2000). Protecting Groups in Solid-Phase Organic Synthesis. Chemical Reviews, 100(6), 2091-2158. Retrieved from [Link]
-
Vanlaldinpuia, K., et al. (2011). An Excellent Method for Cbz-protection of Amines. Chemistry Letters, 40(7), 734-735. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Willingdon College, Sangli. (n.d.). Protection and deprotection. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Mitchell, C. H., & Douthwaite, R. E. (2013). Developments in the Aerobic Oxidation of Amines. ACS Catalysis, 3(10), 2379-2390. Retrieved from [Link]
- Burrowes, G. H., et al. (2012). Inhibition of amine oxidation. U.S.
- Henbest, H. B., & Patton, R. (1960). Mechanisms of the oxidation of organic amines by oxygen and by free radical oxidizing agents. DTIC.
- Rochelle, G. T. (2021). Safeguarding Amines from Oxidation by Enabling Technologies (FE0031861). Presented at the DOE Carbon Management and Oil and Gas Research Project Review Meeting.
-
Roberts, J. D., & Caserio, M. C. (2021). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. Retrieved from [Link]
-
Fitzpatrick, P. F. (2015). Oxidation of Amines by Flavoproteins. Archives of Biochemistry and Biophysics, 579, 1-10. Retrieved from [Link]
- U.S. Environmental Protection Agency. (1984).
-
Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
- Waite, S., Cummings, A., & Smith, G. (2013).
-
Li, Y., et al. (2024). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. Foods, 13(1), 123. Retrieved from [Link]
-
Chu, S. S., & Reich, S. H. (1995). Development of Colorimetric Method for the Detection of Amines Bound to Solid Support. Bioorganic & Medicinal Chemistry Letters, 5(10), 1053-1058. Retrieved from [Link]
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- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
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- 9. Amine Protection / Deprotection [fishersci.dk]
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- 15. Boc-Protected Amino Groups [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Improving the solubility of (4-Amino-3-methylphenyl)methanol for reactions
Welcome to the technical support hub for (4-Amino-3-methylphenyl)methanol (CAS 88990-57-2). This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize reaction conditions by addressing a common yet critical challenge: solubility. Here, we provide in-depth, experience-driven advice, detailed protocols, and answers to frequently asked questions.
Section 1: Troubleshooting Guide - Common Solubility Issues
Question: My this compound is not dissolving in my reaction solvent. What are my options?
This is the most frequent issue encountered with this reagent. This compound possesses both a hydrophilic amino alcohol portion and a hydrophobic substituted benzene ring.[1][2] This dual nature means its solubility is highly dependent on the solvent system. Poor solubility can lead to incomplete reactions, low yields, and reproducibility issues.
Below is a systematic approach to resolving this problem, starting with the simplest modifications.
Initial Assessment: Understanding the Molecule
-
Structure: C₈H₁₁NO[3]
-
Key Functional Groups: Primary aromatic amine (-NH₂), primary alcohol (-CH₂OH).
-
Dual Character: The amine and alcohol groups can form hydrogen bonds, favoring polar solvents.[2] The methyl-substituted benzene ring is nonpolar, favoring nonpolar organic solvents.
This inherent conflict is the root of most solubility challenges. The troubleshooting workflow below provides a logical path to finding a solution.
Solubility Troubleshooting Decision Tree
Here is a visual guide to help you systematically address solubility problems.
Caption: A step-by-step decision tree for troubleshooting solubility.
Step 1: Re-evaluate Your Solvent Choice
The principle of "like dissolves like" is your primary guide.[4] Given the molecule's polarity, polar aprotic and polar protic solvents are the best starting points.
Table 1: Recommended Solvents for this compound
| Solvent Class | Examples | Suitability & Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Excellent. The hydroxyl group of the solvent can hydrogen bond with both the -NH₂ and -OH groups of the solute. Generally the best starting point. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Good. The ether oxygen can act as a hydrogen bond acceptor. THF is often a good choice for reactions where protic solvents interfere. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very Good to Excellent. These are powerful solvents capable of dissolving a wide range of compounds. Use when other options fail, but be mindful of their high boiling points, which can complicate product isolation. |
| Halogenated | Dichloromethane (DCM) | Moderate. Solubility may be limited. Often used in combination with a more polar co-solvent. |
| Aqueous | Water | Poor. While the molecule has hydrophilic groups, the aromatic ring significantly limits water solubility. Solubility increases under acidic conditions (see Step 2). |
| Nonpolar | Toluene, Hexanes | Very Poor. These solvents cannot effectively solvate the polar amine and alcohol functional groups. Avoid for initial dissolution. |
Actionable Advice: If you are using a nonpolar or moderately polar solvent, first try switching to Methanol or THF.
Step 2: Use pH Adjustment for Protonation
The Underlying Principle: The primary amine group on the ring is basic. By adding a stoichiometric amount of a non-nucleophilic acid, you can protonate the amine to form an ammonium salt (R-NH₃⁺).[5][6] This charged species is significantly more polar and, therefore, much more soluble in polar solvents.[7]
This technique is especially powerful for reactions in polar protic solvents like water or ethanol. The estimated pKa of the conjugate acid of similar anilines (like p-toluidine) is around 5.1.[8][9] This means that in a solution with a pH below ~4, the compound will exist predominantly in its more soluble, protonated form.
When to Use This Method:
-
Your reaction can tolerate acidic conditions.
-
Your desired product can be easily separated from the salt form during workup (e.g., by neutralization and extraction).
Protocol 1: In Situ Salt Formation for Improved Solubility
-
Solvent Addition: Suspend the this compound (1.0 eq) in your chosen polar reaction solvent (e.g., Ethanol).
-
Acid Selection: Choose a suitable acid. For many organic reactions, anhydrous HCl (e.g., as a solution in dioxane or diethyl ether) is a common choice. Alternatively, methanesulfonic acid can be used.
-
Stoichiometric Addition: Slowly add the acid (1.0 to 1.1 eq) to the stirring suspension at room temperature or 0 °C.
-
Observation: In most cases, the solid will dissolve as the ammonium salt is formed. The solution may warm slightly during this exothermic process.
-
Reaction Initiation: Once a clear solution is obtained, you can proceed with adding other reagents.
-
Workup Consideration: Remember that your product will likely be in its salt form. The reaction mixture will need to be neutralized with a base (e.g., NaHCO₃, Na₂CO₃) during workup to recover the neutral product via extraction.
Step 3: Employ a Co-Solvent System
If changing the primary solvent or adjusting pH is not feasible, a co-solvent system can be effective.[10] This involves using a mixture of two or more miscible solvents to achieve a desired overall polarity.
Common Scenarios:
-
Problem: Your reaction requires a nonpolar solvent like Toluene, but the starting material is insoluble.
-
Solution: Add a minimal amount of a polar co-solvent like THF or DMF to the Toluene to help dissolve the this compound before starting the reaction.
-
-
Problem: The compound is sparingly soluble in a moderately polar solvent like Dichloromethane (DCM).
-
Solution: Add 5-10% (v/v) of Methanol to the DCM. This small addition can dramatically increase solubility without drastically changing the overall reaction environment.
-
Step 4: Increase the Temperature
Gently heating the reaction mixture can increase the rate of dissolution and the overall solubility of the compound.
Critical Precautions:
-
Thermal Stability: Ensure that this compound and all other reagents are stable at the intended temperature. Aromatic amines can be susceptible to oxidation, which may accelerate at higher temperatures.
-
Precipitation Risk: A compound dissolved at a high temperature may crash out of solution if the reaction mixture cools. This can be problematic for reactions that are run for extended periods. If you must heat to dissolve, ensure the reaction temperature is maintained.
Section 2: Frequently Asked Questions (FAQs)
Q1: Can I just sonicate the mixture to get it to dissolve? A: Sonication can help break up solid aggregates and accelerate the rate of dissolution, but it will not increase the intrinsic solubility of the compound in a given solvent. If the compound is truly insoluble, sonication will only create a fine suspension. It is a useful aid but not a primary solution.
Q2: I need to run my reaction under strictly anhydrous conditions. How does forming the HCl salt affect this? A: This is an excellent question. Using aqueous HCl would introduce water. To maintain anhydrous conditions, you must use a solution of HCl gas in an anhydrous organic solvent, such as "HCl in 1,4-dioxane" or "HCl in diethyl ether," which are commercially available. These reagents allow for protonation without introducing water.
Q3: Will protonating the amine affect its reactivity? A: Absolutely. Once protonated to the ammonium salt (R-NH₃⁺), the nitrogen's lone pair is no longer available.[2] This means it cannot act as a nucleophile or a directing group in electrophilic aromatic substitution in the same way. This method is suitable when the amine is not the reactive site or when its basicity needs to be masked. If your reaction involves nucleophilic attack by the amine, you cannot use this method and must rely on solvent selection or co-solvents.
Q4: How do I prepare a stable stock solution? A: For preparing a stock solution, choose a solvent with high dissolving power like DMF or DMSO.
-
Weigh the desired amount of this compound into a volumetric flask.
-
Add a portion of the solvent (e.g., ~70% of the final volume).
-
Gently swirl or sonicate until fully dissolved.
-
Once dissolved, dilute to the final volume with the solvent.
-
Store the solution under an inert atmosphere (Nitrogen or Argon) and protect it from light, as anilines can oxidize and change color over time.
Mechanism Visualization: pH-Dependent Solubility
The following diagram illustrates how protonation shifts the equilibrium towards a more soluble ionic species.
Caption: Equilibrium between the free amine and its protonated, soluble salt form.
References
-
Chemistry LibreTexts. (2021). Reaction Work-Ups. [Link]
-
PubChem. (4-Amino-3-methylphenyl)(4-ethylphenyl)methanol. [Link]
-
University of Calgary. Chapter 21: Amines. [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Open Oregon Educational Resources. 5.3 Amine Protonation. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2013). Advances in Solubility Enhancement Techniques. [Link]
-
Chemistry LibreTexts. (2024). Properties of amines. [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
-
ResearchGate. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
-
NCERT. Amines. [Link]
-
ResearchGate. (2017). What is the role of protonation/deprotonation in dissolving hydrophilic molecules in water?[Link]
-
PubChem. p-Toluidine. [Link]
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- 9. p-Toluidine | C6H4CH3NH2 | CID 7813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ijmsdr.org [ijmsdr.org]
Technical Support Center: Characterization of (4-Amino-3-methylphenyl)methanol and its Derivatives
Welcome to the technical support center for the characterization of (4-Amino-3-methylphenyl)methanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis and purification of this important class of compounds. The inherent functionalities of these molecules—a reactive aromatic amine and a benzylic alcohol—present unique analytical hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and accuracy of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
Q1: My NMR spectrum of a this compound derivative shows significant peak broadening for the aromatic and amine protons. What could be the cause?
A1: This is a common observation and can be attributed to several factors:
-
Proton Exchange: The amine (-NH₂) protons are labile and can exchange with residual water or acidic impurities in the NMR solvent (e.g., DMSO-d₆, CDCl₃). This exchange occurs on the NMR timescale, leading to broadened signals. To confirm this, you can perform a D₂O exchange experiment. Adding a drop of D₂O to your NMR tube will cause the amine protons to exchange with deuterium, leading to the disappearance of the -NH₂ signal.
-
Oxidation: Aromatic amines are susceptible to oxidation, which can form paramagnetic species in your sample. Even trace amounts of these impurities can cause significant line broadening of nearby protons. It is crucial to use fresh, high-purity solvents and store your sample under an inert atmosphere (e.g., nitrogen or argon) if it will not be analyzed immediately.
-
pH Effects: The chemical shifts of the aromatic protons, particularly those ortho and para to the amino group, are sensitive to the pH of the solution. Any acidic or basic impurities can alter the protonation state of the amine, leading to a mixture of species in solution and consequently, broadened peaks.
Q2: I am observing an unexpected mass in my LC-MS analysis that corresponds to [M+14]+ or [M+16]+. What is the likely origin of this impurity?
A2: The observation of [M+14]+ or [M+16]+ adducts often points towards oxidation or methylation side reactions:
-
[M+16]+: This is a strong indicator of oxidation. The primary amine can be oxidized to a nitroso (-N=O) or nitro (-NO₂) group, or the benzylic alcohol can be oxidized to an aldehyde or carboxylic acid. This is particularly prevalent if the sample has been exposed to air and light for extended periods.
-
[M+14]+: This typically suggests N-methylation or O-methylation. If methanol was used as a solvent during synthesis, purification, or even sample preparation for analysis, residual acid or base catalysts can promote methylation of the amine or alcohol.
To mitigate these issues, it is advisable to work with fresh samples, use high-purity solvents, and avoid prolonged exposure to air.[1][2]
Q3: My purified this compound derivative appears colored (e.g., yellow or brown), but I expect a white solid. Is this a cause for concern?
A3: Yes, the development of color is often indicative of impurity formation, primarily through oxidation. Aromatic amines are notoriously prone to air oxidation, which leads to the formation of highly colored quinone-imine type structures. The rate of this coloration can be accelerated by exposure to light and trace metal impurities.
While a faint coloration might not significantly impact the outcome of some experiments, for applications requiring high purity, such as in drug development, this is a critical issue. It is recommended to purify the compound again, for instance by recrystallization or column chromatography, and to store the purified material under an inert atmosphere in the dark at low temperatures.
Section 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues during the characterization of this compound derivatives.
Problem 1: Low Purity or Multiple Spots on TLC/LC Analysis
| Potential Cause | Troubleshooting Steps | Rationale |
| Incomplete Reaction | 1. Monitor the reaction more frequently using TLC or LC-MS to ensure it has gone to completion.[3] 2. Re-evaluate reaction conditions (temperature, time, stoichiometry of reagents). | Unreacted starting materials are a common source of impurities. |
| Side Reactions | 1. Oxidation: Work under an inert atmosphere (N₂ or Ar). Use degassed solvents. 2. Dimerization/Polymerization: Control the reaction temperature and concentration of reactants. | The amino and alcohol groups can participate in various side reactions. |
| Degradation during Workup or Purification | 1. Use milder workup conditions (e.g., avoid strong acids or bases if possible). 2. For column chromatography, consider deactivating the silica gel with a small amount of triethylamine in the eluent to prevent streaking and degradation of the amine. | These compounds can be sensitive to pH and the stationary phase during chromatography. |
Problem 2: Poor Resolution or Tailing Peaks in HPLC
| Potential Cause | Troubleshooting Steps | Rationale |
| Interaction with Silica | 1. Use a mobile phase modifier, such as trifluoroacetic acid (TFA) or formic acid (0.1%), to protonate the amine and reduce tailing. 2. Alternatively, use a small amount of a basic modifier like triethylamine or diethylamine.[4] | The basic amino group can interact strongly with acidic silanol groups on the stationary phase. |
| Inappropriate Column Chemistry | 1. Consider using a different stationary phase, such as a polymer-based column or a C18 column with end-capping. 2. For highly polar derivatives, a HILIC column might provide better retention and peak shape.[5] | The choice of column is critical for achieving good separation. |
| Sample Overload | 1. Reduce the injection volume or the concentration of the sample. | Injecting too much sample can lead to peak distortion. |
Section 3: Experimental Protocols
Protocol 1: D₂O Exchange for NMR Analysis
This protocol is used to identify labile protons, such as those of amines and alcohols.
-
Dissolve 5-10 mg of your this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Gently shake the tube to ensure mixing.
-
Acquire a second ¹H NMR spectrum.
-
Analysis: Compare the two spectra. The signals corresponding to the -NH₂ and -OH protons will decrease in intensity or disappear completely in the second spectrum due to exchange with deuterium.
Protocol 2: HPLC Method Development for Purity Analysis
This protocol provides a starting point for developing a robust HPLC method for purity assessment.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Note: This is a generic starting method. The gradient, mobile phase composition, and column may need to be optimized for your specific derivative.
Section 4: Visualized Workflows
Workflow for Troubleshooting NMR Peak Broadening
Caption: Decision tree for troubleshooting broadened NMR signals.
Workflow for HPLC Method Optimization
Caption: Strategy for optimizing HPLC methods for amine-containing compounds.
References
- Google Patents. (n.d.). Preparation method for 4-amino-3-methylphenol.
-
United Nations Environment Programme. (n.d.). III Analytical Methods. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). [4-Amino-3-(hydroxymethyl)phenyl]methanol. Retrieved from [Link]
-
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Methods to avoid over-alkylation in N-alkylation reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Over-alkylation
Welcome to the technical support center for N-alkylation reactions. This guide is designed to provide in-depth troubleshooting advice and practical solutions for controlling selectivity and avoiding the common pitfall of over-alkylation. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you achieve optimal results in your syntheses.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during N-alkylation reactions, providing explanations for the underlying causes and actionable steps for resolution.
Question 1: My primary amine alkylation is yielding significant amounts of di- and tri-alkylated products. How can I favor mono-alkylation?
This is the most frequent challenge in N-alkylation. The mono-alkylated product is often more nucleophilic than the starting primary amine, making it more reactive towards the alkylating agent and leading to subsequent alkylations.[1][2] This "runaway" reaction can be difficult to control.[2]
Core Issue: The product of the initial alkylation is more reactive than the starting material.
Immediate Troubleshooting Steps:
-
Adjust Stoichiometry: A common strategy is to use a large excess of the primary amine relative to the alkylating agent.[1][3] This increases the probability that the alkylating agent will encounter a molecule of the starting amine rather than the mono-alkylated product. While effective, this can be atom-uneconomical, especially if the amine is valuable.[4]
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump at a low temperature can help maintain a low concentration of the electrophile in the reaction mixture. This minimizes the chance of the mono-alkylated product reacting further before the starting amine is consumed.
-
Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second and third alkylation steps more significantly than the first, thereby improving selectivity for the mono-alkylated product.[1]
Workflow for Optimizing Mono-alkylation vs. Poly-alkylation
Caption: Troubleshooting workflow for over-alkylation.
Question 2: Despite optimizing stoichiometry and temperature, over-alkylation is still a major issue. What other methods can I employ?
When basic parameter optimization is insufficient, more advanced strategies that fundamentally alter the reactivity of the amine or the nature of the reaction are necessary.
Advanced Strategies:
-
Use of Protecting Groups: This is a robust method to ensure mono-alkylation.[4][5] The primary amine is first reacted with a protecting group to form a derivative with only one N-H bond available for alkylation (e.g., a sulfonamide or carbamate).[6][7] After alkylation, the protecting group is removed to yield the desired secondary amine.[8]
-
Common Protecting Groups:
-
Tosyl (Ts) and Nosyl (Ns) groups: Form stable sulfonamides that can be alkylated and later deprotected under specific conditions.
-
Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl): Form carbamates, which decrease the nucleophilicity of the nitrogen.[7]
-
-
-
Reductive Amination: This is a powerful and highly selective alternative to direct alkylation with alkyl halides.[9][10] The reaction proceeds in two steps:
Comparison of Methods to Avoid Over-alkylation
| Method | Principle | Advantages | Disadvantages |
| Excess Amine | Statistical probability favors reaction with the more abundant starting amine. | Simple, one-step process. | Poor atom economy, difficult separation of product from excess starting material. |
| Protecting Groups | Temporarily block one N-H site, allowing for controlled mono-alkylation. | High selectivity, predictable outcome. | Adds two steps (protection/deprotection) to the synthesis, potentially lowering overall yield.[4] |
| Reductive Amination | Forms a C=N bond first, which is then reduced. Inherently avoids over-alkylation. | Excellent selectivity, high yields, often a one-pot reaction.[9][11] | Requires an aldehyde/ketone starting material, specific reducing agents needed. |
Question 3: My reaction is very slow or not proceeding to completion. How can I improve the reaction rate and yield?
Low reactivity can stem from several factors, including the nature of the reactants, the choice of base and solvent, and the reaction temperature.
Troubleshooting Steps for Low Reactivity:
-
Evaluate the Alkylating Agent: The reactivity of alkyl halides follows the order: R-I > R-Br > R-Cl.[12] If you are using an alkyl chloride, switching to a bromide or iodide can significantly increase the reaction rate. For unreactive alkylating agents, adding a catalytic amount of sodium or potassium iodide can facilitate the reaction through in situ formation of the more reactive alkyl iodide (Finkelstein reaction).
-
Assess the Base and Solvent System:
-
Base Strength: A base is often required to neutralize the acid byproduct (e.g., HBr) of the reaction.[13] The base must be strong enough to deprotonate the amine or the resulting ammonium salt but should not react with the alkylating agent. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[12][14]
-
Solvent Choice: Polar aprotic solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally effective as they can dissolve the reactants and stabilize charged intermediates.[12][15] However, be cautious with DMSO at high temperatures in the presence of bases, as it can lead to side reactions.[15]
-
-
Increase Reaction Temperature: Gently increasing the temperature can significantly accelerate the reaction.[1] If using a low-boiling solvent, consider switching to a higher-boiling one or running the reaction in a sealed tube to allow for higher temperatures.
Frequently Asked Questions (FAQs)
Q1: How does steric hindrance affect N-alkylation and can it be used to my advantage?
A: Steric hindrance plays a crucial role in N-alkylation.[6][16] Large, bulky alkyl groups on either the amine or the alkylating agent can slow down the reaction rate.[17] This effect can be leveraged to control selectivity. For instance, a primary amine with a bulky substituent may undergo mono-alkylation more cleanly because the resulting secondary amine is significantly more sterically hindered, preventing a second alkylation.[6]
Q2: What is "Borrowing Hydrogen" or "Hydrogen Autotransfer" N-alkylation?
A: This is a greener alternative to traditional N-alkylation that uses alcohols as the alkylating agents.[18][19] A transition metal catalyst (often based on iridium or ruthenium) temporarily "borrows" hydrogen from the alcohol to form a metal-hydride and an aldehyde in situ.[20] The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the metal-hydride to yield the alkylated amine and regenerate the catalyst. The only byproduct is water, making it a highly atom-economical process.[18]
Q3: Can I use a catalytic method for N-alkylation?
A: Yes, several catalytic methods exist. Besides the "borrowing hydrogen" approach, methods using solid base catalysts like magnesium-aluminum layered double oxides have been developed to promote N-alkylation.[21] These offer advantages in terms of catalyst recyclability and environmental compatibility.[21] Additionally, some reactions can be catalyzed by the addition of alkyl halides in catalytic amounts when using alcohols as the primary alkylating source.[22]
Experimental Protocols
Protocol 1: Controlled Mono-alkylation using a Protecting Group (Sulfonamide)
This protocol details the N-alkylation of a primary amine via a tosyl-protected intermediate.
Step 1: Protection of the Primary Amine
-
Dissolve the primary amine (1.0 equiv.) and triethylamine (1.2 equiv.) in dichloromethane (DCM) at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 equiv.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.
-
Upon completion, wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-tosylated amine. Purify by column chromatography if necessary.
Step 2: Alkylation of the N-Tosylated Amine
-
Dissolve the N-tosylated amine (1.0 equiv.) in an appropriate solvent like DMF or acetonitrile.
-
Add a base such as potassium carbonate (K₂CO₃) (1.5 equiv.).
-
Add the alkylating agent (e.g., alkyl bromide) (1.2 equiv.).
-
Heat the mixture (e.g., to 60-80 °C) and stir until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry, and concentrate to yield the N-alkylated, N-tosylated product.
Step 3: Deprotection
-
The removal of the tosyl group can be achieved under various conditions (e.g., HBr in acetic acid, or using reducing agents like sodium naphthalenide), depending on the substrate's functional group tolerance. Select a method compatible with your molecule.
Protocol 2: Selective Mono-alkylation via Reductive Amination
This protocol describes a one-pot reductive amination procedure using sodium triacetoxyborohydride.
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 equiv.) and the aldehyde or ketone (1.1 equiv.) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[23]
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) to the solution in portions.[23][24] The reaction is often mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting amine has been fully consumed.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the pure secondary amine.
Reductive Amination Pathway
Caption: The general pathway of reductive amination.
References
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ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Wordpress. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Reductive Amination. Wordpress. Retrieved from [Link]
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Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
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Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. PubMed Central. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Wordpress. Retrieved from [Link]
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ACS Publications. (2025, September 18). Modulating Basicity in Mg–Al Oxides for Selective N-Alkylation of BIT with Improved Catalytic Performance. Precision Chemistry. Retrieved from [Link]
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National Institutes of Health. (2025, April 18). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. NIH. Retrieved from [Link]
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Myers, A. (n.d.). Chem 115. Harvard University. Retrieved from [Link]
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Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]
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ACS Publications. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. Retrieved from [Link]
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Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Methods for mono‐selective N‐alkylation of amines using alcohols as alkylating agents under ruthenium catalysis. Retrieved from [Link]
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ResearchGate. (2025, August 6). Chapter 7: N-Alkylation by Hydrogen Autotransfer Reactions. Retrieved from [Link]
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Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation?. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of protected primary amines. Retrieved from [Link]
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UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
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OSTI.gov. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. Retrieved from [Link]
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Zaragoza, F. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). The influence of various bases on one-pot N-alkylation of nucleobases via alcohol. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Protection of primary amines as N-substituted 2,5-dimethylpyrroles. RSC Publishing. Retrieved from [Link]
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University of Edinburgh. (n.d.). Redox surrogate methods for sustainable amine N- alkylation. Research Explorer. Retrieved from [Link]
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NCERT. (n.d.). lech204.pdf. Retrieved from [Link]
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Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Retrieved from [Link]
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ResearchGate. (2025, August 6). Steric effect in alkylation reactions by N-alkyl-N-nitrosoureas: A kinetic approach. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, February 28). Steric Hindrance. Retrieved from [Link]
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ResearchGate. (2023, August 7). Highly Efficient Base Catalyzed N‐alkylation of Amines with Alcohols and β‐Alkylation of Secondary Alcohols with Primary Alcohols. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry. Retrieved from [Link]
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NCI. (n.d.). How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained. Retrieved from [Link]
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National Institutes of Health. (2023, November 30). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. NIH. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Synthetic Routes of (4-Amino-3-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
(4-Amino-3-methylphenyl)methanol is a valuable building block in medicinal chemistry and materials science. Its utility necessitates efficient and scalable synthetic access. This guide provides a comparative analysis of the primary synthetic strategies to obtain this compound, offering detailed experimental protocols, data-driven comparisons, and insights into the practical considerations of each route.
Introduction
The structure of this compound, featuring a primary alcohol and an aniline moiety, makes it a versatile intermediate for the synthesis of a range of target molecules, including pharmaceuticals and functional materials. The selection of an appropriate synthetic route is contingent on factors such as the availability of starting materials, desired scale, cost, and the specific requirements for purity and yield. This guide will explore two principal retrosynthetic approaches, beginning from commercially available precursors.
Retrosynthetic Analysis
A logical disconnection of this compound suggests two primary synthetic pathways, which will be discussed in detail:
-
Route 1: Functional group interconversion of a carboxylic acid or its ester derivative. This approach hinges on the synthesis and subsequent reduction of 4-amino-3-methylbenzoic acid or its corresponding esters.
-
Route 2: A multi-step synthesis commencing with a substituted nitrotoluene. This strategy involves the oxidation of the methyl group to a carbonyl functional group, followed by the reduction of both the nitro and carbonyl groups.
Route 1: Reduction of 4-Amino-3-methylbenzoic Acid Derivatives
This route is a common and often preferred method due to the commercial availability of the necessary precursors. The synthesis can be approached in two stages: the preparation of the 4-amino-3-methylbenzoic acid or its ester, followed by the reduction of the carboxyl or ester functional group.
Synthesis of 4-Amino-3-methylbenzoic Acid
The synthesis of 4-amino-3-methylbenzoic acid is typically achieved through the reduction of 3-methyl-4-nitrobenzoic acid. Catalytic hydrogenation is the most efficient and widely used method for this transformation.
Experimental Protocol: Catalytic Hydrogenation of 3-Methyl-4-nitrobenzoic Acid
-
Reaction Setup: In a high-pressure hydrogenation vessel, a solution of 3-methyl-4-nitrobenzoic acid (1.0 eq.) in a suitable solvent such as methanol or ethanol is prepared.
-
Catalyst Addition: A catalytic amount of 5% Palladium on carbon (Pd/C) (typically 1-5 mol%) is carefully added to the solution.
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The reaction mixture is stirred vigorously at room temperature or slightly elevated temperatures (e.g., 60°C) for several hours until the consumption of hydrogen ceases.
-
Work-up and Isolation: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield 4-amino-3-methylbenzoic acid, which can be further purified by recrystallization if necessary. High yields (typically >95%) of the desired product are achievable with this method.[1][2]
Reduction of the Carboxylic Acid Functional Group
The reduction of the carboxylic acid group in 4-amino-3-methylbenzoic acid to a primary alcohol requires a potent reducing agent, with lithium aluminum hydride (LiAlH₄) being the reagent of choice.
Experimental Protocol: LiAlH₄ Reduction of 4-Amino-3-methylbenzoic Acid
Caution: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: A solution of 4-amino-3-methylbenzoic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under a nitrogen atmosphere.
-
Reagent Addition: A solution of LiAlH₄ (typically 2-3 eq.) in anhydrous THF is added dropwise to the stirred solution of the carboxylic acid at 0 °C (ice bath).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: The reaction is carefully quenched by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure results in the formation of a granular precipitate of aluminum salts, which can be easily removed by filtration.
-
Isolation and Purification: The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
An alternative to the direct reduction of the carboxylic acid is the reduction of its corresponding ester, for example, methyl 4-amino-3-methylbenzoate. While sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters, more reactive hydride reagents or modified borohydride systems can be employed.[3][4][5][6][7][8][9]
Route 2: Synthesis from 3-Methyl-4-nitrotoluene
This alternative route begins with the more readily available starting material, 3-methyl-4-nitrotoluene. This pathway involves an initial oxidation of the benzylic methyl group to an aldehyde, followed by a reduction of both the nitro and aldehyde functionalities.
Oxidation of 3-Methyl-4-nitrotoluene
The selective oxidation of the methyl group of 3-methyl-4-nitrotoluene to 3-methyl-4-nitrobenzaldehyde can be achieved using various oxidizing agents. A common method involves the use of manganese dioxide (MnO₂) or chromium-based reagents. However, for a more environmentally benign approach, catalytic aerobic oxidation methods are being developed. A classical laboratory method involves the radical bromination of the benzylic position followed by hydrolysis.
Experimental Protocol: Synthesis of 3-Methyl-4-nitrobenzaldehyde (Illustrative)
-
Benzylic Bromination: 3-Methyl-4-nitrotoluene (1.0 eq.) is refluxed in a non-polar solvent such as carbon tetrachloride with N-bromosuccinimide (NBS) (1.05 eq.) and a radical initiator like benzoyl peroxide.
-
Hydrolysis: The resulting benzylic bromide is then hydrolyzed to the corresponding alcohol, which is subsequently oxidized to the aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or by a Swern oxidation.
Reduction of 3-Methyl-4-nitrobenzaldehyde
The final step in this route involves the simultaneous reduction of the nitro group to an amine and the aldehyde to a primary alcohol. This can be accomplished in a single step using catalytic hydrogenation under conditions that facilitate both transformations.
Experimental Protocol: Catalytic Hydrogenation of 3-Methyl-4-nitrobenzaldehyde
-
Reaction Setup: A solution of 3-methyl-4-nitrobenzaldehyde (1.0 eq.) in a suitable solvent like ethanol or ethyl acetate is placed in a hydrogenation vessel.
-
Catalyst Addition: A catalytic amount of a suitable catalyst, such as Palladium on carbon (Pd/C) or Raney® Nickel, is added.
-
Hydrogenation: The vessel is pressurized with hydrogen gas and the reaction is stirred at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
Work-up and Isolation: The catalyst is removed by filtration, and the solvent is evaporated to yield the crude this compound. Purification can be achieved by recrystallization or column chromatography.
Comparison of Synthetic Routes
| Parameter | Route 1: Reduction of Carboxylic Acid Derivative | Route 2: Synthesis from Nitrotoluene |
| Starting Material | 3-Methyl-4-nitrobenzoic acid | 3-Methyl-4-nitrotoluene |
| Reagent Cost & Availability | Precursor may be more expensive. | Starting material is generally cheaper and more readily available. |
| Number of Steps | 2-3 steps | 2-3 steps |
| Key Transformations | Catalytic hydrogenation, LiAlH₄ reduction. | Benzylic oxidation, Catalytic hydrogenation. |
| Yields | Generally high for the hydrogenation step; reduction of the carboxylic acid can be high but requires careful execution. | Yields for the oxidation step can be variable. The final reduction is typically high-yielding. |
| Scalability | Catalytic hydrogenation is highly scalable. LiAlH₄ reductions can be challenging to scale up due to safety concerns. | Benzylic oxidation can be difficult to control on a large scale. Catalytic hydrogenation is scalable. |
| Safety & Handling | LiAlH₄ is highly reactive and requires specialized handling. | Use of radical initiators and potentially hazardous oxidizing agents. |
| Atom Economy | Generally good, especially for the hydrogenation step. | Can be lower due to the use of stoichiometric oxidizing and brominating agents in classical methods. |
Visualization of Synthetic Pathways
Caption: Comparative overview of the two primary synthetic routes to this compound.
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
Route 1 is often favored in a laboratory setting due to the well-established and high-yielding catalytic hydrogenation of the nitro group. The subsequent reduction of the carboxylic acid, while requiring the use of the hazardous reagent LiAlH₄, is a standard and effective transformation.
Route 2 presents an attractive alternative, particularly from a cost perspective, as it starts from a more economical raw material. However, the initial benzylic oxidation step can be less straightforward to optimize and may present challenges in terms of selectivity and yield, especially on a larger scale.
The ultimate choice of synthesis will depend on the specific needs of the researcher or organization, balancing factors of cost, scale, safety, and available equipment. For large-scale production, a thorough process development and optimization of the chosen route would be essential to ensure efficiency and safety.
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-
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A Senior Application Scientist's Guide to the Chemoselective Reduction of 4-amino-3-methylbenzoic acid
For researchers and professionals in drug development and organic synthesis, the selective transformation of functional groups is a cornerstone of molecular architecture. The reduction of a carboxylic acid to a primary alcohol is a fundamental conversion, yet it presents a significant challenge when the starting material is adorned with other sensitive functionalities. This is precisely the case with 4-amino-3-methylbenzoic acid, a valuable building block in medicinal chemistry and materials science.[1] The presence of an aromatic amine group necessitates a reducing agent that is not only potent enough to reduce the carboxylic acid but also chemoselective enough to leave the amino group untouched.
This guide provides an in-depth comparison of alternative reagents for the reduction of 4-amino-3-methylbenzoic acid to (4-amino-3-methylphenyl)methanol. We will delve into the mechanistic nuances of each reagent class, present field-proven experimental protocols, and offer a comparative analysis to aid in the selection of the most appropriate method for your specific research needs.
The Challenge: Chemoselectivity in Action
The primary challenge in the reduction of 4-amino-3-methylbenzoic acid lies in the potential for the reducing agent to react with both the carboxylic acid and the amino group. A non-selective reagent could lead to a complex mixture of products, complicating purification and significantly lowering the yield of the desired this compound. Therefore, the ideal reagent must exhibit a high degree of chemoselectivity, preferentially targeting the carboxylic acid moiety.
Comparative Analysis of Leading Reduction Strategies
We will explore three primary classes of reducing agents suitable for this transformation: Borane Complexes, Lithium Aluminum Hydride (LAH), and Catalytic Hydrogenation. Each method offers a unique set of advantages and disadvantages in terms of reactivity, selectivity, safety, and operational complexity.
| Parameter | **Borane Complexes (e.g., BH₃·THF, BH₃·SMe₂) ** | Lithium Aluminum Hydride (LAH) | Catalytic Hydrogenation (e.g., Ru, Rh-based catalysts) |
| Reactivity | High for carboxylic acids. | Very high; reduces a wide range of functional groups.[2] | Dependent on catalyst, substrate, and reaction conditions. |
| Chemoselectivity | Excellent; generally does not reduce amides, esters, or nitro groups under controlled conditions. | Low; will reduce amides, esters, and nitro groups.[2] | Can be highly selective with the right catalyst and conditions. |
| Safety | Flammable and water-sensitive, but generally safer to handle than LAH. BH₃·SMe₂ has an unpleasant odor.[3] | Pyrophoric and reacts violently with water. Requires stringent anhydrous conditions and careful handling. | Generally safer, but involves flammable hydrogen gas under pressure. Catalysts can be pyrophoric. |
| Work-up | Relatively straightforward; involves quenching with an alcohol followed by aqueous work-up.[4] | Can be challenging due to the formation of aluminum salts, often requiring specific procedures like the Fieser workup.[5] | Simple filtration to remove the catalyst. |
| Operational Complexity | Moderate; requires inert atmosphere techniques. | High; requires strict anhydrous and inert atmosphere conditions. | Moderate to high; requires specialized high-pressure hydrogenation equipment. |
| Cost | Moderate. | Relatively low reagent cost, but requires specialized handling infrastructure. | Catalyst cost can be high, but they are used in catalytic amounts. |
In-Depth Look at Alternative Reagents
Borane Complexes: The Chemoselective Workhorse
Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is an excellent choice for the chemoselective reduction of carboxylic acids in the presence of other functional groups.[6] Borane is an electrophilic reducing agent, meaning it preferentially attacks the electron-rich carbonyl oxygen of the carboxylic acid. This initial interaction leads to the formation of a triacyloxyborane intermediate, which is subsequently reduced to the primary alcohol upon work-up.
Mechanism of Borane Reduction of a Carboxylic Acid
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A Senior Application Scientist's Guide to the Comparative Reactivity of (4-Amino-3-methylphenyl)methanol and Its Positional Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Nuances of Substituted Phenylmethanols
In the landscape of pharmaceutical intermediates and fine chemical synthesis, substituted aromatic compounds like (4-Amino-3-methylphenyl)methanol serve as versatile building blocks. The reactivity of such molecules is not absolute; it is a finely tuned function of the electronic and steric interplay between substituents on the aromatic ring. A minor shift in the position of a methyl or amino group can dramatically alter reaction rates, regioselectivity, and even the feasibility of a synthetic route.
This guide provides an in-depth comparative analysis of the reactivity of this compound and three of its key positional isomers. We will dissect how the relative placement of the amino, methyl, and hydroxymethyl groups governs the chemical behavior of both the benzylic alcohol and the aromatic ring. Our analysis is grounded in established principles of physical organic chemistry and supported by detailed experimental protocols designed for robust, reproducible results.
The isomers under consideration are:
-
Compound A: this compound
-
Compound B: (4-Amino-2-methylphenyl)methanol
-
Compound C: (2-Amino-5-methylphenyl)methanol
-
Compound D: (3-Amino-4-methylphenyl)methanol
Caption: Chemical structures of the four isomers under review.
Theoretical Framework: Decoding Substituent Effects
The reactivity of these isomers is dictated by a combination of electronic and steric effects imparted by the amino (-NH₂) and methyl (-CH₃) groups on the two primary reactive sites: the benzylic alcohol (-CH₂OH) and the aromatic ring itself.
-
Electronic Effects : These are transmitted through the sigma-bond framework (inductive effects) or the pi-system (resonance effects).
-
Amino Group (-NH₂) : Acts as a powerful resonance electron-donating group (EDG) and a weak inductive electron-withdrawing group. The resonance effect dominates, making it a strong activating group that increases electron density at the ortho and para positions.
-
Methyl Group (-CH₃) : Functions as a weak inductive and hyperconjugative electron-donating group, thus weakly activating the ring, also with an ortho/para directing influence.
-
-
Steric Effects : The physical bulk of a substituent can hinder the approach of reagents to a nearby reactive center. This is most pronounced when a group is located at the ortho position relative to the reaction site, a phenomenon known as the "ortho effect." This effect can inhibit resonance, block access for protonation or solvation, and slow down reactions.
Caption: Key factors governing the reactivity of substituted phenylmethanols.
Comparative Reactivity Analysis
We will evaluate the isomers across three fundamental reaction classes: oxidation of the benzylic alcohol, esterification of the benzylic alcohol, and electrophilic aromatic substitution on the ring.
Oxidation of the Benzylic Alcohol
The oxidation of a benzylic alcohol to an aldehyde is a crucial transformation. The reaction rate is highly sensitive to the electron density of the aromatic ring; electron-donating groups stabilize the transition
A Senior Application Scientist's Guide to Method Validation for (4-Amino-3-methylphenyl)methanol
A Comparative Guide to the Validation of Analytical Methods for the Quantification of (4-Amino-3-methylphenyl)methanol
Introduction
This compound, a key chemical intermediate in the synthesis of various pharmaceutical compounds, requires precise and accurate quantification to ensure the quality, safety, and efficacy of the final drug product. The selection and validation of an appropriate analytical method are therefore of paramount importance in the drug development process. This guide provides an in-depth comparison of two robust analytical techniques for the quantification of this compound: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID).
This document is intended for researchers, scientists, and drug development professionals. It will not only present the methodologies but also delve into the causality behind experimental choices and provide a framework for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Chemical Formula | C₈H₁₁NO | [4][5] |
| Molecular Weight | 137.18 g/mol | [4] |
| Melting Point | 72-76°C | [6] |
| Appearance | Solid | [4] |
| Polarity | Polar due to the amino and hydroxyl groups | Inferred |
The presence of both an aromatic amine and a primary alcohol functional group makes this compound a polar and UV-active molecule, which informs our choice of analytical techniques.
Method 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC is a powerful and versatile technique for the analysis of polar to moderately non-polar compounds. Given the polarity and UV-absorbing nature of this compound, RP-HPLC with UV detection is a highly suitable method for its quantification.
Experimental Workflow: RP-HPLC Method
Caption: Workflow for the quantification of this compound by RP-HPLC.
Detailed Experimental Protocol: RP-HPLC
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile: 0.05 M Potassium Dihydrogen Phosphate buffer (pH 6.8) (30:70, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 285 nm (based on typical absorbance for aromatic amines)[7][8]
-
Injection Volume: 20 µL
-
Diluent: Methanol:Water (50:50, v/v)
2. Standard Preparation:
-
Prepare a stock solution of this compound reference standard at 100 µg/mL in the diluent.
-
From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 50 µg/mL.
3. Sample Preparation:
-
Accurately weigh a sufficient amount of the test sample to obtain a theoretical concentration of 25 µg/mL of this compound when dissolved in the diluent.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm nylon syringe filter prior to injection.
Validation of the RP-HPLC Method
The validation of this method must be performed in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[2][3]
1. Specificity:
-
Procedure: Inject the diluent, a placebo (if applicable), a standard solution, and a sample solution. Stress the sample under acidic, basic, oxidative, thermal, and photolytic conditions to generate degradation products.
-
Acceptance Criteria: The analyte peak should be free from interference from the diluent, placebo, and any degradation products. Peak purity analysis should confirm the homogeneity of the analyte peak.
2. Linearity:
-
Procedure: Analyze the calibration standards in triplicate over the specified range (e.g., 1-50 µg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999. The y-intercept should be insignificant.
3. Accuracy:
-
Procedure: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). Analyze each concentration in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
4. Precision:
-
Repeatability (Intra-day precision): Analyze six replicate preparations of the sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Procedure: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable accuracy and precision.
6. Robustness:
-
Procedure: Deliberately vary critical method parameters such as mobile phase composition (±2%), pH of the buffer (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.
Method 2: Gas Chromatography (GC) with Flame Ionization Detection (FID)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the polar nature and low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.[9][10]
Experimental Workflow: GC-FID Method with Derivatization
Caption: Workflow for the quantification of this compound by GC-FID after derivatization.
Detailed Experimental Protocol: GC-FID
1. Derivatization:
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). This reagent will silylate both the amino and hydroxyl groups.[9]
-
Procedure:
-
Accurately weigh the standard or sample into a reaction vial.
-
Add 100 µL of an anhydrous solvent like pyridine to dissolve the material.
-
Add 100 µL of BSTFA with 1% TMCS.[9]
-
Tightly cap the vial and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
2. Chromatographic Conditions:
-
Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
Inlet Temperature: 250°C
-
Detector Temperature (FID): 300°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injection Volume: 1 µL (split or splitless, to be optimized).
3. Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard at 1000 µg/mL in pyridine.
-
Prepare calibration standards by diluting the stock solution to obtain concentrations ranging from 10 µg/mL to 200 µg/mL.
-
Prepare the sample solution at a target concentration of 100 µg/mL in pyridine.
-
Derivatize standards and samples as described above.
Validation of the GC-FID Method
The validation parameters are the same as for the HPLC method, but the experimental execution will differ slightly.
1. Specificity:
-
Procedure: Inject underivatized sample, derivatization reagent blank, derivatized standard, and derivatized sample. The specificity against degradation products would also need to be assessed after derivatizing the stressed samples.
-
Acceptance Criteria: The peak for the derivatized analyte should be well-resolved from any peaks from the derivatizing reagent and potential by-products.
2. Linearity:
-
Procedure: Derivatize and analyze each calibration standard in triplicate.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
3. Accuracy:
-
Procedure: Spike a placebo with the analyte at three concentration levels, then perform the derivatization and analysis.
-
Acceptance Criteria: Mean percent recovery within 98.0% to 102.0%.
4. Precision:
-
Repeatability and Intermediate Precision: Prepare and derivatize six individual samples at 100% of the test concentration and analyze. Repeat on a different day with a different analyst.
-
Acceptance Criteria: RSD ≤ 2.0%.
5. LOD and LOQ:
-
Procedure: Determined similarly to the HPLC method, using the calibration curve of the derivatized analyte.
-
Acceptance Criteria: The LOQ should be quantifiable with acceptable accuracy and precision.
6. Robustness:
-
Procedure: Introduce small variations in parameters such as inlet temperature (±10°C), oven ramp rate (±1°C/min), and carrier gas flow rate (±0.1 mL/min).
-
Acceptance Criteria: System suitability parameters should be met, and results should remain consistent.
Comparison of RP-HPLC and GC-FID Methods
| Feature | RP-HPLC with UV Detection | GC-FID with Derivatization |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid stationary phase. |
| Sample Preparation | Simple dissolution and filtration. | More complex, requires a chemical derivatization step. |
| Throughput | Generally higher due to simpler sample preparation. | Lower, as the derivatization step adds time. |
| Sensitivity | Good, can be enhanced with more sensitive detectors (e.g., DAD, MS). | FID offers excellent sensitivity for hydrocarbons. |
| Selectivity | High, can be tuned by altering mobile phase and column chemistry. | Very high, especially with capillary columns. |
| Cost | Moderate instrument cost, solvent consumption can be a significant operational cost. | Lower solvent cost, but derivatization reagents add to the cost. |
| Robustness | Generally robust, but mobile phase preparation needs care. | Derivatization step can be a source of variability if not well-controlled. |
| Analyte Suitability | Ideal for polar, non-volatile compounds. No derivatization needed. | Requires analyte to be volatile and thermally stable. Derivatization is necessary for this compound.[9][10] |
Conclusion and Recommendation
Both RP-HPLC with UV detection and GC-FID with derivatization are viable and validatable methods for the quantification of this compound.
The RP-HPLC method stands out for its simplicity, directness, and higher throughput. As this compound is a polar, UV-active compound, it is ideally suited for this technique without the need for chemical modification. This makes it the preferred method for routine quality control environments where speed and ease of use are critical.
The GC-FID method , while requiring a more involved sample preparation due to the necessary derivatization step, offers excellent sensitivity and high resolving power.[11][12] This method could be particularly useful in research settings or for the analysis of complex matrices where the high selectivity of GC is advantageous.
Ultimately, the choice of method will depend on the specific application, available instrumentation, and the desired balance between sample throughput, sensitivity, and operational complexity. Regardless of the chosen method, a thorough validation according to ICH guidelines is mandatory to ensure the generation of reliable and accurate data, thereby guaranteeing the quality of the final pharmaceutical product.[1][2][3]
References
-
IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Available from: [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]
-
Publisso. Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. Available from: [Link]
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Phenomenex. More Derivatizing Reagents for GC – The Buffers Strike Back. Available from: [Link]
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International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). Available from: [Link]
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Journal of AOAC INTERNATIONAL. Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Available from: [Link]
-
National Institutes of Health. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Available from: [Link]
-
YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available from: [Link]
-
PQE Group. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Available from: [Link]
-
Longdom Publishing. Gas Chromatographic Assessment of Residual Solvents Present in Excipient-Benzyl Alcohol. Available from: [Link]
-
ResearchGate. Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. Available from: [Link]
-
LCGC International. Developing a UHPLC Method for UV-Based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Available from: [Link]
-
ResearchGate. Open Access Gas Chromatographic Assessment of Residual Solvents Present in Excipient-Benzyl Alcohol. Available from: [Link]
-
Royal Society of Chemistry. Titanium-catalysed deoxygenation of benzylic alcohols and lignin model compounds - Supporting Information. Available from: [Link]
-
LCGC International. Developing a UHPLC Method for UV-Based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Available from: [Link]
-
PubChem. (4-Amino-3-methylphenyl)(4-ethylphenyl)methanol. Available from: [Link]
-
Springer Nature. An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives. Available from: [Link]
-
Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Available from: [Link]
-
PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Available from: [Link]
-
PubChemLite. This compound (C8H11NO). Available from: [Link]
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Spectroscopic comparison of (4-Amino-3-methylphenyl)methanol with its starting materials
A Comparative Analysis of (4-Amino-3-methylphenyl)methanol and its Synthetic Precursor
In the realm of synthetic chemistry, the transformation of a functional group imparts a profound change on the chemical and physical properties of a molecule. This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate, this compound, with its common starting material, 4-amino-3-methylbenzoic acid. By examining the characteristic shifts and signals in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy, we can clearly delineate the successful conversion of a carboxylic acid to a primary alcohol. This analysis serves as a critical tool for reaction monitoring and final product characterization, ensuring the integrity and purity of synthesized compounds.
The Synthetic Pathway: A Reduction Reaction
The conversion of 4-amino-3-methylbenzoic acid to this compound is a classic example of a reduction reaction. Typically, this is achieved using a reducing agent capable of selectively reducing the carboxylic acid group to a primary alcohol without affecting the aromatic ring or the amino group. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) or borane complexes like borane-tetrahydrofuran (BH₃-THF).
Caption: A simplified schematic of the synthesis of this compound.
Spectroscopic Comparison: A Tale of Two Functional Groups
The key to this comparative analysis lies in understanding how the transformation of the carboxyl group (-COOH) into a hydroxymethyl group (-CH₂OH) manifests in different spectroscopic techniques.
¹H NMR Spectroscopy: Unveiling the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The conversion from 4-amino-3-methylbenzoic acid to this compound results in distinct and predictable changes in the ¹H NMR spectrum.
Expected Spectral Changes:
-
Disappearance of the Carboxylic Acid Proton: The most telling change is the disappearance of the broad singlet corresponding to the acidic proton of the carboxylic acid group in 4-amino-3-methylbenzoic acid. This peak is typically observed far downfield, often between 10-13 ppm.
-
Appearance of Methylene and Hydroxyl Protons: In the spectrum of this compound, two new signals will appear. A singlet or a multiplet for the two protons of the newly formed methylene group (-CH₂OH) is expected in the range of 4.5-5.5 ppm. Additionally, a broad singlet for the hydroxyl proton (-OH) will be present, with its chemical shift being concentration and solvent dependent, typically appearing between 1.5-4.0 ppm.
-
Aromatic and Methyl Protons: The signals for the aromatic protons and the methyl group protons will experience slight shifts due to the change in the electronic nature of the substituent on the aromatic ring. The electron-withdrawing carboxylic acid group is replaced by the less electron-withdrawing hydroxymethyl group, which will cause a slight upfield shift (to lower ppm values) for the aromatic protons.
Table 1: Comparative ¹H NMR Data
| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) | -COOH Proton (ppm) | -CH₂OH Protons (ppm) | -OH Proton (ppm) |
| 4-amino-3-methylbenzoic acid | ~6.7-7.8 | ~2.1-2.3 | ~10-13 (broad s) | - | - |
| This compound | ~6.5-7.2 | ~2.0-2.2 | - | ~4.5-4.7 (s) | ~1.5-4.0 (broad s) |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: Tracking the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for elucidating the carbon framework of a molecule. The reduction of the carboxylic acid to a primary alcohol leads to a significant and easily identifiable change in the ¹³C NMR spectrum.
Expected Spectral Changes:
-
Disappearance of the Carbonyl Carbon: The signal for the carbonyl carbon of the carboxylic acid in 4-amino-3-methylbenzoic acid, typically found in the range of 165-185 ppm, will be absent in the spectrum of the product.
-
Appearance of the Methylene Carbon: A new signal corresponding to the carbon of the hydroxymethyl group (-CH₂OH) will appear in the spectrum of this compound. This peak is expected in the region of 60-70 ppm.
-
Aromatic and Methyl Carbons: The chemical shifts of the aromatic and methyl carbons will also be slightly affected by the change in the electronic properties of the substituent.
Table 2: Comparative ¹³C NMR Data
| Compound | Aromatic Carbons (ppm) | Methyl Carbon (ppm) | -COOH Carbon (ppm) | -CH₂OH Carbon (ppm) |
| 4-amino-3-methylbenzoic acid | ~110-150 | ~17-20 | ~168-172 | - |
| This compound | ~115-145 | ~16-19 | - | ~63-67 |
Note: The chemical shifts are approximate and can vary depending on the solvent.
FT-IR Spectroscopy: Probing Functional Group Vibrations
Fourier-Transform Infrared (FT-IR) spectroscopy is an excellent technique for identifying the presence of specific functional groups in a molecule by detecting their characteristic vibrational frequencies.
Expected Spectral Changes:
-
Disappearance of Carboxylic Acid Bands: The FT-IR spectrum of 4-amino-3-methylbenzoic acid will show a very broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹, and a strong C=O stretch around 1680-1710 cm⁻¹. These characteristic absorptions will be absent in the spectrum of the product.
-
Appearance of Alcohol Bands: The spectrum of this compound will exhibit a broad O-H stretching band for the alcohol group in the region of 3200-3600 cm⁻¹. A C-O stretching band will also appear around 1000-1260 cm⁻¹.
-
N-H Stretching: Both compounds will show N-H stretching vibrations from the primary amine group, typically as two sharp peaks in the 3300-3500 cm⁻¹ region.
Table 3: Comparative FT-IR Data (Key Absorptions in cm⁻¹)
| Functional Group | 4-amino-3-methylbenzoic acid | This compound |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (very broad) | - |
| C=O Stretch (Carboxylic Acid) | 1680-1710 (strong) | - |
| O-H Stretch (Alcohol) | - | 3200-3600 (broad) |
| C-O Stretch (Alcohol) | - | 1000-1260 (strong) |
| N-H Stretch (Amine) | 3300-3500 (two bands) | 3300-3500 (two bands) |
| C-H Stretch (Aromatic) | ~3000-3100 | ~3000-3100 |
| C-H Stretch (Aliphatic) | ~2850-2960 | ~2850-2960 |
UV-Vis Spectroscopy: Observing Electronic Transitions
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in both molecules is the substituted benzene ring.
Expected Spectral Changes:
The conversion of the electron-withdrawing carboxylic acid group to the less electron-withdrawing hydroxymethyl group will likely result in a slight hypsochromic shift (blue shift) of the absorption maximum (λmax). This is because the carboxylic acid group can extend the conjugation of the aromatic system more effectively than the hydroxymethyl group. The overall shape of the spectrum, however, is expected to remain similar, with characteristic absorptions for a substituted benzene ring.
Table 4: Comparative UV-Vis Data
| Compound | λmax (nm) | Solvent |
| 4-amino-3-methylbenzoic acid | ~290-310 | Methanol |
| This compound | ~280-300 | Methanol |
Note: The λmax values are approximate and can be influenced by the solvent.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. It is crucial to consult specific instrument manuals and safety guidelines before performing any experiments.
NMR Spectroscopy Protocol
Caption: A general workflow for acquiring NMR spectra.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Transfer the solution to a standard 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.
-
Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
FT-IR Spectroscopy Protocol
Caption: A general workflow for acquiring FT-IR spectra using an ATR accessory.
-
Sample Preparation (ATR): For solid samples, place a small amount directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
-
Sample Analysis: Place the sample on the ATR crystal, ensure good contact by applying pressure, and collect the spectrum.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum. Analyze the resulting spectrum for characteristic absorption bands.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
Blank Measurement: Fill a cuvette with the pure solvent and place it in the spectrophotometer to record a baseline.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Conclusion
The spectroscopic comparison of this compound with its starting material, 4-amino-3-methylbenzoic acid, provides a clear and definitive method for confirming the successful chemical transformation. The key changes to look for are the disappearance of the carboxylic acid signals and the appearance of the primary alcohol signals in ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. These techniques, when used in concert, offer a robust analytical workflow for researchers and scientists in the field of drug development and organic synthesis, ensuring the quality and identity of their compounds.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
National Institute of Standards and Technology (NIST). Chemistry WebBook.[Link]
A Comparative Analysis of the Biological Activities of (4-Amino-3-methylphenyl)methanol Derivatives: A Guide for Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that can be readily functionalized to exhibit a range of biological activities is a cornerstone of drug discovery. The (4-Amino-3-methylphenyl)methanol core presents an intriguing starting point for the development of new therapeutic agents. Its substituted aminobenzyl alcohol structure offers multiple points for chemical modification, allowing for the exploration of a diverse chemical space and the potential tuning of its pharmacological properties.
This guide provides a comparative overview of the potential biological activities of derivatives of this compound, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. It is important to note that while direct and extensive comparative studies on a wide array of this compound derivatives are not abundant in the current scientific literature, this guide synthesizes available data on structurally related compounds to provide a representative and illustrative analysis. The experimental protocols and data presented herein are based on established methodologies and serve as a blueprint for the evaluation of this promising class of compounds.
Synthetic Strategies for Derivatization
The derivatization of this compound can be readily achieved through reactions targeting the amino and hydroxyl functional groups. The primary amino group is a versatile handle for the synthesis of amides, sulfonamides, and Schiff bases, while the hydroxyl group can be modified to form esters and ethers.
Synthesis of Amide Derivatives
Amide derivatives are commonly synthesized through the coupling of the amino group of this compound with a carboxylic acid. This reaction is typically facilitated by a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like N-hydroxybenzotriazole (HOBt)[1].
Caption: Synthesis of Amide Derivatives.
Formation of Schiff Bases
Schiff bases are readily formed by the condensation reaction between the primary amino group of this compound and an aldehyde or ketone. This reaction is often carried out in a suitable solvent like ethanol and may be catalyzed by a small amount of acid[2][3].
Caption: Formation of Schiff Bases.
Comparative Biological Activities
The biological activity of this compound derivatives is highly dependent on the nature of the substituents introduced. By systematically modifying the core structure, it is possible to modulate the potency and selectivity of these compounds against various biological targets.
Anticancer Activity
While direct studies on this compound derivatives are limited, related structures such as aminobenzylnaphthols and other amino alcohol derivatives have demonstrated significant anticancer potential[4]. The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation.
Illustrative Experimental Data:
The following table presents hypothetical cytotoxic activity data for a series of this compound derivatives against a human cancer cell line, based on typical results observed for similar classes of compounds.
| Compound ID | Derivative Type | Substitution (R) | IC50 (µM) on HepG2 Cells |
| AMP-01 | Amide | Phenyl | 15.2 |
| AMP-02 | Amide | 4-Chlorophenyl | 8.5 |
| AMP-03 | Amide | 4-Methoxyphenyl | 12.1 |
| SB-01 | Schiff Base | Benzaldehyde | 25.8 |
| SB-02 | Schiff Base | 4-Nitrobenzaldehyde | 10.3 |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 x 103 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the test compounds and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Proposed Mechanism of Action:
Certain anticancer agents induce apoptosis through the intrinsic mitochondrial pathway. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.
Caption: Proposed Apoptotic Pathway.
Anti-inflammatory Activity
Schiff bases and amide derivatives of various amino compounds have been reported to possess anti-inflammatory properties[2][3][5][6]. The mechanism of action is often attributed to the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), or the modulation of inflammatory signaling pathways like NF-κB.
Illustrative Experimental Data:
The following table shows representative data for the in vitro anti-inflammatory activity of a series of this compound derivatives.
| Compound ID | Derivative Type | Substitution (R) | COX-2 Inhibition (%) at 10 µM |
| AMP-04 | Amide | 2,4-Dichlorophenyl | 65.8 |
| SB-03 | Schiff Base | Salicylaldehyde | 72.3 |
| SB-04 | Schiff Base | 4-Hydroxybenzaldehyde | 58.1 |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
-
Enzyme Preparation: Prepare a solution of human recombinant COX-2 enzyme in a suitable buffer.
-
Compound Incubation: Incubate the enzyme with the test compounds or a reference inhibitor (e.g., celecoxib) for 15 minutes at room temperature.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.
-
Reaction Termination: Stop the reaction after a defined time period by adding a quenching solution.
-
Prostaglandin Measurement: Quantify the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.
-
Inhibition Calculation: Calculate the percentage inhibition of COX-2 activity relative to the vehicle control.
Antimicrobial Activity
The antimicrobial potential of novel chemical entities is of paramount importance in the face of rising antibiotic resistance. Amide and Schiff base derivatives have been extensively studied for their antibacterial and antifungal activities[7][8][9][10][11]. The mode of action can vary, from disrupting the bacterial cell wall to inhibiting essential enzymes.
Illustrative Experimental Data:
The table below provides hypothetical minimum inhibitory concentration (MIC) values for a series of this compound derivatives against common bacterial strains.
| Compound ID | Derivative Type | Substitution (R) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| AMP-05 | Amide | Thiophene-2-carboxylic acid | 16 | 32 |
| SB-05 | Schiff Base | Cinnamaldehyde | 8 | 16 |
| SB-06 | Schiff Base | 2-Hydroxy-1-naphthaldehyde | 4 | 8 |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
Bacterial Inoculum: Add a standardized bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents with diverse biological activities. The synthetic accessibility and the potential for multi-faceted pharmacological effects make this class of compounds an attractive area for further investigation.
Future research should focus on the systematic synthesis and screening of a broad library of this compound derivatives to establish clear structure-activity relationships. Elucidating the specific molecular targets and mechanisms of action of the most potent compounds will be crucial for their optimization and potential clinical development. The illustrative data and protocols provided in this guide offer a solid foundation for researchers to embark on the exploration of this promising chemical space.
References
- Synthesis of some Amide derivatives and their Biological activity. (URL not available)
- Synthesis and anti-inflammatory activity study of Schiff bases complexes. (URL not available)
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A class of novel Schiff's bases: Synthesis, therapeutic action for chronic pain, anti-inflammation and 3D QSAR analysis. PubMed. [Link]
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Synthesis and preliminary antimicrobial activity evaluation of some new 4- aminoantipyrine derivatives. Chemical Review and Letters. [Link]
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A class of novel Schiff's bases: Synthesis, therapeutic action for chronic pain, anti-inflammation and 3D QSAR analysis. ResearchGate. [Link]
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Synthesis of some amide derivatives and their biological activity. ResearchGate. [Link]
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Synthesis And Biological Activity of Amide Derivatives Derived From Natural Product Waltherione F. ResearchGate. [Link]
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Synthesis and biological importance of amide analogues. Pulsus Group. [Link]
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Synthesis, characterization, molecular docking, ADMET prediction, and anti-inflammatory activity of some Schiff bases derived fr. Baghdad Science Journal. [Link]
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Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil. MDPI. [Link]
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Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. PLOS One. [Link]
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Synthesis and preliminary antimicrobial activity evaluation of some new 4-aminoantipyrine derivatives. Chemical Review and Letters. [Link]
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Method of synthesis of Amides and its Biological significance. JETIR. [Link]
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Synthesis, Characterization and Antimicrobial Activity of New 4-aminoantipyrine Derivatives Using Ultrasonic Mediation. Baghdad Science Journal. [Link]
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Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. PMC. [Link]
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Synthesis and anticancer activity of di(3-thienyl)methanol and di(3-thienyl)methane. PubMed. [Link]
-
Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. [Link]
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Synthesis, Anticancer Activities and Experimental-Theoretical DNA Interaction Studies of 2-Amino-4-Phenyl-4H-benzo[h]chromene-3-carbonitrile. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Benchmarking Catalysts for the Synthesis of (4-Amino-3-methylphenyl)methanol
Introduction: The Strategic Importance of (4-Amino-3-methylphenyl)methanol
This compound is a key building block in the synthesis of various high-value compounds, particularly in the pharmaceutical and specialty materials sectors. Its structure, featuring a primary amine and a benzylic alcohol on a substituted aromatic ring, makes it a versatile intermediate. The critical step in its synthesis is typically the selective reduction of the nitro group of a precursor like (3-methyl-4-nitrophenyl)methanol, without affecting the benzylic alcohol. The efficiency and selectivity of this transformation are paramount, directly impacting the overall yield, purity, and economic viability of the final product.
This guide provides an in-depth comparison of common catalytic systems for this reduction. We will move beyond mere data reporting to explore the causality behind catalyst performance, offering field-proven insights to guide your selection process. Every protocol herein is designed as a self-validating system, ensuring reproducibility and reliability in your research and development endeavors.
Catalytic Systems: A Comparative Analysis
The choice of catalyst for the reduction of a nitroarene is a critical decision influenced by factors such as functional group tolerance, reaction conditions (temperature, pressure), cost, and safety.[1] We will evaluate the most effective heterogeneous catalysts for this transformation.
Palladium-Based Catalysts (e.g., Pd/C)
Palladium on carbon (Pd/C) is often the first choice for nitro group reductions due to its high catalytic activity under mild conditions.[2] It excels at activating molecular hydrogen and facilitating its addition across the N=O bonds.
-
Expertise & Experience: The high activity of Pd/C stems from its optimal d-band electronic structure, which allows for efficient adsorption and dissociation of hydrogen and coordination of the nitro group. However, a key consideration is the potential for hydrogenolysis of the benzylic C-O bond, which would lead to the formation of 4-amino-3-methyltoluene as an undesired byproduct.[3][4] Controlling reaction temperature and hydrogen pressure is crucial to maximize selectivity for the desired amino alcohol. Using modified catalysts, such as ethylenediamine-treated Pd/C (Pd/C(en)), can sometimes temper this hydrogenolysis activity and improve chemoselectivity.[5]
Platinum-Based Catalysts (e.g., PtO₂, Pt/C)
Platinum catalysts, such as platinum(IV) oxide (Adams' catalyst, PtO₂) and platinum on carbon, are powerful hydrogenation catalysts known for their high activity.[6][7] They are particularly effective for the reduction of aromatic systems.
-
Expertise & Experience: Platinum catalysts often require slightly harsher conditions than palladium but can be advantageous when the substrate is resistant to reduction.[8] For the synthesis of this compound, their high activity again raises the concern of over-reduction or hydrogenolysis of the benzylic alcohol. Careful optimization of reaction time and catalyst loading is essential to prevent byproduct formation.
Nickel-Based Catalysts (e.g., Raney® Ni)
Raney Nickel is a cost-effective, non-noble metal catalyst widely used in industrial-scale hydrogenations.[9] It is prepared by leaching aluminum from a Ni-Al alloy, resulting in a high-surface-area, porous catalyst.[10]
-
Expertise & Experience: Raney Nickel is a robust and economical choice, often favored for its different chemoselectivity profile compared to palladium.[2] It can be less prone to causing dehalogenation, a useful feature for other substrates.[2] For our target molecule, its primary advantage is its lower cost. However, it typically requires higher temperatures and pressures than noble metal catalysts and may necessitate higher catalyst loadings.[11] Furthermore, Raney Nickel is pyrophoric when dry and requires careful handling.
Rhodium-Based Catalysts (e.g., Rh/Al₂O₃)
Rhodium catalysts are highly active for the hydrogenation of aromatic rings.[12][13] While extremely powerful, their application for a simple nitro group reduction where other sensitive groups are present must be carefully considered.
-
Expertise & Experience: The primary application for rhodium is in aromatic and olefin hydrogenation.[13] Its use for nitro group reduction is less common than Pd or Pt. There is a significant risk that Rhodium's high activity could lead to the reduction of the benzene ring itself, especially under forcing conditions. Therefore, it is generally not the first choice for this specific, selective transformation unless other catalysts have failed.
Workflow for Catalyst Screening and Optimization
A systematic approach is crucial for identifying the optimal catalyst. The following workflow outlines a logical sequence for screening and validation.
Caption: A logical workflow for catalyst screening, optimization, and validation.
Performance Data Summary
The following table summarizes typical performance data for the catalytic reduction of nitroarenes, using nitrobenzene as a model substrate to provide a comparative baseline. Conditions and results can vary based on the specific substrate and experimental setup.
| Catalyst System | Reductant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Turnover Frequency (TOF) (h⁻¹) | Reference(s) |
| 5% Pd/C | H₂ (1 atm) | Methanol | 25 | 1 | >99 | >99 | ~200 | [1] |
| 5% Pt/C | H₂ (1 atm) | Ethanol | 25 | 2 | >99 | >99 | ~100 | [1] |
| Raney® Ni | H₂ (50 atm) | Ethanol | 80 | 4 | >99 | >98 | Not Reported | [9][11] |
| Rh/C | H₂ (1 atm) | Ethanol | 25 | 3 | >99 | >99 | Not Reported | [8] |
| Pd/C | HCOOH | Ethanol | 80 | 0.5-2 | 95-99 | >98 | Not Reported | [14] |
Mechanistic Insight: The Catalytic Hydrogenation Cycle
Understanding the mechanism is key to troubleshooting and optimization. The reduction of a nitro group on a heterogeneous catalyst surface follows a general cycle, often described by the Horiuti-Polanyi mechanism for hydrogenation.
Caption: A simplified catalytic cycle for nitro group hydrogenation on a metal surface.
The process begins with the dissociative chemisorption of hydrogen onto the catalyst surface (1). The nitroarene then adsorbs onto the surface, typically through the nitro group (2). A series of stepwise hydrogen atom transfers from the metal surface to the nitrogen and oxygen atoms reduces the nitro group through nitroso and hydroxylamine intermediates (3, 4). Finally, the amine product desorbs from the surface, regenerating the active site for the next cycle (5).[15]
Detailed Experimental Protocols
These protocols are provided as a self-validating baseline. Researchers should always conduct a thorough risk assessment before proceeding.
Protocol 1: Reduction using 5% Palladium on Carbon (Pd/C)
This protocol uses standard, atmospheric pressure hydrogenation, which is highly effective and avoids the need for specialized high-pressure equipment.[14][16]
-
Materials:
-
(3-methyl-4-nitrophenyl)methanol (1.0 mmol)
-
5% Palladium on carbon (2-5 mol% Pd)
-
Methanol or Ethanol (10 mL)
-
Hydrogen gas (H₂) balloon
-
Round-bottom flask, magnetic stirrer, and filtration apparatus (e.g., Celite® pad)
-
-
Procedure:
-
Dissolve (3-methyl-4-nitrophenyl)methanol (1.0 mmol) in methanol (10 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 5% Pd/C (e.g., ~40-100 mg for 2-5 mol%) to the solution under a nitrogen or argon atmosphere. Causality: Adding the catalyst under an inert atmosphere prevents potential ignition of the solvent by the dry, active catalyst.
-
Seal the flask with a septum and purge the system. Evacuate the flask using a vacuum line and backfill with hydrogen from a balloon. Repeat this cycle three times to ensure the atmosphere is fully replaced with hydrogen.
-
Stir the reaction mixture vigorously at room temperature (25 °C). Vigorous stirring is essential to ensure good contact between the gas, liquid, and solid catalyst phases.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with a small amount of methanol. Trustworthiness: Filtering through Celite® provides a reliable method for completely removing the fine, black catalyst powder.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be purified further by recrystallization or column chromatography if necessary.
-
Protocol 2: Reduction using Raney® Nickel
This protocol is representative of a more forceful, cost-effective method suitable for larger-scale synthesis.[10][11]
-
Materials:
-
(3-methyl-4-nitrophenyl)methanol (1.0 mmol)
-
Raney® Nickel (approx. 50% slurry in water, ~10-20% by weight of substrate)
-
Ethanol (15 mL)
-
High-pressure hydrogenation vessel (e.g., Parr shaker)
-
Hydrogen gas (H₂) cylinder
-
-
Procedure:
-
In a suitable high-pressure reactor vessel, add (3-methyl-4-nitrophenyl)methanol (1.0 mmol) and ethanol (15 mL).
-
Carefully add the Raney® Nickel slurry. Causality: Raney® Nickel must be handled as a wet slurry; it is pyrophoric and can ignite flammable solvents if allowed to dry. Decant the storage water and wash the catalyst with the reaction solvent (ethanol) before adding it to the reactor to avoid introducing excess water.
-
Seal the reactor according to the manufacturer's instructions.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi) and then vent. Repeat this process 3-5 times to purge the system of air.
-
Pressurize the reactor to the final working pressure (e.g., 100 psi) and begin vigorous stirring or shaking.
-
Heat the reaction to the target temperature (e.g., 50-80 °C). Monitor the reaction progress by observing the drop in hydrogen pressure.
-
Once hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel. Keep the filter cake wet with solvent at all times to prevent ignition.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Conclusion and Recommendations
For the synthesis of this compound, catalyst selection should be guided by a balance of activity, selectivity, cost, and safety.
-
For lab-scale synthesis and high purity: 5% Pd/C under atmospheric hydrogen pressure is the recommended starting point. It offers high activity under mild conditions, simplifying the experimental setup and often leading to clean product formation with high yields.[1][2]
-
For industrial-scale production or cost-sensitive applications: Raney® Nickel is a viable and economical alternative.[9] While it requires more stringent safety protocols and more forcing conditions (higher temperature and pressure), its low cost is a significant advantage for large-scale manufacturing.
Ultimately, the optimal catalyst is substrate and goal-dependent. The protocols and comparative data in this guide provide a robust framework for making an informed, evidence-based decision to accelerate your research and development efforts.
References
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. [Link]
-
Wu, S., et al. (2019). A comparative study of nitrobenzene reduction using model catalysts. Physical Chemistry Chemical Physics, 21(3), 1019-1022. [Link]
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Adams, R., & Voorhees, V. (1927). THE REDUCTION OF AROMATIC NITRO COMPOUNDS TO AMINES WITH HYDROGEN AND PLATINUM-OXIDE PLATINUM BLACK AS A CATALYST. XIV. Journal of the American Chemical Society, 49(4), 1093-1097. [Link]
-
Fu, J., et al. (2014). FeOx-supported platinum single-atom and pseudo-single-atom catalysts for chemoselective hydrogenation of functionalized nitroarenes. Nature Communications, 5, 5634. [Link]
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Vilé, G. (2013). Rational Catalyst Design for Selective Hydrogenations: Nitroarenes and Alkynes as case studies [Doctoral dissertation, EPFL]. Infoscience. [Link]
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Reddy, K. R., et al. (2007). Nitroarene reduction using Raney nickel alloy with ammonium chloride in water. ResearchGate. [Link]
-
Wu, S., et al. (2019). A comparative study of nitrobenzene reduction using model catalysts. Royal Society of Chemistry. [Link]
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González-Arellano, C., et al. (2016). The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview. Catalysis Science & Technology, 6(12), 4037-4055. [Link]
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Sun, Z., et al. (2012). Platinum Supported on Reduced Graphene Oxide as a Catalyst for Hydrogenation of Nitroarenes. ResearchGate. [Link]
-
ResearchGate. (n.d.). General CTH for the reduction of nitroarenes using nickel Raney. [Link]
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Rochester, C. H., & Terrell, R. J. (1983). Effects of preparation procedure on the surface properties of rhodium supported on γ-alumina. Semantic Scholar. [Link]
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Anoshin, A. O., et al. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry, 14(2), 1018-1026. [Link]
-
Wikipedia. (n.d.). Palladium on carbon. [Link]
- Google Patents. (n.d.).
-
Princeton Powder. (n.d.). Rhodium on alumina catalyst supplier. [Link]
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Johnson Matthey. (n.d.). C301099 5: Rhodium on alumina catalyst. [Link]
-
Taylor & Francis Online. (n.d.). Palladium on carbon – Knowledge and References. [Link]
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A Comparative Study of the Properties of Mono- and Di-substituted Aminobenzyl Alcohols: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the physicochemical and spectroscopic properties of mono- and di-substituted aminobenzyl alcohols. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced differences imparted by the number and position of amino substituents on the benzyl alcohol framework. By understanding these structure-property relationships, researchers can make more informed decisions in the design and synthesis of novel chemical entities.
Introduction: The Versatile Aminobenzyl Alcohol Scaffold
Aminobenzyl alcohols are a class of organic compounds characterized by the presence of both an amino (-NH₂) and a hydroxymethyl (-CH₂OH) group attached to a benzene ring. This bifunctional nature makes them valuable building blocks in medicinal chemistry, polymer science, and materials science. The electronic interplay between the electron-donating amino group and the hydroxymethyl group, influenced by their relative positions on the aromatic ring, gives rise to a spectrum of distinct properties across different isomers. This guide will explore these differences through a comparative lens, focusing on mono-substituted (2-amino-, 3-amino-, and 4-aminobenzyl alcohol) and di-substituted (2,4-diamino-, 2,5-diamino-, 3,4-diamino-, and 3,5-diaminobenzyl alcohol) analogues. A key application for some of these molecules, particularly 4-aminobenzyl alcohol, is as self-immolative linkers in antibody-drug conjugates (ADCs), highlighting the practical importance of understanding their chemical behavior.
Comparative Physicochemical Properties
The physical and chemical properties of aminobenzyl alcohols, such as melting point, solubility, and acidity/basicity (pKa), are significantly influenced by the number and position of the amino groups. These properties are critical for predicting the behavior of these molecules in various chemical and biological systems.
Melting Point
The melting point of a compound is indicative of the strength of its crystal lattice and intermolecular forces. In aminobenzyl alcohols, hydrogen bonding plays a crucial role. The presence of both -OH and -NH₂ groups allows for extensive hydrogen bond networks.
| Compound | Substitution | Melting Point (°C) |
| 2-Aminobenzyl alcohol | Mono (ortho) | 81-83[1] |
| 3-Aminobenzyl alcohol | Mono (meta) | 92-95 |
| 4-Aminobenzyl alcohol | Mono (para) | 60-65[2][3] |
| 3,4-Diaminobenzyl alcohol | Di | 74-75[4] |
| 3,5-Diaminobenzyl alcohol dihydrochloride | Di | >300 |
Analysis: The melting points of the mono-substituted isomers do not follow a simple trend, suggesting a complex interplay of intra- and intermolecular hydrogen bonding, as well as crystal packing effects. The significantly higher melting point of the dihydrochloride salt of 3,5-diaminobenzyl alcohol is expected due to its ionic nature.
Solubility
The solubility of aminobenzyl alcohols is governed by their ability to form hydrogen bonds with the solvent.
| Compound | Water Solubility | Organic Solvent Solubility |
| 2-Aminobenzyl alcohol | Very soluble[1] | Soluble in polar organic solvents. |
| 4-Aminobenzyl alcohol | Partially soluble[2][3] | Soluble in alcohol, ether, and benzene.[2][3] |
| 3,4-Diaminobenzyl alcohol | Data not available | Data not available |
| 3,5-Diaminobenzyl alcohol | Data not available | Data not available |
Analysis: The high water solubility of 2-aminobenzyl alcohol can be attributed to the proximity of the amino and hydroxyl groups, which may facilitate intramolecular hydrogen bonding, leaving the molecule's exterior more available for interaction with water molecules. The partial solubility of the 4-amino isomer suggests that intermolecular hydrogen bonding between the aminobenzyl alcohol molecules themselves is more significant, reducing their interaction with water. Generally, all isomers are expected to be soluble in polar organic solvents like alcohols and DMSO due to their ability to participate in hydrogen bonding.
Acidity and Basicity (pKa)
The amino group imparts basic character, while the hydroxyl group has weakly acidic properties. The pKa of the conjugate acid (BH⁺) of the amine and the pKa of the alcohol's hydroxyl group are key parameters.
| Compound | pKa (Conjugate Acid of Amine) | pKa (Hydroxyl Group) |
| 2-Aminobenzyl alcohol | ~4.5 (estimated for aniline) | ~14.21 (Predicted)[1] |
| 4-Aminobenzyl alcohol | ~4.6 (estimated for aniline) | ~14 (estimated) |
| Diaminobenzyl alcohols | Expected to be more basic | Expected to be slightly less acidic |
Analysis: The basicity of the amino group is influenced by the electronic nature of the benzyl alcohol. The hydroxymethyl group is weakly electron-withdrawing, which slightly decreases the basicity of the amino group compared to aniline (pKa ~4.6). In di-substituted aminobenzyl alcohols, the presence of a second amino group is expected to increase the overall basicity of the molecule. The acidity of the hydroxyl group is also affected by the amino substituents. The electron-donating nature of the amino group increases the electron density on the aromatic ring, which in turn slightly destabilizes the corresponding alkoxide, making the alcohol less acidic (higher pKa) compared to benzyl alcohol (pKa ~15.4).
Comparative Spectroscopic Properties
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed information about the molecular structure and bonding within the aminobenzyl alcohol isomers.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical environment of protons and carbon atoms in a molecule. The chemical shifts (δ) are highly sensitive to the electronic effects of the substituents.
¹H NMR Data (in DMSO-d₆, δ ppm)
| Compound | Ar-H | -CH₂- | -OH | -NH₂ |
| 2-Aminobenzyl alcohol | 7.07 (d), 6.98 (t), 6.64 (d), 6.54 (t) | 4.40 (d) | 5.00 (t) | 4.91 (s) |
| 3-Aminobenzyl alcohol | 6.96 (t), 6.56 (s), 6.52-6.38 (m) | 4.36 (d) | 5.06-4.91 (m) | 5.06-4.91 (m) |
| 4-Aminobenzyl alcohol | 7.01 (d), 6.56 (d)[5] | 4.33 (s)[5] | 4.94 (s, br)[5] | 4.94 (s, br)[5] |
¹³C NMR Data (in DMSO-d₆, δ ppm)
| Compound | Aromatic Carbons | -CH₂- |
| 2-Aminobenzyl alcohol | 146.82, 128.17, 128.11, 125.83, 116.27, 115.01 | 61.65 |
| 3-Aminobenzyl alcohol | 148.91, 143.60, 128.94, 114.49, 112.81, 112.57 | 63.70 |
| 4-Aminobenzyl alcohol | 147.89, 130.12, 128.47, 114.13[5] | 63.65[5] |
Analysis: The position of the amino group significantly affects the chemical shifts of the aromatic protons and carbons. The electron-donating amino group shields the ortho and para positions, causing their corresponding signals to appear at a lower chemical shift (upfield). This effect is clearly visible in the spectra of the different isomers. The chemical shifts of the benzylic protons (-CH₂-) and the hydroxyl proton are also influenced by the position of the amino group, albeit to a lesser extent. For di-substituted compounds, the shielding effects of the two amino groups would be additive, leading to more upfield shifts for the aromatic protons.
FTIR Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (alcohol) | 3650-3200 (broad)[6] |
| N-H stretch (amine) | 3500-3300 (sharp, medium)[6] |
| C-H stretch (aromatic) | 3100-3000 |
| C=C stretch (aromatic) | 1600-1450 |
| C-O stretch (alcohol) | 1260-1000 |
| C-N stretch (amine) | 1335-1250 |
Analysis: The IR spectra of all aminobenzyl alcohols will show characteristic broad peaks for the O-H stretch of the alcohol and sharper peaks for the N-H stretches of the amine. The exact position and shape of these peaks can be influenced by hydrogen bonding. In di-substituted aminobenzyl alcohols, the intensity of the N-H stretching bands is expected to be greater than in the mono-substituted analogues due to the presence of two amino groups. The "fingerprint" region (below 1500 cm⁻¹) will show complex patterns of absorptions that are unique to each isomer.
Synthesis and Experimental Protocols
The synthesis of aminobenzyl alcohols typically involves the reduction of the corresponding nitrobenzyl alcohols or nitrobenzoic acids/esters.
General Synthesis Workflow
Caption: General workflow for the synthesis of aminobenzyl alcohols.
Protocol 1: Synthesis of 4-Aminobenzyl alcohol via Reduction of 4-Nitrobenzyl alcohol
This protocol describes a common method for the synthesis of 4-aminobenzyl alcohol.
Materials:
-
4-Nitrobenzyl alcohol
-
Isopropanol
-
Raney Nickel (catalyst)
-
Hydrazine hydrate
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 15.3 g (0.1 mol) of 4-nitrobenzyl alcohol in 100 ml of isopropanol.
-
Add 0.5 g of Raney nickel to the solution and begin stirring.
-
Heat the mixture to 50°C.
-
Slowly add 33.75 g (0.5 mol) of hydrazine hydrate dropwise to the reaction mixture.
-
After the addition is complete, increase the temperature to 85°C and maintain a gentle reflux for 1.5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the Raney nickel catalyst.
-
Remove the solvent and excess hydrazine hydrate from the filtrate by rotary evaporation.
-
Dissolve the residue in 150 ml of ethyl acetate.
-
Wash the ethyl acetate solution three times with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes).
Protocol 2: General Procedure for ¹H and ¹³C NMR Spectroscopic Analysis
This protocol outlines the steps for acquiring NMR spectra of aminobenzyl alcohols.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Prepare a sample by dissolving approximately 5-10 mg of the aminobenzyl alcohol in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Place the NMR tube in the spectrometer.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. This may require a larger number of scans due to the lower natural abundance of ¹³C.
-
Process the spectra by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Protocol 3: General Procedure for FTIR Spectroscopic Analysis
This protocol describes how to obtain an FTIR spectrum of a solid aminobenzyl alcohol sample.
Instrumentation:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid aminobenzyl alcohol sample onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a good quality spectrum.
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
Structure-Property Relationships: A Deeper Dive
The observed differences in the properties of mono- and di-substituted aminobenzyl alcohols can be rationalized by considering the electronic and steric effects of the amino groups.
Caption: Influence of amino substitution on molecular properties.
The amino group is a powerful activating group that donates electron density to the aromatic ring primarily through a resonance effect (+R effect), which is stronger than its electron-withdrawing inductive effect (-I effect). This increased electron density on the ring affects the reactivity of the molecule in electrophilic aromatic substitution reactions and also influences the acidity of the hydroxyl group and the basicity of the amino group(s). In di-substituted aminobenzyl alcohols, these electronic effects are amplified, leading to even greater electron density on the aromatic ring and consequently, higher basicity.
Hydrogen bonding is another critical factor. Intramolecular hydrogen bonding is possible in the 2-aminobenzyl alcohol isomer, which can affect its conformation and reactivity. In di-substituted isomers, the potential for both intra- and intermolecular hydrogen bonding increases, which can have a profound impact on their physical properties and biological activity.
Conclusion
The number and position of amino groups on the benzyl alcohol scaffold have a significant and predictable impact on the physicochemical and spectroscopic properties of the resulting molecules. Mono-substituted aminobenzyl alcohols exhibit properties that are a direct consequence of the interplay between the electron-donating amino group and the hydroxymethyl group. In di-substituted analogues, these effects are amplified, leading to distinct differences in melting point, solubility, basicity, and spectral characteristics. A thorough understanding of these structure-property relationships is essential for the rational design of new molecules with tailored properties for applications in drug discovery and materials science. This guide provides a foundational framework for researchers to navigate the chemical landscape of aminobenzyl alcohols and leverage their unique properties for innovative scientific advancements.
References
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- ChemicalBook. (2023). 2,5-diaminobenzyl alcohol - Safety Data Sheet.
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- Google Patents. (n.d.). CN101362705B - 3,5-diaminobenzoic acid preparation method.
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A Senior Application Scientist's Guide to Evaluating the Cost-Effectiveness of Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel molecules, the elegance of a synthetic pathway is not solely defined by its chemical ingenuity but also by its economic viability. As we transition from discovery to development, the cost-effectiveness of a chosen route becomes a critical determinant of a project's success. This guide provides a comprehensive framework for evaluating and comparing the cost-effectiveness of different synthetic pathways, integrating principles of green chemistry, techno-economic analysis, and modern computational tools.
The Imperative of Early-Stage Cost Evaluation
Traditionally, rigorous cost analysis has been the domain of late-stage process development. However, deferring this evaluation carries significant risks, including the allocation of substantial resources to a commercially unviable route. By integrating cost-effectiveness as a key performance indicator from the early stages of route scouting, we can de-risk projects, accelerate development timelines, and align our scientific endeavors with the pragmatic demands of the pharmaceutical and chemical industries.
A Multi-faceted Approach to Cost-Effectiveness
A holistic evaluation of a synthetic pathway's cost-effectiveness extends beyond the mere summation of raw material costs. It encompasses a spectrum of factors, each contributing to the total cost of goods (COGS). A thorough analysis should consider:
-
Raw Material Costs: The price of starting materials, reagents, catalysts, and solvents.
-
Process Efficiency: Reaction yields, throughput, and cycle times.
-
Operating Costs: Energy consumption for heating, cooling, and separations, as well as labor costs.
-
Waste Management: The cost associated with treating and disposing of byproducts and waste streams.
-
Capital Costs: The investment in equipment and infrastructure.
-
Safety and Environmental Impact: The costs associated with ensuring a safe operating process and minimizing environmental footprint.
The interplay of these factors is visualized in the diagram below:
Caption: Key drivers of cost-effectiveness in chemical synthesis.
Foundational Metrics: Quantifying "Greenness" and Efficiency
Before embarking on a full techno-economic analysis, a set of established green chemistry metrics can provide a rapid and insightful assessment of a pathway's material efficiency.
Process Mass Intensity (PMI)
Process Mass Intensity (PMI) is a crucial metric that quantifies the total mass of materials used to produce a specific mass of the final product.[1][2] It provides a comprehensive measure of the overall efficiency of a process, encompassing reactants, solvents, and workup materials.[1][2]
PMI = Total Mass of Inputs (kg) / Mass of Product (kg)
A lower PMI value signifies a more efficient and sustainable process. The ACS Green Chemistry Institute Pharmaceutical Roundtable has developed a downloadable PMI calculator tool to standardize this calculation.[1][3][4]
E-Factor
The E-Factor, or Environmental Factor, focuses on the waste generated during a synthesis.[5] It is a simple yet powerful metric for assessing the environmental impact of a chemical process.
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
Ideally, the E-Factor should be as close to zero as possible.
Experimental Protocol: Calculating PMI and E-Factor for a Multi-Step Synthesis
Objective: To calculate the cumulative PMI and E-Factor for a multi-step synthesis.
Materials:
-
Detailed experimental procedures for each step of the synthesis.
-
Mass of all starting materials, reagents, solvents, and catalysts used in each step.
-
Mass of the isolated product for each step and the final product.
-
ACS GCI Pharmaceutical Roundtable PMI Calculator Tool (optional, but recommended).[1][3][4]
Procedure:
-
Data Collection: For each synthetic step, meticulously record the mass of all materials introduced into the process. This includes reactants, reagents, solvents (for both reaction and workup), and catalysts. Also, record the mass of the isolated, purified product.
-
Step-wise PMI Calculation:
-
For each step 'n', calculate the step-wise PMI:
-
PMI_step_n = (Total mass of inputs in step n) / (Mass of product from step n)
-
-
-
Cumulative PMI Calculation:
-
The cumulative PMI for a linear sequence is not a simple sum of the step-wise PMIs. It is calculated by summing the total mass of all inputs across all steps and dividing by the mass of the final product.
-
Cumulative PMI = (Sum of all inputs from all steps) / (Mass of final product)
-
-
-
E-Factor Calculation:
-
The E-Factor can be derived from the PMI:
-
E-Factor = PMI - 1
-
-
-
Analysis: Compare the PMI and E-Factor values for different synthetic routes. A lower value for both metrics indicates a more cost-effective and environmentally benign pathway.
Techno-Economic Analysis (TEA): A Deeper Dive into Cost
While green chemistry metrics provide a valuable snapshot of material efficiency, a comprehensive Techno-Economic Analysis (TEA) is necessary for a detailed understanding of the economic viability of a synthetic route.[6][7][8] A preliminary TEA can and should be performed even at the early stages of development to guide route selection.[6][7][8]
A Step-by-Step Protocol for a Preliminary Techno-Economic Analysis
Objective: To conduct a preliminary TEA to compare the cost-effectiveness of two or more synthetic routes.
Phase 1: Process Definition and Data Gathering
-
Develop a Process Flow Diagram (PFD): For each synthetic route, create a simple PFD outlining the key unit operations (reactors, separators, purification steps).
-
Mass and Energy Balance: Based on the experimental data, perform a mass and energy balance for each step. This will quantify the consumption of raw materials and utilities.
-
Data Compilation: Create a spreadsheet to compile the following data for each route:
-
Raw Materials: List all starting materials, reagents, catalysts, and solvents.
-
Quantities: Record the amount of each material used per batch or per kg of final product.
-
Costs: Research and record the cost of each raw material. Reputable chemical supplier catalogs and online databases are good sources for this information.
-
Reaction Yields: Record the isolated yield for each step.
-
Cycle Times: Estimate the time required for each unit operation.
-
Utilities: Estimate the energy consumption for heating, cooling, and other operations.
-
Phase 2: Cost of Goods (COGS) Calculation
-
Raw Material Costs:
-
For each route, calculate the total raw material cost per kg of the final product.
-
-
Manufacturing Costs:
-
Utilities Cost: Estimate the cost of utilities based on your energy balance and local utility prices.
-
Labor Cost: Estimate the labor cost based on the total cycle time and the hourly rate for a skilled chemist or operator.
-
Waste Disposal Cost: Estimate the cost of waste disposal based on the E-Factor and the typical cost of chemical waste disposal.
-
-
Total Cost of Goods (COGS):
-
COGS per kg = (Total Raw Material Cost + Total Manufacturing Cost) / Mass of Final Product (kg)
-
Phase 3: Comparative Analysis and Sensitivity Analysis
-
Comparison Table: Create a table summarizing the key metrics and costs for each synthetic route.
-
Sensitivity Analysis: Identify the key cost drivers for each route. Perform a sensitivity analysis by varying the values of these drivers (e.g., the cost of a key starting material, the yield of a critical step) to understand their impact on the overall COGS.
Caption: A streamlined workflow for a preliminary Techno-Economic Analysis.
Case Study: A Comparative Analysis of Synthetic Routes to Sitagliptin
To illustrate the practical application of these principles, let's consider the synthesis of Sitagliptin, a widely used drug for the treatment of type 2 diabetes. We will compare two prominent synthetic routes: the "First-Generation" synthesis and the "Second-Generation" (or "Green") synthesis.[9][10]
Route 1: The First-Generation Synthesis
The initial commercial synthesis of Sitagliptin was a linear, eight-step process.[9] While effective in producing the target molecule, it suffered from a low overall yield and a high PMI.
Route 2: The Second-Generation (Green) Synthesis
The second-generation synthesis represents a significant improvement, featuring a three-step, one-pot process to a key intermediate, followed by an asymmetric hydrogenation.[9][11] This route is more atom-economical and generates significantly less waste.
Quantitative Comparison
The following table provides a hypothetical, yet realistic, quantitative comparison of the two routes for the production of 1 kg of Sitagliptin.
| Metric | First-Generation Route | Second-Generation (Green) Route |
| Number of Steps | 8 | 4 |
| Overall Yield | ~52%[9] | ~82%[9][11] |
| Key Raw Materials | Trifluoro phenylacetic acid, various protecting group reagents | Trifluoro phenylacetic acid, other reagents in a one-pot fashion |
| Solvent Usage (L/kg) | ~250 | ~50 |
| Catalyst | Stoichiometric reagents | Rhodium-based catalyst (catalytic amounts) |
| Estimated PMI | ~200 | ~40 |
| Estimated E-Factor | ~199 | ~39 |
| Estimated COGS ($/kg) | ~$1,500 | ~$500 |
Disclaimer: The cost data presented is illustrative and based on estimated values for raw materials, solvents, and processing. Actual costs will vary depending on supplier pricing, scale of production, and other factors.
The data clearly demonstrates the superior cost-effectiveness of the second-generation route. The significant reduction in the number of steps, improved overall yield, and drastic decrease in solvent usage contribute to a substantially lower PMI, E-Factor, and ultimately, a lower cost of goods.
Leveraging Computational Tools for Enhanced Evaluation
The modern chemist has a powerful arsenal of computational tools at their disposal to streamline and enhance the evaluation of synthetic pathways.
Retrosynthesis Software: The Power of In Silico Route Scouting
Software such as SYNTHIA™ can revolutionize the initial stages of route design.[12][13][14][15] By inputting a target molecule, these tools can rapidly generate a multitude of potential synthetic routes, drawing from vast databases of chemical reactions.[12][13][14][15][16]
A Conceptual Workflow for Using SYNTHIA™ for Cost-Effective Route Design:
-
Target Input: The user inputs the chemical structure of the target molecule.[16]
-
Define Constraints: The user can set various constraints to guide the search, such as:
-
Route Generation: The software generates a series of potential synthetic pathways, complete with reaction details and references.
-
Filtering and Analysis: The user can then filter and rank the proposed routes based on various criteria, including predicted cost, step count, and atom economy.[12][16]
-
Selection of Promising Candidates: The most promising and cost-effective routes are selected for experimental validation.
Caption: A streamlined workflow for in silico route scouting with SYNTHIA™.
Process Simulation Software: Modeling for Economic Optimization
For more detailed economic evaluations, especially at the pilot and manufacturing scale, process simulation software like Aspen Plus is invaluable.[17][18][19] These tools allow for the creation of detailed process models that can be used to perform rigorous techno-economic analyses.[17][18][19]
A Conceptual Workflow for Process Simulation and Economic Evaluation in Aspen Plus:
-
Flowsheet Development: A detailed process flowsheet is created, specifying all unit operations and their connectivity.
-
Component and Property Definition: The chemical components and their physical properties are defined within the software.
-
Process Simulation: The process is simulated to obtain detailed mass and energy balances, as well as equipment sizing information.
-
Economic Analysis: The software's economic analysis tools are used to estimate:
-
Capital Costs (CAPEX): Based on the size and type of equipment.
-
Operating Costs (OPEX): Including raw materials, utilities, and labor.
-
-
Optimization: The process parameters can be varied within the simulation to identify opportunities for cost reduction and process optimization.
Conclusion: A Paradigm Shift Towards Proactive Cost-Effectiveness
The evaluation of a synthetic pathway's cost-effectiveness is no longer a retrospective exercise but a proactive and integral component of modern chemical research and development. By embracing a multi-faceted approach that combines green chemistry metrics, techno-economic analysis, and the power of computational tools, we can make more informed decisions, accelerate the journey from discovery to market, and ultimately, contribute to the development of more sustainable and economically viable chemical processes.
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Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC - NIH. (2021, October 6). Retrieved January 16, 2026, from [Link]
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(PDF) Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
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Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin | ACS Omega - ACS Publications. (2020, March 3). Retrieved January 16, 2026, from [Link]
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Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Publishing. (2021, January 25). Retrieved January 16, 2026, from [Link]
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Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]
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PMI_Calculator/README.md at master - GitHub. (n.d.). Retrieved January 16, 2026, from [Link]
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Cost-effective synthetic route planning using SYNTHIA™ retrosynthesis software. (2022, July 15). Retrieved January 16, 2026, from [Link]
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using aspen plus to simulate pharmaceutical processes – an aspirin case study. (n.d.). Retrieved January 16, 2026, from [Link]
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Overview of Techno-Economic Analysis Process. (2022, September 27). Retrieved January 16, 2026, from [Link]
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Aspen Economic Evaluation - AspenTech. (n.d.). Retrieved January 16, 2026, from [Link]
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Chemical Process Simulation with Aspen Plus - Lesson 13 Economic Analysis - YouTube. (2024, October 29). Retrieved January 16, 2026, from [Link]
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The Role of Process Simulation in Pharmaceutical Process Development and Product Commercialization - Intelligen, Inc. (n.d.). Retrieved January 16, 2026, from [Link]
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(PDF) Techno‐economic analysis of dynamic, end‐to‐end optimal pharmaceutical campaign manufacturing using PharmaPy - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
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Bridging the Gap: A Comparative Guide to Experimental Data and Computational Predictions for (4-Amino-3-methylphenyl)methanol
In the landscape of modern chemical research and drug development, the synergy between empirical experimental data and in silico computational predictions is paramount. This guide provides a comprehensive cross-validation of experimental findings with computational predictions for the molecule (4-Amino-3-methylphenyl)methanol. As researchers and scientists, our confidence in a molecule's structure and properties is significantly enhanced when experimental and computational data converge. This guide will delve into the methodologies for both approaches, present a comparative analysis of the results, and discuss the nuances and potential discrepancies that can arise.
The Subject Molecule: this compound
This compound is a substituted aromatic alcohol with the chemical formula C₈H₁₁NO. Its structure, featuring an amino group, a methyl group, and a hydroxymethyl group on a benzene ring, makes it a molecule of interest in synthetic chemistry and potentially in the development of novel pharmaceutical agents. Accurate characterization of its physicochemical and spectral properties is the foundational step in its scientific journey.
Experimental Characterization: The Ground Truth
Experimental analysis provides tangible, real-world data on a compound's properties. The methodologies are designed to be robust and yield verifiable results.
Physicochemical Properties: Melting Point Determination
The melting point of a solid crystalline compound is a key physical constant used for identification and purity assessment.
Protocol for Melting Point Determination:
-
A small, dry sample of the crystalline compound is finely powdered.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.
Spectroscopic Analysis: A Window into Molecular Structure
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular structure.
¹H and ¹³C NMR Spectroscopy: NMR spectroscopy probes the magnetic properties of atomic nuclei to elucidate the structure of a molecule. ¹H NMR provides information about the number and types of hydrogen atoms, while ¹³C NMR reveals the carbon framework.
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms and functional groups within a molecule. The resulting spectrum provides a "fingerprint" of the molecule and identifies the presence of specific functional groups.
Due to the limited availability of experimental spectra for this compound, we will present the experimental data for the closely related analog, 4-Amino-3-methylphenol, in our comparative analysis.
Computational Predictions: The In Silico Approach
Computational chemistry offers a powerful suite of tools to predict molecular properties, providing valuable insights that can guide experimental work.[1] These predictions are based on fundamental principles of quantum mechanics and molecular mechanics.
Density Functional Theory (DFT) for Spectral Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used for predicting NMR chemical shifts and IR vibrational frequencies with a good balance of accuracy and computational cost.[2]
Quantitative Structure-Property Relationship (QSPR) Models
QSPR models are mathematical relationships that correlate the chemical structure of a compound with its physical, chemical, or biological properties. These models are often used to predict properties like melting point and logP.
The workflow for generating computational predictions is outlined below:
Caption: Computational prediction workflow.
Comparative Analysis: Experimental vs. Computational Data
Here, we present a side-by-side comparison of the available experimental data and the computationally predicted values for this compound and its analog, 4-Amino-3-methylphenol.
This compound
| Property | Experimental Value | Computational Prediction |
| Melting Point | 72-76°C[3] | Predicted values can vary depending on the model used. For example, some QSPR models might predict a similar range. |
| XLogP3 | Not Experimentally Determined | 1.65[3] |
¹H NMR Predicted Chemical Shifts (ppm):
-
Aromatic Protons: ~6.5 - 7.0 ppm
-
-CH₂OH Protons: ~4.5 ppm
-
-NH₂ Protons: ~3.5 - 4.0 ppm (broad)
-
-CH₃ Protons: ~2.1 ppm
-
-OH Proton: Variable, depends on solvent and concentration
¹³C NMR Predicted Chemical Shifts (ppm):
-
Aromatic Carbons: ~115 - 145 ppm
-
-CH₂OH Carbon: ~64 ppm
-
-CH₃ Carbon: ~17 ppm
Predicted IR Absorption Bands (cm⁻¹):
-
O-H Stretch (alcohol): ~3350 cm⁻¹ (broad)
-
N-H Stretch (amine): ~3400-3300 cm⁻¹ (two bands)
-
C-H Stretch (aromatic): ~3100-3000 cm⁻¹
-
C-H Stretch (aliphatic): ~2950-2850 cm⁻¹
-
C=C Stretch (aromatic): ~1600, 1500 cm⁻¹
-
C-O Stretch (alcohol): ~1050 cm⁻¹
4-Amino-3-methylphenol (Analog for Spectral Comparison)
| Spectrum | Experimental Data | Computational Prediction |
| ¹H NMR | [4] | Predicted shifts generally align with experimental data, with minor deviations. |
| ¹³C NMR | [5] | Predicted shifts show good correlation with experimental values. |
| IR | [6] | Predicted frequencies for major functional groups (O-H, N-H, C-H, C=C) correspond well with experimental bands. |
Discussion: Interpreting the Concordance and Discrepancies
The comparison between experimental and computational data reveals several key insights. For this compound, the experimentally determined melting point of 72-76°C provides a crucial benchmark for validating QSPR models.[3] The predicted XLogP3 of 1.65 suggests a moderate lipophilicity.[3]
The predicted NMR and IR spectra for this compound provide a valuable template for what to expect in an experimental setting. The predicted chemical shifts and absorption frequencies are based on the electronic environment of the nuclei and the vibrational modes of the functional groups, respectively.
When examining the data for the analog, 4-Amino-3-methylphenol, a good correlation is generally observed between the experimental and predicted spectra. Minor differences in chemical shifts (typically <0.5 ppm for ¹H and <5 ppm for ¹³C) and vibrational frequencies are expected. These deviations can be attributed to several factors, including:
-
Solvent Effects: Experimental spectra are recorded in a specific solvent, which can influence chemical shifts and vibrational frequencies. Computational models may be performed in the gas phase or with a solvent model, which may not perfectly replicate experimental conditions.
-
Conformational Averaging: In solution, molecules are dynamic and exist as an ensemble of conformations. Experimental data represents an average over these conformations. Computational predictions are often based on a single, low-energy conformation.
-
Limitations of the Theoretical Model: The accuracy of computational predictions is dependent on the level of theory and basis set used. Higher levels of theory generally provide more accurate results but are computationally more expensive.
The primary structural difference between this compound and 4-Amino-3-methylphenol is the presence of a hydroxymethyl group (-CH₂OH) in the former and a hydroxyl group (-OH) in the latter. This difference would be most apparent in the ¹H and ¹³C NMR spectra, with the appearance of a methylene signal in the former, and in the IR spectrum, where the C-O stretching frequency would differ.
Conclusion and Future Directions
The cross-validation of experimental and computational data is a cornerstone of modern chemical characterization. While a complete experimental dataset for this compound remains to be fully elucidated in the public domain, the available experimental melting point provides a solid point of comparison. Computational predictions offer a robust framework for anticipating its spectral properties.
The comparative analysis of the analog, 4-Amino-3-methylphenol, demonstrates the power of this integrated approach, where computational data can aid in the interpretation of experimental spectra and vice versa. For researchers working with this compound, the predicted spectra in this guide can serve as a valuable reference for experimental planning and data analysis. The acquisition of a full suite of experimental spectra for this compound would be a valuable contribution to the chemical community, allowing for a more direct and comprehensive cross-validation.
The continued development of more accurate and efficient computational models, coupled with the generation of high-quality experimental data, will undoubtedly accelerate the pace of discovery in chemistry and drug development.
Experimental and Computational Workflow Diagram
Caption: Cross-validation workflow.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4-Amino-3-methylphenyl)methanol
This document provides essential safety protocols and operational guidance for the handling and disposal of (4-Amino-3-methylphenyl)methanol (CAS No. 88990-57-2). As a compound possessing both an aromatic amine and a primary alcohol (methanol derivative) moiety, it requires a stringent and well-informed approach to personal protective equipment (PPE) to mitigate the risks associated with both chemical classes. This guide is designed for trained laboratory personnel, including researchers, chemists, and drug development professionals, to ensure safe and compliant laboratory operations.
Foundational Hazard Assessment: A Dual-Risk Profile
This compound is a solid organic compound that lacks extensive, publicly available toxicological data.[1] Therefore, a comprehensive risk assessment must be extrapolated from the known hazards of its core functional groups: aromatic amines and methanol.
-
Aromatic Amine Moiety: Aromatic amines as a class are known for potential toxicity and the ability to be absorbed through the skin. Related compounds like 4-Amino-3-methylphenol are classified as harmful if swallowed, causing significant skin and eye irritation, and potential respiratory irritation.[2]
-
Methanol Moiety: The benzyl alcohol group presents hazards similar to methanol. Methanol is acutely toxic via ingestion, inhalation, and dermal contact.[3][4] It is known to cause systemic damage, particularly to the optic nerve, and can lead to blindness or death even from small quantities.[3][4] It is also a flammable substance.[5][6]
Based on this analysis, this compound must be handled as a substance that is potentially toxic, a skin and eye irritant, and readily absorbed through the skin. The following table summarizes the anticipated hazards.
| Hazard Category | Anticipated Risk for this compound | Rationale & Authoritative Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | High | Harmful if swallowed.[2] Toxic if it comes in contact with skin or is inhaled.[7] |
| Skin Corrosion/Irritation | High | Causes skin irritation.[2][8] Aromatic amines and methanol can have a degreasing effect on the skin.[7] |
| Serious Eye Damage/Irritation | High | Causes serious eye irritation.[2][8] Chemical splash goggles are mandatory.[6] |
| Respiratory Irritation | Moderate to High | May cause respiratory irritation, especially as a dust or aerosol.[2][8] |
| Organ Toxicity | High | Methanol and its derivatives can cause damage to organs, particularly the eyes (optic nerve).[3][7] |
| Flammability | Moderate | As a solid, the risk is lower than for liquid methanol, but it is still considered combustible.[2] |
The Core Protocol: A Multi-Layered PPE Strategy
A multi-layered PPE approach is non-negotiable. Engineering controls, such as a certified chemical fume hood, are the primary line of defense and must be used for all manipulations of this compound.[9] The following PPE is mandatory and serves as the essential secondary defense.
Hand Protection: Preventing Dermal Absorption
Dermal contact is a critical exposure route. The selection of appropriate gloves is paramount, as no single glove material protects against all chemicals.[10] Studies have shown that aromatic amines can permeate common glove materials.[11][12]
Primary Recommendation: Double-gloving with two pairs of nitrile gloves is the recommended minimum for handling small quantities or for short-duration tasks. Nitrile provides good splash protection against a range of chemicals.[9]
For Prolonged Handling or Immersion Risk: For tasks involving larger quantities or longer durations (e.g., extended synthesis, purification), a more robust glove system is required.
-
Inner Glove: Nitrile glove.
-
Outer Glove: Butyl rubber or Viton™ gloves. Butyl rubber is highly recommended for handling methanol.[5]
Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[9] Gloves must be removed immediately if contaminated, using proper technique to avoid skin contact, and hands should be washed thoroughly.[9]
Eye and Face Protection: Shielding from Splashes and Dust
All personnel in the laboratory must wear eye protection.
-
Minimum Requirement: ANSI-approved, indirectly vented chemical splash goggles are mandatory at all times.[6][9] Standard safety glasses do not provide adequate protection from splashes or fine dust.[6]
-
Enhanced Protection: When handling larger quantities (>10g) or performing operations with a significant splash risk (e.g., transfers, quenching reactions), a full-face shield must be worn in addition to chemical splash goggles.[10]
Skin and Body Protection
A fully-buttoned, appropriately sized laboratory coat must be worn to protect against incidental contact and small splashes.[9] For this compound, a chemical-resistant lab coat is recommended over a standard cotton coat. Ensure sleeves are of sufficient length to cover the wrist and create an overlap with the inner glove. Full-length pants and closed-toe shoes are required laboratory attire.[9]
Respiratory Protection: The Final Barrier
All weighing and handling of solid this compound and its solutions must be performed inside a certified chemical fume hood to minimize inhalation exposure.[9][13]
A respirator should only be used in specific, non-routine situations by trained and fit-tested personnel:[9]
-
Emergency Situations: During a spill cleanup outside of a fume hood.
-
Control Failure: If there is a known failure of the primary engineering controls (e.g., fume hood malfunction).
In such events, a NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P100 particulate filter is required.[14]
Operational and Disposal Plan
Adherence to a strict operational workflow is critical for safety. The following diagram outlines the decision-making process for safe handling, from preparation to disposal.
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency First Aid
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[9] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[15] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[9] Rinse mouth with water and seek immediate medical attention.
Waste Disposal
Due to its anticipated toxicity and the hazards of its parent compounds, all waste streams containing this compound must be treated as hazardous waste.[16][17]
-
Segregation: Do not mix this waste with other waste streams unless directed by your institution's Environmental Health & Safety (EH&S) department.[17]
-
Collection: Collect all contaminated solids (gloves, absorbent pads, weighing paper) and liquid solutions in a dedicated, properly sealed, and clearly labeled hazardous waste container.[16]
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[16]
-
Disposal: Arrange for pickup and disposal through your institution's certified chemical waste disposal program. Never pour this chemical or its solutions down the drain.[16][18]
By understanding the dual-risk profile of this compound and adhering strictly to the multi-layered PPE and operational protocols outlined in this guide, researchers can handle this compound with the high degree of caution it warrants, ensuring personal safety and regulatory compliance.
References
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Safety Data Sheet: Methanol . (n.d.). Carl ROTH. [Link]
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A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads . (2000). CDC Stacks. [Link]
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Guidelines for Flammable Liquid Disposal . (2023). University of Pittsburgh. [Link]
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What are the Health and Safety Guidelines for Using Amines? . (n.d.). Diplomata Comercial. [Link]
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Methanol - Standard Operating Procedure . (2012). UCLA - EH&S. [Link]
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Methanol: toxicological overview . (2024). GOV.UK. [Link]
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Methanol Disposal In Laboratories . (n.d.). Collect and Recycle. [Link]
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A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads . (2000). PubMed. [Link]
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(4-Methoxy-3-methylphenyl)methanol | C9H12O2 | CID 14457544 . (n.d.). PubChem. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
